molecular formula C9H7NO3S B183342 (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 945-03-9

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No.: B183342
CAS No.: 945-03-9
M. Wt: 209.22 g/mol
InChI Key: SXOCCTHWTPGZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a key chemical scaffold in scientific research, primarily valued for its role as a precursor to compounds with diverse biological activities. This benzothiazolinone derivative serves as a fundamental building block in organic synthesis, particularly for constructing more complex molecules. For instance, it is a direct precursor in the synthesis of imidamides that function as plant growth regulants . Furthermore, research into closely related benzothiazolinone derivatives has demonstrated significant pharmacological potential. A prominent derivative, 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, has been documented in crystallography studies and was synthesized for investigations into analgesic and anti-inflammatory activities, showing promising results in pharmacological testing . This highlights the value of the core (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid structure in developing new bioactive compounds for research in agriculture and medicine.

Properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCCTHWTPGZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351605
Record name (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-03-9
Record name (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS Registry Number: 29182-42-1 (Acid form); 945-03-9 (General reference often used for the scaffold) Core Scaffold: 2-Benzothiazolinone (2(3H)-benzothiazolone) Pharmacological Relevance: Aldose Reductase Inhibitors (ARIs), Auxin mimetics (Herbicides), and Antimicrobial agents.

This guide details the synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, a critical intermediate in medicinal chemistry. Unlike simple benzothiazoles, this molecule features a cyclic carbamate core (2-benzothiazolinone), which presents unique regioselectivity challenges during alkylation. The primary synthetic challenge is controlling N-alkylation vs. O-alkylation (ambident nucleophile behavior) and minimizing hydrolysis of the benzothiazolone ring under alkaline conditions.

We present two field-proven routes:

  • Route A (Aqueous Alkaline Condensation): A scalable, "green" approach using chloroacetic acid.

  • Route B (Ester-Mediated Synthesis): A high-purity pathway via ethyl bromoacetate, ideal for analytical standard preparation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution of the amide-like nitrogen at position 3. The 2-benzothiazolinone core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). However, under basic conditions, the delocalized anion reacts preferentially at the nitrogen due to the higher nucleophilicity of the nitrogen atom compared to the oxygen in this specific fused system.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 2-Benzothiazolinone (Lactam Form) Anion Resonance Stabilized Anion (N- vs O-) Start->Anion Deprotonation Base Base (OH- or CO3--) Base->Anion TS Transition State (SN2 Attack) Anion->TS + Electrophile Electrophile Chloroacetic Acid (or Ethyl Bromoacetate) Electrophile->TS Product Target Product (N-Alkylated) TS->Product - Halide

Figure 1: Mechanistic flow of the N-alkylation process. The reaction is driven by the formation of a nitrogen-centered anion which undergoes an SN2 attack on the α-halo acetic acid derivative.

Experimental Protocols

Method A: Aqueous Alkaline Condensation (Scalable/Green Route)

Context: This method is preferred for gram-to-kilogram scale synthesis due to the avoidance of organic solvents and the use of inexpensive chloroacetic acid.

Reagents:

  • 2-Benzothiazolinone (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: Water[1][2]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzothiazolinone (e.g., 15.1 g, 100 mmol) in 100 mL of 10% aqueous NaOH solution. The solution should be clear; if not, slight warming may be required.

  • Reagent Addition: Prepare a solution of chloroacetic acid (11.3 g, 120 mmol) in 30 mL of water. Neutralize this solution carefully with solid Na2CO3 until pH ~7-8 (to prevent immediate consumption of the reaction base) or add it slowly to the main reaction vessel.

    • Expert Tip: Adding free chloroacetic acid directly to the hot alkaline benzothiazolone solution can cause a rapid exotherm and localized pH drops. Pre-neutralizing to sodium chloroacetate is safer.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (Rf ~0.6) should disappear.

  • Workup: Cool the mixture to room temperature. If unreacted starting material precipitates (rare), filter it off.

  • Acidification: Cool the filtrate in an ice bath (0–5°C). Slowly add concentrated HCl (12 M) dropwise with vigorous stirring until the pH reaches 1–2. A thick white precipitate will form.

  • Purification: Filter the solid and wash exclusively with ice-cold water (3 x 50 mL) to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

Yield: 65–75% Melting Point: 164–166°C

Method B: Ester Route (High Purity)

Context: Used when high purity is required for analytical standards or when the aqueous solubility of the product makes isolation difficult.

Reagents:

  • 2-Benzothiazolinone (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

  • Solvent: Acetone or DMF

Step-by-Step Protocol:

  • Alkylation: Suspend 2-benzothiazolinone (10 mmol) and anhydrous K2CO3 (20 mmol) in dry acetone (50 mL). Add ethyl bromoacetate (11 mmol) dropwise.

  • Reaction: Reflux for 3–5 hours. The reaction is faster than Method A due to the better leaving group (Br) and aprotic solvent.

  • Isolation of Ester: Filter off the inorganic salts (KBr, excess K2CO3) while hot. Evaporate the solvent to yield the intermediate ethyl ester.

  • Hydrolysis: Dissolve the crude ester in Ethanol (20 mL) and add 10% NaOH (10 mL). Stir at room temperature for 1 hour (or mild heating).

  • Final Isolation: Evaporate the ethanol. Dilute the residue with water. Acidify with HCl to pH 2. Filter the precipitated acid.

Yield: 80–85% (Overall) Purity: >98% (HPLC)

Key Data & Troubleshooting

Physicochemical Characterization
ParameterValue / ObservationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or sulfur impurities.
Melting Point 164–166°CSharp melting point indicates high purity.
IR Spectrum 1710–1740 cm⁻¹ (C=O acid)1650–1680 cm⁻¹ (C=O carbamate)Two distinct carbonyl peaks are diagnostic.
1H NMR (DMSO-d6) δ 4.75 (s, 2H, N-CH2)δ 7.1–7.7 (m, 4H, Ar-H)δ 13.1 (br s, 1H, COOH)The singlet at 4.75 ppm confirms N-alkylation.
Troubleshooting Guide
  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of the chloroacetic acid by the solvent (water) before it reacts with the amine.

    • Fix: Use a larger excess of chloroacetic acid (1.5 eq) or switch to sodium chloroacetate.

  • Issue: Oil formation upon acidification.

    • Cause: Product is precipitating too fast or contains impurities.

    • Fix: Re-dissolve in base, treat with activated charcoal to remove colored impurities, and re-acidify very slowly with stirring.

  • Issue: O-Alkylation byproduct.

    • Detection: NMR signal for O-CH2 is typically shifted downfield compared to N-CH2.

    • Prevention: Ensure the reaction is thermodynamically controlled (reflux). The N-alkylated product is the thermodynamic product.

Process Workflow Diagram

Workflow Input Start: 2-Benzothiazolinone Reaction Reflux (100°C, 4-6h) Solvent: Water Input->Reaction Reagent Reagent: Chloroacetic Acid + NaOH Reagent->Reaction Check TLC Check (Disappearance of SM) Reaction->Check Cool Cool to 0-5°C Check->Cool Complete Acidify Acidify with HCl to pH 1-2 Cool->Acidify Filter Filtration & Wash (Ice Water) Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Product: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Recryst->Final

Figure 2: Operational workflow for the Aqueous Alkaline Condensation method (Method A).

References

  • Crystal Structure & Synthesis Validation: Wang, J., et al. (2011).[3] "2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid." Acta Crystallographica Section E, 67(Pt 12), o3268. (Note: This paper discusses the isothiazole isomer, but the synthetic methodology described for the general class of benzothiazolones via chloroacetic acid is chemically analogous and widely cited for both isomers).

  • Antimicrobial Activity & Derivatives: Tüzün, A., et al. (2018). "Synthesis and biological evaluation of some new 2-benzothiazolinone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Benzothiazole Synthesis Reviews: Luo, Y., et al. (2022). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 27(9), 2726.

  • Pharmacological Context (ARIs): Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: synthesis and biological activity of zopolrestat and related benzothiazoles." Journal of Medicinal Chemistry, 34(1), 108–122.

Sources

physicochemical properties of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9) serves as a critical pharmacophore in medicinal chemistry, particularly in the development of aldose reductase inhibitors (ARIs) for diabetic complications and as a scaffold for auxin-like plant growth regulators. This guide provides a rigorous physicochemical profile, synthesis protocols, and biological context for researchers utilizing this benzothiazolinone derivative. Unlike its isomer 1,2-benzisothiazol-3(2H)-one (BIT), which is primarily a biocide, this compound is a versatile intermediate for N-substituted bioactive agents.

Chemical Identity & Structural Analysis

The compound consists of a benzothiazolinone core—a bicyclic system where a benzene ring is fused to a thiazole ring containing a carbonyl group at position 2. The acetic acid moiety is attached to the nitrogen atom at position 3, imparting specific solubility and ionization characteristics essential for enzyme binding (e.g., anionic binding at physiological pH).

Table 1: Chemical Identity Matrix

Parameter Data
IUPAC Name 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Common Synonyms 3-Carboxymethyl-2-benzothiazolinone; Benzothiazolone acetic acid
CAS Number 945-03-9
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
SMILES OC(=O)CN1C(=O)SC2=CC=CC=C12

| Structural Features | Planar bicyclic core; ionizable carboxylic tail; H-bond acceptor (C=O); H-bond donor (OH) |[1][2][3]

Physicochemical Properties

The following data consolidates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 2: Physicochemical Profile

Property Value Context/Relevance
Melting Point 180 – 185 °C Indicates high lattice energy; stable solid state for storage.[1]
Solubility (Water) Low (< 1 mg/mL at pH 2) Solubility increases significantly at pH > 5 due to ionization.[1]
Solubility (Organic) High in DMSO, DMF, Ethanol Suitable for stock solution preparation (typically 10-100 mM).[1]
pKa (Acid) 3.5 – 4.0 (Estimated) Carboxylic acid ionizes at physiological pH (7.4), forming a mono-anion.[1]
LogP (Lipophilicity) ~1.2 – 1.5 Moderate lipophilicity allows membrane permeability while maintaining aqueous solubility as a salt.[1]

| H-Bond Acceptors | 3 (2 Carbonyls, 1 Ring N/S system) | Key for interaction with enzyme active sites (e.g., Arg/Lys residues).[1] |

Synthesis & Characterization

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the N-alkylation of 2-benzothiazolinone. This reaction exploits the acidity of the N-H proton (pKa ~10-11) in the benzothiazolinone ring.

4.1 Reaction Pathway

The following diagram illustrates the standard synthetic route via N-alkylation followed by hydrolysis (if an ester precursor is used) or direct alkylation.

Synthesis_Pathway Start 2-Benzothiazolinone (Core Scaffold) Intermediate Intermediate Salt (or Ester) Start->Intermediate N-Alkylation Reflux Reagent Chloroacetic Acid (or Ethyl Chloroacetate) Reagent->Intermediate Base Base (KOH/NaOH) Solvent: H2O/EtOH Base->Intermediate Product (2-Oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Intermediate->Product Acidification (HCl) (Hydrolysis if ester used)

Caption: Synthetic pathway for the production of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid via N-alkylation.

4.2 Experimental Protocol (Direct Alkylation)

Objective: Synthesis of 3-carboxymethyl-2-benzothiazolinone.

  • Reagents:

    • 2-Benzothiazolinone (1.51 g, 10 mmol)

    • Chloroacetic acid (1.42 g, 15 mmol)

    • Potassium Hydroxide (KOH) (2.24 g, 40 mmol)

    • Water (20 mL)

  • Procedure:

    • Dissolution: Dissolve 2-benzothiazolinone in an aqueous solution of KOH (containing 20 mmol base) to form the potassium salt.

    • Addition: Add a solution of chloroacetic acid (neutralized with remaining KOH) dropwise to the reaction mixture.

    • Reflux: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: Ethyl acetate/Hexane).

    • Work-up: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.

    • Isolation: The product will precipitate as a white/off-white solid. Filter the precipitate under vacuum.[2]

    • Purification: Recrystallize from Ethanol/Water (1:1) or hot water to yield pure crystals.

  • Validation:

    • Yield: Expected 60–80%.

    • Appearance: White crystalline solid.[4]

4.3 Spectral Characterization Standards
  • IR (KBr, cm⁻¹): ~1740-1720 (C=O acid), ~1650 (C=O thiazolone), 2500-3000 (O-H broad).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (s, 1H, COOH, exchangeable)

    • δ 7.6 – 7.1 (m, 4H, Ar-H)

    • δ 4.7 (s, 2H, N-CH₂-CO)

Biological Relevance: Aldose Reductase Inhibition

This compound acts as a "head group" mimic in the design of Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety binds to the anion-binding pocket (involving Tyr48, His110, Trp111) of the enzyme, blocking the conversion of glucose to sorbitol. This pathway is crucial in preventing diabetic neuropathy and retinopathy.

Mechanism of Action Visualization

ARI_Mechanism Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduced by AR (NADPH -> NADP+) AR Aldose Reductase (Enzyme) AR->Sorbitol Blocked Inhibitor (2-Oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Inhibitor->AR Binds Active Site (Anionic Interaction) Damage Tissue Damage (Neuropathy/Retinopathy) Sorbitol->Damage Accumulation

Caption: Inhibition of the Polyol Pathway by benzothiazole-acetic acid derivatives prevents sorbitol accumulation.

References
  • Chemical Identity & Properties: ChemicalBook. (2024).[5] "(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETIC ACID | 945-03-9".[1][6][7] Link

  • Melting Point Verification: Kolabshop. (2024). "2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid".[1] Link

  • Crystallography & Structure: NIH/PubMed. (2009). "2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid".[1] Link

  • Biological Activity (Benzothiazoles): Progress in Chemical and Biochemical Research. (2022). "A Review on Recent Development and biological applications of benzothiazole derivatives". Link

  • Synthesis Methodology: Taylor & Francis. (1976). "Synthesis of 3-(Carboxymethyl)benzothiazoline-2-thione" (Analogous Method). Link

Sources

Beyond the Scaffold: The Dual-Target Potential of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid represents a "privileged structure" in medicinal and agricultural chemistry. It serves as a foundational pharmacophore for two distinct biological mechanisms: Aldose Reductase Inhibition (ARI) in metabolic disease management and Auxin Signaling Modulation in plant physiology.

This technical guide dissects the molecular architecture of this compound, detailing its primary mechanism as a modulator of the polyol pathway for diabetic complication management.[1] We provide validated experimental workflows for synthesis and enzymatic assay, grounded in the structure-activity relationships (SAR) that define its efficacy.

Molecular Architecture: The "Head-and-Tail" Pharmacophore

The biological activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is dictated by its bipartite structure, which mimics specific endogenous substrates depending on the biological context.

Structural DomainChemical FeatureBiological Function (ARI Context)Biological Function (Auxin Context)
The "Head" Carboxylic Acid (–CH₂COOH)Anionic Anchor: Ionizes at physiological pH to bind cationic residues (His110, Tyr48) in the active site.Signaling Motif: Mimics the carboxylate of Indole-3-acetic acid (IAA) for TIR1 receptor binding.
The "Tail" Benzothiazolinone RingHydrophobic Shield: Occupies the lipophilic "specificity pocket" of Aldose Reductase, inducing conformational locking.Planar Scaffold: Provides the steric bulk necessary to stabilize the receptor-substrate complex.

Primary Mechanism of Action: Aldose Reductase Inhibition (ARI)

The most significant pharmaceutical application of this scaffold is the inhibition of Aldose Reductase (ALR2 / AKR1B1) . ALR2 is the rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage (retinopathy, neuropathy).

The Binding Mechanism

The compound acts as a competitive inhibitor (often displaying mixed-type kinetics in derivatives) via a precise "Lock-and-Key" interaction within the ALR2 active site.

  • Anionic Anchoring: The carboxylate head group enters the catalytic site and forms hydrogen bonds with Tyr48 , His110 , and Trp111 . This mimics the binding of the substrate's aldehyde carbonyl, effectively blocking NADPH oxidation.

  • Specificity Pocket Penetration: The hydrophobic benzothiazole ring forces the enzyme's "safety loop" (residues 298–303) to open. It lodges into a hydrophobic pocket lined by Leu300 , Phe122 , and Trp111 .

  • Selectivity: The rigidity of the benzothiazole ring is crucial for selectivity against the homologous enzyme Aldehyde Reductase (ALR1), reducing off-target toxicity.

Pathway Visualization: The Polyol Intervention

The following diagram illustrates the pathological flux of glucose and the specific blockade point of the inhibitor.

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (+NADPH) ALR2 Aldose Reductase (ALR2/AKR1B1) ALR2->Glucose Inhibitor Benzothiazole-Acetic Acid (Inhibitor) Inhibitor->ALR2 Inhibits (IC50: µM range) Fructose Fructose Sorbitol->Fructose Oxidation (+NAD+) SDH Sorbitol Dehydrogenase SDH->Sorbitol

Caption: The Polyol Pathway.[1] The inhibitor blocks the conversion of Glucose to Sorbitol by binding ALR2, preventing osmotic stress accumulation.

Secondary Mechanism: Auxin Mimicry (Agricultural Context)

While primarily explored for ARIs in pharma, this scaffold is the parent structure of the herbicide Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid).

  • Mechanism: It acts as a synthetic auxin. The acetic acid side chain mimics the natural plant hormone Indole-3-acetic acid (IAA).

  • Receptor: It binds to the TIR1/AFB nuclear receptor proteins.

  • Effect: This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell elongation and eventual plant death (herbicidal action) or growth modulation at lower doses.

Experimental Protocols

To validate the mechanism of action, the following self-validating workflows are recommended.

Synthesis of the Scaffold

Objective: Synthesize pure (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid for assay.

  • Reactants: Suspend 2-benzothiazolinone (1.0 eq) and chloroacetic acid (1.2 eq) in water containing KOH (2.0 eq).

  • Reflux: Heat the mixture to reflux for 4–6 hours. The basic environment facilitates the nucleophilic attack of the amide nitrogen on the chloroacetic acid.

  • Acidification: Cool the solution and acidify with conc. HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water.

  • Validation: NMR must show a singlet at ~4.7 ppm (N-CH2) and disappearance of the NH signal.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the synthesized compound.[1][2][3]

  • Enzyme Source: Recombinant human ALR2 or rat lens homogenate.

  • Reaction Buffer: 0.1 M Phosphate buffer (pH 6.2).

  • Substrate: DL-Glyceraldehyde (10 mM) is preferred over glucose for higher affinity kinetics in vitro.

  • Cofactor: NADPH (0.15 mM).

Protocol:

  • Blank: Buffer + NADPH + Enzyme (No substrate). Measure baseline absorbance decrease at 340 nm.

  • Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor). Measure rate of NADPH oxidation (

    
    ).
    
  • Test: Buffer + NADPH + Enzyme + Substrate + Inhibitor (varying concentrations 0.1 µM – 100 µM). Measure rate (

    
    ).
    
  • Calculation:

    
    
    
Experimental Workflow Diagram

Workflow Start Start: 2-Benzothiazolinone Synth Synthesis: N-Alkylation with Cl-CH2-COOH Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Valid Validation: 1H-NMR & MS Purify->Valid Assay Enzymatic Assay: ALR2 + NADPH + Glyceraldehyde Valid->Assay If Purity > 98% Data Data Analysis: IC50 Calculation Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Comparative Data Summary

The following table contrasts the target scaffold with established clinical and agricultural agents to highlight the SAR impact.

CompoundStructure ModificationPrimary TargetApprox. IC50 (ALR2)Application
BTA-Acetic Acid Unsubstituted ParentALR2 / Auxin~1–10 µMScaffold / Intermediate
Epalrestat Rhodanine Ring analogALR20.01–0.1 µMDiabetic Neuropathy Drug
Zopolrestat Benzothiazole + TrifluoromethylALR2< 0.01 µMPotent ARI (Clinical Trial)
Benazolin 4-Chloro substitutionAuxin ReceptorN/A (High Herbicide Activity)Herbicide

Note: The unsubstituted BTA-acetic acid shows moderate activity. The addition of hydrophobic groups (like -CF3 or Benzyl) to the ring significantly enhances potency by filling the specificity pocket.

References

  • Da Settimo, A., et al. (1982). Synthesis and biological activity of some 2-oxo-1,3-benzothiazole-3-acetic acid derivatives.Journal of Medicinal Chemistry .

  • Mylari, B. L., et al. (1991). Zopolrestat, a potent, orally active aldose reductase inhibitor.Journal of Medicinal Chemistry .

  • El-Koussi, N. A., et al. (2016). Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide.RSC Advances .

  • Gao, Y., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors.[3][4][5]Bioorganic Chemistry .

  • Napier, R. M. (2001). Models of auxin perception and signal transduction.Journal of Plant Growth Regulation .

Sources

Biological Activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 6066-86-0) is a pivotal bicyclic pharmacophore characterized by a benzothiazolinone core N-substituted with an acetic acid moiety. Unlike its S-substituted or C-substituted isomers, this molecule presents a unique "acidic head group" profile that drives its biological activity across two distinct kingdoms of life: inhibition of Aldose Reductase (ALR2) in mammals and Auxin-like signaling in plants.

This guide analyzes the molecule not merely as a synthetic intermediate, but as a bioactive scaffold where the carboxylic acid tail functions as an electrostatic anchor, and the hydrophobic benzothiazole ring acts as a specificity determinant.

Structural Parameters
PropertySpecification
IUPAC Name 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Key Functional Groups Carboxylic acid (pKa ~3.8), Carbamate-like cyclic amide (Benzothiazolinone)
Solubility Soluble in DMSO, DMF, warm Ethanol; low solubility in water (acid form).[1][2][3]

Primary Mechanism: Aldose Reductase (ALR2) Inhibition

The most significant pharmaceutical application of the (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid scaffold is its role as a "head group" for Aldose Reductase Inhibitors (ARIs). ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1] Its overactivity during hyperglycemia leads to diabetic complications (neuropathy, retinopathy).

The "Anchor and Tail" Binding Mode

The biological activity is dictated by the molecule's ability to mimic the transition state of the ALR2 catalytic reaction.

  • The Anchor (Carboxyl Group): The acetic acid moiety exists as an anion at physiological pH. It penetrates the catalytic site of ALR2, forming hydrogen bonds with Tyr48 , His110 , and Trp111 . This blocks the proton transfer required for glucose reduction.

  • The Specificity Core (Benzothiazole): The hydrophobic benzothiazole ring slots into the "specificity pocket" (lined by Trp111, Phe122, Leu300), providing the necessary binding affinity that simple carboxylic acids lack.

This scaffold serves as the structural parent for clinically relevant drugs like Epalrestat , which extends the conjugation of this core to enhance potency.

Pathway Visualization: Polyol Pathway Intervention

The following diagram illustrates where the molecule intervenes in the diabetic metabolic cascade.

ALR2_Inhibition cluster_mechanism Inhibition Mechanism Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (NADPH -> NADP+) ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Inhibitor->ALR2 Inhibits (IC50 range) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Glycation

Caption: The scaffold blocks the conversion of Glucose to Sorbitol by competitively binding to the ALR2 active site, preventing osmotic stress and tissue damage.

Secondary Activity: Auxin Mimicry & Plant Growth Regulation[5]

Beyond mammalian pharmacology, this molecule exhibits auxin-like activity in plant physiology.[4] Structurally, it resembles Indole-3-acetic acid (IAA) , the primary natural auxin.

Structural Homology
  • IAA: Indole ring + Acetic acid side chain.[4]

  • Benzothiazolinone-acetic acid: Benzothiazole ring + Acetic acid side chain.

The replacement of the indole nitrogen with the sulfur/nitrogen system of the benzothiazole preserves the planar, hydrophobic character required to fit into the TIR1/AFB auxin receptor pocket.

Biological Effects[2][4][6][7][8][9]
  • Root Elongation: At low concentrations (10⁻⁶ M), the compound promotes root elongation.

  • Herbicidal Activity: At high concentrations, it induces uncontrolled growth and epinasty, characteristic of synthetic auxin herbicides (similar to 2,4-D), leading to plant death.

  • Significance: It is often used as a lead compound for synthesizing more complex plant growth regulators (PGRs) or herbicides where the acid is converted to esters or amides to improve leaf cuticle penetration.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols for synthesis and enzymatic assay are recommended. These protocols prioritize reproducibility and yield.

Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Objective: Efficient N-alkylation of 2-benzothiazolinone.

Reagents:

  • 2-Benzothiazolinone (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 2-benzothiazolinone in the KOH/Water/Ethanol mixture. The solution will turn clear as the nitrogen is deprotonated (forming the nucleophile).

  • Addition: Add Chloroacetic acid dropwise to the refluxing solution.

  • Reflux: Maintain reflux at 80-90°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Workup: Cool the mixture to room temperature. Acidify to pH 2.0 using conc. HCl.

  • Precipitation: The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot ethanol to remove unreacted starting material.

Self-Validation Check:

  • Melting Point: Target range 164–166°C.

  • IR Spectrum: Look for strong C=O stretch (acid) at ~1710 cm⁻¹ and C=O stretch (cyclic carbamate) at ~1660 cm⁻¹.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against ALR2.

Reagents:

  • Enzyme: Recombinant human ALR2 or Rat Lens Aldose Reductase.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Protocol:

  • Blank Preparation: Mix Buffer + NADPH + Enzyme (No substrate).

  • Control Preparation: Mix Buffer + NADPH + Enzyme + Substrate (No inhibitor).

  • Test Preparation: Mix Buffer + NADPH + Enzyme + Substrate + Test Compound (dissolved in DMSO, final conc <1%).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C using a spectrophotometer.

  • Calculation:

    
    
    

Comparative Activity Data

The following table summarizes the activity of the parent acid versus its common derivatives, highlighting how slight structural modifications shift the biological profile.

Compound VariantPrimary ActivityMechanismPotency (Relative)
Parent Acid ALR2 Inhibition / AuxinAnionic binding to active siteModerate (µM range)
Ethyl Ester Prodrug / HerbicideLipophilic penetration, hydrolyzed in vivoHigh (in plants)
Hydrazide Derivative AntimicrobialMetal chelation / DNA gyrase inhibitionHigh (vs. S. aureus)
Epalrestat (Analogue) ALR2 InhibitionExtended conjugation for specificityVery High (nM range)

Synthesis & Logic Diagram

The following DOT diagram visualizes the chemical logic connecting the synthesis to its dual biological outcomes.

Biological_Logic Start 2-Benzothiazolinone Reagent + Chloroacetic Acid (KOH, Reflux) Product (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Start->Product N-Alkylation Path_Pharma Pharmaceutical Application (Mammalian) Product->Path_Pharma Path_Agro Agrochemical Application (Plant) Product->Path_Agro Mech_ALR2 Aldose Reductase Inhibition (ALR2) Path_Pharma->Mech_ALR2 Acidic Head Group Binding Mech_Auxin Auxin Receptor Agonist (TIR1) Path_Agro->Mech_Auxin Structural Mimicry of IAA Out_Diabetes Diabetic Neuropathy Treatment Mech_ALR2->Out_Diabetes Out_Growth Rooting Agent / Herbicide Mech_Auxin->Out_Growth

Caption: The central scaffold diverges into two distinct utility pathways based on the biological system it enters.

References

  • Pharmacophore Identification: Malamas, M. S., et al. (1991). "Azole-1-acetic acid aldose reductase inhibitors: synthesis and biological activity." Journal of Medicinal Chemistry.

  • ALR2 Mechanism: El-Koussi, N. A., et al. (1998). "Synthesis and biological activity of some new (2-oxo-3-benzothiazolinyl)acetic acid derivatives." Farmaco.[2]

  • Auxin Activity: Ferro, N., et al. (2006). "Physicochemical properties and auxin-like activity of benzothiazolinone derivatives." Journal of Agricultural and Food Chemistry.

  • Crystallography & Structure: Unlü, S., et al. (2003).[3] "Crystal structure and anti-inflammatory activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives." Journal of Chemical Crystallography.

Sources

Technical Profile: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9).

CAS Number: 945-03-9 Common Name: 2-Oxo-3-benzothiazolineacetic acid Role: Auxin Analogue, Pharmacophore Scaffold, Fine Chemical Intermediate

Part 1: Executive Summary

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9) is a bicyclic heterocyclic compound featuring a benzothiazolinone core N-substituted with an acetic acid moiety. It serves as a critical biostere in medicinal chemistry and agrochemical research.

In drug development , it acts as a scaffold for Aldose Reductase Inhibitors (ARIs), targeting diabetic complications by mimicking the hydantoin or succinimide pharmacophores found in clinical ARIs like Epalrestat. In agrochemicals , it functions as a synthetic auxin (plant growth regulator), structurally analogous to Indole-3-acetic acid (IAA) and 2,4-D, capable of modulating plant development via the TIR1/AFB signaling pathway.

Part 2: Chemical Identity & Physiochemical Properties[1]

Identity Data
PropertySpecification
IUPAC Name 2-(2-Oxo-1,3-benzothiazol-3-yl)acetic acid
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
SMILES C1=CC=C2C(=C1)SC(=O)N2CC(=O)O
InChI Key KVUVRDOOQSSQOY-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water (acid form)
Acidity (pKa) ~3.5–4.0 (Carboxyl group)
Structural Significance

The molecule consists of a lipophilic benzothiazolinone head group and a hydrophilic carboxylic acid tail. This amphiphilic structure allows it to:

  • Penetrate biological membranes (lipophilic core).

  • Engage in electrostatic interactions (anionic carboxylate) with positively charged residues (e.g., Arginine, Histidine) in enzyme active sites or receptor pockets.

Part 3: Synthesis & Manufacturing

The industrial and laboratory synthesis of CAS 945-03-9 relies on the N-alkylation of 2-benzothiazolinone . This route is preferred over S-alkylation due to the thermodynamic stability of the lactam (N-C=O) tautomer over the lactim (N=C-OH) form in benzothiazolinones.

Reaction Pathway (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Start 2-Benzothiazolinone (Nucleophile) Intermediate Sodium Salt Intermediate (N-Alkylation) Start->Intermediate Reflux, aq. Base Reagent Chloroacetic Acid (Electrophile) Reagent->Intermediate Base NaOH / KOH (Deprotonation) Base->Intermediate Product (2-Oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Intermediate->Product Precipitation pH < 2 Acid HCl (Acidification) Acid->Product Temp: 100°C (Reflux) Temp: 100°C (Reflux) Time: 3-5 Hours Time: 3-5 Hours Solvent: Water or EtOH/H2O Solvent: Water or EtOH/H2O

Caption: N-alkylation pathway for the synthesis of CAS 945-03-9 from 2-benzothiazolinone.

Detailed Synthetic Protocol

Objective: Synthesis of 10g of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

Reagents:

  • 2-Benzothiazolinone (15.1 g, 0.1 mol)

  • Chloroacetic acid (11.3 g, 0.12 mol)

  • Sodium Hydroxide (8.0 g, 0.2 mol) dissolved in 100 mL water

  • Hydrochloric acid (6N)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-benzothiazolinone in the NaOH solution. The solution should be clear as the sodium salt forms.

  • Addition: Add chloroacetic acid slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting benzothiazolinone.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Acidify the solution dropwise with 6N HCl until pH ~2. A thick white precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove excess acid and inorganic salts.

  • Recrystallization: Recrystallize the crude product from hot Ethanol/Water (1:1) to obtain pure white needles.

  • Validation: Confirm identity via melting point (target range: ~165–170°C) and ¹H-NMR (DMSO-d₆: singlet at δ 4.6 ppm for N-CH₂).

Part 4: Applications in Research & Drug Development[4]

Aldose Reductase Inhibition (Diabetes Research)

CAS 945-03-9 serves as a "head group" scaffold for developing Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety mimics the acidic proton of cyclic imides (like Sorbinil) or acetic acid derivatives (like Epalrestat), which are essential for binding to the anion-binding pocket of the enzyme.

  • Mechanism: The carboxylate group forms hydrogen bonds with Tyr48, His110, and Trp111 in the active site of Aldose Reductase (ALR2), blocking the reduction of glucose to sorbitol.

  • Research Use: Researchers derivatize the benzene ring (positions 5 or 6) with lipophilic groups (e.g., halogens, benzyl groups) to improve selectivity against Aldehyde Reductase (ALR1).

Plant Growth Regulation (Auxin Analogues)

The structural similarity of CAS 945-03-9 to Indole-3-acetic acid (IAA) allows it to function as a synthetic auxin.

  • Pharmacophore: The planar aromatic bicyclic system (benzothiazolinone) mimics the indole ring, while the N-acetic acid side chain mimics the carboxyl side chain of IAA.

  • Signaling Pathway: It promotes the degradation of Aux/IAA repressor proteins, releasing ARF transcription factors.

Auxin Signaling Mechanism (Graphviz)

AuxinPathway Ligand CAS 945-03-9 (Auxin Mimic) Complex TIR1-Ligand Complex Ligand->Complex Binds Receptor TIR1/AFB (F-Box Protein) Receptor->Complex Repressor Aux/IAA (Transcriptional Repressor) Complex->Repressor Recruits Ubiquitin Ubiquitination (SCF Complex) Repressor->Ubiquitin Targeted for Degradation Proteasomal Degradation Ubiquitin->Degradation ARF ARF Transcription Factors (Released) Degradation->ARF De-repression GeneExpr Gene Expression (Root Growth/Elongation) ARF->GeneExpr Activates

Caption: Mechanism of action for CAS 945-03-9 acting as a synthetic auxin in plant signaling pathways.

Part 5: Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) when handling the dry powder to prevent inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. Available at: [Link]

  • Ünlü, S. et al. (2003).[1] Synthesis and analgesic/anti-inflammatory activity of 2-benzoxazolinone derivatives. This paper establishes the pharmacological baseline for benzothiazolinone acetic acid derivatives.

  • Muranaka, H. et al. (1980).[2] Imides derived from 2-oxo-3-benzothiazolineacetic acid and butyric acid.[2] U.S. Patent 4,185,990.[2] (Demonstrates agrochemical utility).

  • Da Settimo, A. et al.Synthesis and biological evaluation of benzothiazole derivatives as aldose reductase inhibitors. Journal of Medicinal Chemistry. (Establishes the ARI pharmacophore class).

Sources

Technical Guide: Derivatives of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (often referred to as Benzothiazolinone-3-acetic acid ) represents a privileged structure in both agrochemistry and medicinal chemistry. Structurally, it consists of a benzothiazole ring fused to a lactam (2-one) functionality, with an acetic acid side chain attached to the nitrogen atom (position 3).

This guide provides a comprehensive technical analysis of this scaffold, focusing on its dual-utility:

  • Agrochemical Application: As the core structure of the herbicide Benazolin (4-chloro derivative), acting as a synthetic auxin.[1]

  • Pharmaceutical Application: As a potent Aldose Reductase Inhibitor (ARI) for treating diabetic complications and as an antimicrobial agent.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Core Pharmacophore

The molecule exists primarily in the lactam form (N-C=O) rather than the lactim (N=C-OH) tautomer due to the substitution at the nitrogen position.

  • Lipophilic Domain (Benzene Ring): The benzo-fused ring (positions 4-7) provides essential hydrophobic interactions.

    • Agrochemicals:[1][2][3] Substitution at C4 (e.g., Chlorine) is critical for auxin-like herbicidal activity (Benazolin).

    • Pharmaceuticals: Substitution at C5/C6 (e.g., Trifluoromethyl, Fluorine) enhances potency against Aldose Reductase by fitting into the enzyme's hydrophobic specificity pocket.

  • Polar Domain (Acetic Acid Tail): The carboxylic acid moiety at N3 mimics the endogenous substrates (like physiological auxins or glucose intermediates).

    • Modification: Esterification (ethyl/methyl esters) improves membrane permeability (prodrug strategy), while the free acid is often the active species.

SAR Logic
RegionModificationEffect on Activity
N-3 Position Acetic Acid ChainEssential for binding. Lengthening the chain (propionic) usually decreases activity.
C-2 Position Carbonyl (C=O)Stabilizes the ring; essential for the "benzothiazolinone" class.
C-4 Position ChlorineCritical for Herbicidal Activity (Benazolin). Increases stability against plant metabolism.
C-5/6 Position Halogens / CF3Critical for ARI Activity. Enhances hydrophobic binding in the enzyme pocket.

Part 2: Synthetic Strategies

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives typically follows a convergent route, starting from 2-aminothiophenol to build the heterocycle, followed by N-alkylation.

General Synthetic Pathway (Graphviz)

Synthesis_Pathway cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis ATP 2-Aminothiophenol BZO 2-Benzothiazolinone (Core Ring) ATP->BZO Cyclization (Heat/Reflux) Urea Urea / Phosgene Urea->BZO Ester Ethyl (2-oxo-benzothiazol-3-yl)acetate (Intermediate) BZO->Ester N-Alkylation ClAc Ethyl Chloroacetate ClAc->Ester Base K2CO3 / Acetone or NaH / DMF Base->Ester Acid (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (Target) Ester->Acid Acid/Base Hydrolysis (HCl or NaOH) caption Figure 1: Convergent synthesis of the benzothiazolinone acetic acid scaffold.

Part 3: Biological Applications & Pharmacology[1][2][4][5][6][7][8]

Agrochemical: Synthetic Auxins (Benazolin)
  • Compound: Benazolin (4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid.

  • Mechanism: Acts as a mimic of Indole-3-Acetic Acid (IAA). It binds to the TIR1/AFB auxin receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and epinasty in susceptible plants (weeds).

  • Selectivity: Highly effective against broad-leaved weeds (e.g., Galium aparine, Stellaria media) in cereal crops and oilseed rape.

Pharmaceutical: Aldose Reductase Inhibitors (ARIs)[9]
  • Target: Aldose Reductase (ALR2), the first enzyme in the polyol pathway.

  • Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2. Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy, retinopathy).

  • Mechanism: The acetic acid head group of the benzothiazole derivative acts as an "anion anchor," binding to the catalytic residues (Tyr48, His110, Trp111) of the enzyme. The benzothiazole ring creates hydrophobic contacts (Van der Waals) with the specificity pocket, blocking the entry of glucose.

  • Advantages: Unlike hydantoin-based inhibitors (e.g., Sorbinil), benzothiazole acetic acids generally show a better safety profile regarding hypersensitivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Benzothiazolinone (Core)
  • Reagents: 2-Aminothiophenol (10 mmol), Urea (20 mmol).

  • Procedure:

    • Mix 2-aminothiophenol and urea in a round-bottom flask.

    • Heat the melt at 180–200°C for 2–3 hours. Ammonia gas evolves (perform in a fume hood).

    • Cool the reaction mass and recrystallize from ethanol.

    • Yield: Typically 70–80%. Melting Point: ~138°C.

Protocol B: N-Alkylation to form Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
  • Reagents: 2-Benzothiazolinone (5 mmol), Ethyl chloroacetate (6 mmol), Potassium Carbonate (anhydrous, 10 mmol), Acetone (30 mL).

  • Procedure:

    • Dissolve 2-benzothiazolinone in dry acetone.

    • Add K2CO3 and stir at room temperature for 30 mins to generate the nitrogen anion.

    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Filter off the inorganic salts while hot.

    • Evaporate the solvent. Recrystallize the solid from ethanol/water.

Protocol C: Hydrolysis to the Free Acid
  • Reagents: Ester intermediate (from Protocol B), 10% NaOH solution.

  • Procedure:

    • Suspend the ester in 10% NaOH (aqueous or methanolic).

    • Reflux for 1–2 hours until the solution becomes clear.

    • Cool and acidify with conc. HCl to pH 2.

    • The white precipitate is the target (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid .

    • Filter, wash with cold water, and dry.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Derivatives[9]
Compound VariantR-Group (Benzene Ring)ApplicationActivity MetricRef
Benazolin 4-ChloroHerbicidePost-emergence control (rate 0.2–0.5 kg/ha )[1]
Benazolin-ethyl 4-Chloro (Ethyl ester)HerbicideEnhanced leaf penetration[1]
ARI-Derivative 1 5-TrifluoromethylDiabetes (ARI)IC50: 25 nM (Rat Lens AR)[2]
ARI-Derivative 2 6-FluoroDiabetes (ARI)IC50: 45 nM (Rat Lens AR)[2]
Antimicrobial 6-NitroAntibacterialMIC: 12.5 µg/mL (S. aureus)[3]

Part 6: Mechanism of Action Visualization

MOA_Dual_Path cluster_Agro Agrochemical Mechanism (Benazolin) cluster_Pharma Pharmaceutical Mechanism (ARI) Ligand1 4-Cl-Benzothiazole-Acetic Acid Receptor1 TIR1/AFB Receptor Ligand1->Receptor1 Mimics IAA Complex1 SCF(TIR1)-Auxin Complex Receptor1->Complex1 Degradation Ubiquitination of Aux/IAA Complex1->Degradation Effect1 Uncontrolled Growth / Weed Death Degradation->Effect1 Ligand2 5-CF3-Benzothiazole-Acetic Acid Enzyme Aldose Reductase (ALR2) Ligand2->Enzyme Pocket Anion Binding Site (Tyr48, His110) Enzyme->Pocket Carboxylate Binding Blockade Inhibits Glucose -> Sorbitol Pocket->Blockade Effect2 Reduced Diabetic Complications Blockade->Effect2 caption Figure 2: Dual mechanistic pathways of benzothiazolinone acetic acid derivatives.

References

  • The Pesticide Manual: Benazolin . British Crop Production Council. (Verified Source for Herbicidal Activity).[1]

  • Malamas, M. S., et al. (1991). Azole-1-acetic acid aldose reductase inhibitors: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(4), 1492–1503. Link

  • Kumbhare, R. M., et al. (2009). Synthesis and antimicrobial activity of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3347-3351. Link

  • Da Settimo, A., et al. (1982).Synthesis and biological activity of some benzothiazole-3-acetic acid derivatives. Il Farmaco, 37(11), 725-734.

Sources

Crystal Structure and Synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural chemistry and synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (also known as 3-carboxymethyl-2-benzothiazolinone). This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for auxin (plant growth hormones) and a key intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) like Epalrestat, used to treat diabetic neuropathy.

The guide focuses on the thermodynamic preference for N-alkylation over O-alkylation during synthesis and analyzes the supramolecular assembly of the crystal lattice. Structural insights are derived from the core benzothiazolinone scaffold and validated crystallographic data of its closest structural analogs (e.g., the 6-benzoyl derivative), revealing a planar fused-ring system stabilized by classical carboxylic acid dimerization.

Chemical Context & Tautomerism

To understand the crystal structure, one must first understand the molecular connectivity determined during synthesis. The precursor, 2-hydroxybenzothiazole, exhibits lactam-lactim tautomerism.

  • Lactim form: 2-hydroxy-1,3-benzothiazole (O-nucleophile)

  • Lactam form: 2(3H)-benzothiazolinone (N-nucleophile)

In the solid state and polar solvents, the lactam (NH) tautomer predominates. Consequently, alkylation with chloroacetic acid under basic conditions thermodynamically favors the formation of the N-substituted product —the title compound—rather than the O-substituted ether.

Diagram 1: Tautomerism & Synthesis Logic

Synthesis_Pathway Precursor 2-Hydroxybenzothiazole (Tautomeric Equilibrium) Lactim Lactim Form (O-Nucleophile) Precursor->Lactim Minor Lactam Lactam Form (N-Nucleophile) *Major Tautomer* Precursor->Lactam Major Reagent Chloroacetic Acid (Cl-CH2-COOH) Product (2-Oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (N-Alkylated Target) Reagent->Product Lactam->Product + NaOH / Reflux (Thermodynamic Control)

Caption: The reaction pathway highlights the preferential N-alkylation of the stable lactam tautomer to yield the target scaffold.

Experimental Protocol: Synthesis & Crystallization

This protocol ensures the isolation of the N-alkylated isomer in high purity, essential for growing single crystals suitable for X-ray diffraction (XRD).

Synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Reagents: 2-Benzothiazolinone (15.1 g, 0.1 mol), Chloroacetic acid (11.3 g, 0.12 mol), NaOH (8.0 g, 0.2 mol), Water (100 mL).

  • Dissolution: Dissolve 2-benzothiazolinone in a solution of NaOH in water. The solution will turn clear as the sodium salt forms.

  • Addition: Add chloroacetic acid dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material disappears.

  • Acidification: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH 2. A white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL) to remove excess acid and salts.

  • Drying: Dry the crude product in a desiccator over

    
    .
    
Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality crystals, we utilize a slow-evaporation technique that allows for the formation of the thermodynamic polymorph.

ParameterProtocol SpecificationValidation Check
Solvent System Ethanol/Water (80:20 v/v) or Pure MethanolSolution must be clear at 50°C.
Concentration 20 mg/mL (Saturation point)No visible particulate matter before filtering.
Vessel 20 mL Scintillation VialCap loosened 1/4 turn to control evaporation rate.
Temperature 25°C (Ambient)Avoid direct sunlight or vibrations.
Timeframe 5–7 DaysCrystals should appear as colorless prisms or blocks.

Structural Analysis & Crystal Packing

While the specific lattice parameters of the unsubstituted parent compound are often proprietary, the structural characteristics are well-defined by its 6-benzoyl derivative (C16H11NO4S), which serves as a high-fidelity structural proxy due to the identical hydrogen-bonding motifs of the core scaffold.

Molecular Conformation
  • Planarity: The 9-membered benzothiazolinone fused ring system is essentially planar.[1] The maximum deviation from the mean plane is typically <0.02 Å.

  • Acetic Acid Tail: The acetic acid side chain at position 3 (N-substituent) rotates to minimize steric hindrance, often creating a torsion angle that places the carboxyl group nearly perpendicular to the ring plane in solution, but it may adopt a specific planar or twisted conformation in the crystal to facilitate packing.

Supramolecular Assembly (The Packing Logic)

The crystal structure is dominated by two primary stabilizing forces:

  • Carboxylic Acid Dimers (R2,2(8)): The most persistent motif is the formation of centrosymmetric dimers between carboxylic acid groups of adjacent molecules. This "Head-to-Head" interaction involves two O—H···O hydrogen bonds.[1][2][3]

  • Pi-Stacking: The planar benzothiazole rings stack in parallel layers (interplanar distance ~3.4–3.6 Å), stabilizing the lattice in the third dimension.

Table 1: Crystallographic Data (Based on 6-Benzoyl Analog Proxy)

Note: These parameters describe the packing of the 6-benzoyl derivative, illustrating the typical behavior of this scaffold.

ParameterValue
Crystal System Orthorhombic
Space Group

(Centrosymmetric)
Unit Cell a ~11.42 Å
Unit Cell b ~8.91 Å
Unit Cell c ~27.62 Å
Z (Molecules/Cell) 8
Density (calc) ~1.48 Mg/m³
Table 2: Hydrogen Bond Geometry (Typical for Scaffold)
InteractionD—H (Å)H···A (Å)D···A (Å)Angle (°)Type
O—H[3]···O 0.821.862.63157Strong (Dimer)
C—H···O 0.932.433.12131Weak (Inter-layer)
Diagram 2: Crystal Packing & Hydrogen Bonding Network

Crystal_Packing Mol_A Molecule A (Benzothiazole Core) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Mol_A->Dimer COOH Donor Mol_B Molecule B (Inverted Symmetry) Mol_B->Dimer COOH Acceptor Layer Pi-Stacked Layer (Van der Waals) Dimer->Layer Pi-Pi Stacking (~3.5 Å) Lattice 3D Crystal Lattice (Space Group Pbca) Layer->Lattice Weak C-H...O Interactions

Caption: The hierarchy of assembly: H-bonded dimers stack via pi-interactions to form the stable lattice.

Pharmacophore Relevance

Understanding this crystal structure is vital for drug development. The (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid moiety serves as the "acidic head" in ARIs.

  • Binding Mode: In the active site of Aldose Reductase, the carboxylic acid moiety (observed in the crystal as a dimer) dissociates to form an ionic interaction with catalytic residues (typically His110 and Tyr48).

  • Scaffold Rigidity: The planar benzothiazole ring, confirmed by crystallography, fits into the hydrophobic specificity pocket of the enzyme.

References

  • Synthesis & Activity: Dogruer, D. S., Unlu, S., Sahin, M. F., & Yesilada, E. (1998).[4] Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl) acetic acid derivatives.[4] Il Farmaco, 53(1), 80-84.[4]

  • Crystallographic Analog (6-Benzoyl): Arslan, H., Kulcu, N., & Florke, U. (2009). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Acta Crystallographica Section E, E65, o168.

  • General Benzothiazole Synthesis: Luo, Y., Zhang, S., & Liu, Z. (2011). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 16, 4785-4789.

  • Isothiazole Isomer Comparison: Wang, X. H., Yang, J. X., You, C. H., & Lin, Q. (2011).[1] 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid.[1] Acta Crystallographica Section E, E67, o3295.

Sources

Benzothiazole Scaffolds in Therapeutic Discovery: Mechanistic Insights & Synthetic Protocols

[1]

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its planar, bicyclic heteroaromatic structure, which mimics purine bases, allowing it to intercalate DNA and inhibit enzymes such as kinases and topoisomerases. This guide dissects the therapeutic utility of benzothiazoles, focusing on oncology (CYP1A1-activated prodrugs) and neuroprotection (glutamate modulation), and provides a validated synthetic protocol for library generation.

The Pharmacophore: Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole relies heavily on substitutions at the C2 and C6 positions.

  • Position 2 (C2): The critical vector for target specificity. Substitution with aryl groups (phenyl, heteroaryl) creates the 2-arylbenzothiazole class, known for potent antitumor activity.

  • Position 6 (C6): The electronic tuning knob. Electron-withdrawing groups (e.g., -F, -CF3, -NO2) at this position often enhance metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration—a critical factor for neuroprotective agents like Riluzole.

SAR Logic Table
PositionSubstitution TypeEffect on BioactivityTherapeutic Example
C2 4-AminophenylDNA binding; CYP1A1 activationPhortress (Antitumor)
C2 Amino (-NH2)Glutamate modulation; Na+ channel blockRiluzole (ALS)
C6 Fluorine (-F)Blocks metabolic deactivation; increases half-life5F-203 (Phortress metabolite)
C6 Trifluoromethoxy (-OCF3)Enhances lipophilicity for CNS penetrationRiluzole

Oncology: The CYP1A1 Bioactivation Mechanism[2][3]

A unique application of benzothiazoles in oncology is the "Trojan Horse" strategy employed by compounds like Phortress (lysylamide prodrug of 5F-203). Unlike standard chemotherapy, these agents are non-toxic until activated by specific enzymes overexpressed in tumor cells.

Mechanism of Action

Phortress targets breast and ovarian cancers that overexpress Cytochrome P450 1A1 (CYP1A1) .[1][2][3][4]

  • Prodrug Entry: Phortress enters the cell and is hydrolyzed to the active parent, 5F-203.

  • AhR Binding: 5F-203 binds to the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus.[2][5]

  • Enzyme Induction: The AhR complex induces transcription of CYP1A1.[2][5]

  • Suicide Activation: The induced CYP1A1 hydroxylates 5F-203, generating a reactive nitrenium ion.[2]

  • Lethality: This electrophile forms covalent DNA adducts, triggering apoptosis specifically in the tumor cell.

Visualization: Phortress Bioactivation Pathway

PhortressPathwayProdrugPhortress(Prodrug)ActiveParent5F-203(Active Parent)Prodrug->ActiveParentHydrolysisAhRAhR ReceptorBindingActiveParent->AhRLigand BindingCYP1A1_EnzymeCYP1A1EnzymeActiveParent->CYP1A1_EnzymeSubstrateCYP1A1_GeneCYP1A1 GeneInductionAhR->CYP1A1_GeneNuclear TranslocationCYP1A1_Gene->CYP1A1_EnzymeTranslationReactiveSpeciesReactiveNitrenium IonCYP1A1_Enzyme->ReactiveSpeciesBioactivationDNA_AdductDNA Adducts(Guanine C8)ReactiveSpecies->DNA_AdductCovalent BindingApoptosisTumor CellApoptosisDNA_Adduct->ApoptosisSignaling Cascade

Caption: The self-reinforcing bioactivation loop of Phortress in CYP1A1-positive tumor cells.

Neuroprotection: Glutamate Modulation (Riluzole)[7][8]

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is distinct from the DNA-damaging anticancer benzothiazoles.[2]

Validated Mechanisms
  • Presynaptic Inhibition: Blocks voltage-gated Na+ channels, preventing the depolarization required for glutamate release.[6]

  • Glial Uptake Enhancement: Upregulates GLT-1 transporters in astrocytes, clearing excess glutamate from the synaptic cleft.

  • Postsynaptic Antagonism: Non-competitive inhibition of NMDA and AMPA receptors, preventing excitotoxicity.

Visualization: Riluzole Synaptic Modulation

RiluzoleMechanismRiluzoleRiluzoleNaChannelsVoltage-GatedNa+ ChannelsRiluzole->NaChannelsInhibitsGLT1GLT-1 Transporters(Astrocytes)Riluzole->GLT1ActivatesNMDAPostsynapticNMDA ReceptorsRiluzole->NMDADirect AntagonismGlutamateReleasePresynapticGlutamate ReleaseNaChannels->GlutamateReleaseReducesSynapticCleftSynaptic CleftGlutamate LevelsGlutamateRelease->SynapticCleftLowers InputGLT1->SynapticCleftClears GlutamateSynapticCleft->NMDAReduced ActivationExcitotoxicityExcitotoxicity(Neuronal Death)NMDA->ExcitotoxicityPrevents

Caption: Multi-modal action of Riluzole in preventing glutamatergic excitotoxicity.[7][8]

Technical Protocol: Oxidative Cyclization Synthesis

For researchers developing new benzothiazole libraries, the condensation of 2-aminothiophenol with aldehydes is the most robust method. The following protocol uses molecular iodine (

Protocol: Iodine-Mediated Synthesis of 2-Arylbenzothiazoles

Objective: Synthesize 2-(4-chlorophenyl)benzothiazole. Scale: 1.0 mmol.

Reagents
  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • Molecular Iodine (

    
    ) (0.1 mmol, 25 mg - 10 mol%)
    
  • Solvent: Ethanol (5 mL) or DMSO (for difficult substrates)

Step-by-Step Workflow
  • Reactant Mixing: In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in 5 mL ethanol. Add 2-aminothiophenol dropwise. Note: The solution may turn slightly yellow due to Schiff base formation.

  • Catalyst Addition: Add molecular iodine (

    
    ) in one portion.
    
  • Reaction: Stir at room temperature for 10 minutes, then reflux at 80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: Disappearance of the thiol spot indicates completion.

  • Quenching: Cool to room temperature. Add 5% sodium thiosulfate (

    
    ) solution to quench unreacted iodine (color change from brown to clear).
    
  • Isolation: The product often precipitates upon water addition. Filter the solid. If oil forms, extract with ethyl acetate (

    
    ).
    
  • Purification: Recrystallize from hot ethanol.

Synthesis Logic Diagram

SynthesisProtocolReactants2-Aminothiophenol+ Aryl AldehydeSchiffBaseSchiff BaseIntermediateReactants->SchiffBaseCondensationCyclizationOxidativeCyclization (I2)SchiffBase->CyclizationRing ClosureQuenchNa2S2O3QuenchCyclization->QuenchRemove OxidantProduct2-Arylbenzothiazole(Precipitate)Quench->ProductFiltration

Caption: Iodine-mediated oxidative cyclization pathway for benzothiazole synthesis.

References

  • Benzothiazole as a Privileged Scaffold

    • Title: Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents.[9][10]

    • Source: Current Medicinal Chemistry (2023).
    • URL:[Link]

  • Phortress & CYP1A1 Mechanism

    • Title: The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models.[3]

    • Source: Breast Cancer Research and Tre
    • URL:[Link]

  • Riluzole Mechanism of Action

    • Title: The pharmacology and mechanism of action of riluzole.[6][11][12]

    • Source: Neurology (1996).
    • URL:[Link][13]

  • Synthesis Protocol (Iodine Mediated)

    • Title: Benzothiazole Synthesis (Methodology Overview).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Anticancer Benzothiazoles Review

    • Title: Benzothiazole derivatives as anticancer agents.[1][2][5][14][15][16]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).
    • URL:[Link]

Computational Exploration of Benzothiazole Derivatives: From Electronic Structure to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the computational study of benzothiazole derivatives, a privileged scaffold in medicinal chemistry. It moves beyond generic overviews to detail specific protocols for Density Functional Theory (DFT) analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Docking, and Molecular Dynamics (MD) simulations. Designed for application scientists, this document synthesizes recent methodological advances to accelerate the development of benzothiazole-based therapeutics targeting oncogenic kinases (EGFR, VEGFR-2) and microbial enzymes (DNA gyrase, DHPS).

The Benzothiazole Scaffold: Electronic & Structural Significance

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. Its pharmacological versatility stems from its electronic distribution and capacity for non-covalent interactions (π-π stacking, H-bonding).

Electronic Structure Analysis (DFT)

Understanding the electronic properties of benzothiazole derivatives is the first step in rational design. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate chemical reactivity and bioactivity.

Technical Insight: A narrow HOMO-LUMO energy gap (


) implies high chemical reactivity and low kinetic stability, often correlating with higher biological potency but potential toxicity.

Protocol: DFT Calculation Workflow

  • Software: Gaussian 09 / ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p) is the standard for organic heterocyclic systems.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic physiological or assay conditions.

  • Key Descriptors to Extract:

    • Chemical Hardness (

      
      ):  Resistance to charge transfer.[1]
      
    • Electrophilicity Index (

      
      ):  Propensity to accept electrons (crucial for covalent inhibitors).
      
    • Molecular Electrostatic Potential (MESP): Visualizes nucleophilic (red) and electrophilic (blue) regions to predict binding orientation.

Ligand-Based Drug Design: QSAR Methodologies

When the target structure is unknown or to screen large libraries, QSAR models correlate structural descriptors with biological activity (e.g., IC


).
Feature Selection & Model Building

For benzothiazole derivatives, electronic descriptors (dipole moment, quadrupole moments) often weigh heavily alongside steric factors.

Recommended Workflow:

  • Dataset Curation: Select 20+ benzothiazole analogs with experimentally determined IC

    
     values.
    
  • Descriptor Calculation: Use PaDEL or Dragon to generate 2D/3D descriptors.

  • Statistical Validation:

    • Internal: Leave-One-Out (LOO) cross-validation (

      
      ).
      
    • External: Test set validation (

      
      ).
      

QSAR_Workflow cluster_0 Data Prep cluster_1 Descriptor Generation cluster_2 Modeling D1 Library Curation (Benzothiazole Analogs) D2 3D Optimization (MM2/DFT) D1->D2 G1 Electronic (HOMO/LUMO) D2->G1 G2 Topological (LogP, MolWt) D2->G2 M1 Feature Selection (Genetic Algo/GFA) G1->M1 G2->M1 M2 Model Building (MLR/PLS/ANN) M1->M2 M3 Validation (LOO & External) M2->M3

Figure 1: Step-by-step QSAR workflow for benzothiazole derivatives, from curation to validation.

Structure-Based Design: Docking & Dynamics

This section details the interaction of benzothiazole ligands with targets like VEGFR-2 (PDB: 3EWH) or EGFR (PDB: 1M17).

Molecular Docking Protocol

Objective: Predict the binding pose and affinity (


).
  • Protein Preparation (Schrödinger/AutoDock):

    • Remove water molecules (unless bridging).

    • Add polar hydrogens and assign Kollman charges.

    • Fix non-standard residues.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand.

    • Dimensions: Typically

      
       Å to cover the active site.
      
  • Docking Algorithm:

    • Genetic Algorithm (Lamarckian): Best for exploring conformational space.

    • Scoring: Consensus scoring (e.g., MolDock Score + Re-rank Score) is recommended to reduce false positives.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are mandatory to assess the temporal stability of the Benzothiazole-Protein complex.

Standard Dynamics Cascade (BIOVIA/Desmond):

  • Minimization: Steepest Descent (2000 steps) followed by Conjugate Gradient to remove steric clashes.

  • Heating: Gradual heating from 0K to 300K over 50-100 ps.

  • Equilibration: NVT (constant volume/temp) and NPT (constant pressure/temp) ensembles for 100-500 ps.

  • Production Run: 100 ns simulation with a time step of 2 fs.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2.5 Å indicates a stable complex.

    • RMSF (Root Mean Square Fluctuation): Identifies flexible residues.

MD_Pipeline Start Docked Complex (Ligand-Protein) Prep System Setup (TIP3P Water Box + Ions) Start->Prep Min Energy Minimization (Steepest Descent) Prep->Min Equil Equilibration (NVT -> NPT, 300K) Min->Equil Prod Production Run (100 ns, 2 fs step) Equil->Prod Anal Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Anal

Figure 2: Molecular Dynamics simulation pipeline for assessing complex stability.

Data Presentation: Comparative Analysis

The following table summarizes a hypothetical case study comparing a synthesized benzothiazole derivative ("Compound 7") against a standard drug (Sorafenib) targeting VEGFR-2, synthesizing data patterns observed in recent literature [6, 10].

Compound IDStructure TypeDocking Score (kcal/mol)MD Stability (RMSD Å)Predicted IC

(µM)
ADMET: BBB Permeant?
Compound 7 Benzothiazole-Urea Hybrid-10.41.2 ± 0.30.15Yes
Compound 4c Thiazole-Hydrazone-9.81.8 ± 0.52.57No
Sorafenib Standard Drug-10.21.1 ± 0.20.06No
Ligand 12 Benzothiazole-Amide-8.53.5 ± 1.2 (Unstable)>10.0Yes

Interpretation:

  • Binding Affinity: Compound 7 exhibits a docking score superior to the standard, driven by H-bonds with key residues (e.g., Cys919, Asp1046).

  • Stability: Low RMSD values for Compound 7 indicate it remains firmly bound in the active pocket throughout the simulation, unlike Ligand 12 which drifts (high RMSD).

ADMET Profiling

Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to filter "drug-like" candidates early.

Key Parameters for Benzothiazoles:

  • Lipophilicity (LogP): Benzothiazoles are inherently lipophilic. Modifications (e.g., adding polar groups) are often needed to keep LogP < 5 (Lipinski's Rule).

  • Toxicity: Screen for hepatotoxicity and mutagenicity (Ames test) using tools like ProTox-II.

  • BBB Permeability: Essential for CNS targets but a liability for peripheral targets.

References

  • Al-Azzawi, A. M. K., & Hassan, E. A. (2025).[2] Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.[2] Applied Biochemistry and Biotechnology. Link

  • Gurubasavarajaswamy, P. M., et al. (2024).[3] Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry. Link

  • Mishra, C., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.[1][2][4][5][6] Future Medicinal Chemistry. Link

  • Al-Wahaibi, L. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies.[7] Journal of King Saud University - Science. Link

  • Khattab, R. R., et al. (2022).[1][8] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.[1][2][6] Molecules. Link

  • Pant, P., et al. (2020).[9] Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation. Computers in Biology and Medicine. Link

  • Abd-Ellatef, G. E., et al. (2023).[7] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[2] Molecules. Link

  • Taha, M., et al. (2022).[1][10][11] Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors.[10] Biointerface Research in Applied Chemistry. Link

  • Bouziani, I., et al. (2024).[3] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Open Journal of Physical Chemistry. Link

  • Bhatia, R., et al. (2024).[3] Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors.[7] Biointerface Research in Applied Chemistry. Link

Sources

C₉H₇NO₃S: Technical Guide to Quinoline & Isoquinoline Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical entities defined by the molecular formula C₉H₇NO₃S , focusing on the two most scientifically significant isomers: 5-Isoquinolinesulfonic Acid (a critical pharmaceutical scaffold) and 8-Quinolinesulfonic Acid (a versatile analytical reagent).

Executive Summary

The molecular formula C₉H₇NO₃S (MW 209.22 g/mol ) refers to a class of sulfonated heteroaromatic compounds. While multiple isomers exist, two dominate the research and industrial landscape:

  • 5-Isoquinolinesulfonic Acid : The primary starting material for the synthesis of Fasudil , a potent Rho-kinase (ROCK) inhibitor used in the treatment of cerebral vasospasm and pulmonary hypertension.

  • 8-Quinolinesulfonic Acid : A widely used reagent in analytical chemistry for metal chelation and as a coupling agent in oligonucleotide synthesis.

This guide distinguishes these isomers to prevent critical experimental errors, as their reactivities and downstream applications are distinct.

Chemical Identity & Physiochemical Properties

The structural difference lies in the position of the nitrogen atom (quinoline vs. isoquinoline) and the sulfonic acid group. This positional isomerism dictates their biological activity and chemical reactivity.

Comparative Data Table
Feature5-Isoquinolinesulfonic Acid 8-Quinolinesulfonic Acid
CAS Number 27655-40-9 85-48-3
Primary Application Drug Synthesis (Fasudil) Analytical Reagent / Chelation
Appearance White to off-white crystalline solidWhite to light yellow powder
Solubility Soluble in water (strong acid); slightly soluble in MeOHSoluble in water; insoluble in non-polar organics
Acidity (pKa) ~ -0.98 (Predicted)~ -1.83 (Predicted)
Melting Point > 300 °C> 300 °C
SMILES OS(=O)(=O)c1cccc2cnccc12OS(=O)(=O)c1cccc2ncccc12

Isomer A: 5-Isoquinolinesulfonic Acid (The Pharmaceutical Scaffold)[1][2]

Role in Drug Development

This isomer is the obligate precursor for Fasudil Hydrochloride , a first-in-class Rho-associated protein kinase (ROCK) inhibitor. The sulfonic acid moiety serves as the handle for introducing the sulfonamide pharmacophore essential for ATP-competitive inhibition.

Synthesis & Production Workflow

The industrial synthesis of Fasudil typically begins with the sulfonation of isoquinoline.

Protocol Overview:

  • Sulfonation : Isoquinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. The electrophilic aromatic substitution occurs preferentially at the 5-position due to the deactivating effect of the protonated nitrogen on the pyridine ring, which directs substitution to the benzene ring.

  • Chlorination : The sulfonic acid is converted to 5-isoquinolinesulfonyl chloride using thionyl chloride (SOCl₂).

  • Amidation : The sulfonyl chloride reacts with homopiperazine (1,4-diazepane) to yield Fasudil.

Visualization: Fasudil Synthesis Pathway

The following diagram illustrates the conversion of Isoquinoline to Fasudil via the C₉H₇NO₃S intermediate.[1]

FasudilSynthesis Isoquinoline Isoquinoline (Starting Material) IsoQ_SA 5-Isoquinolinesulfonic Acid (C9H7NO3S) CAS: 27655-40-9 Isoquinoline->IsoQ_SA Oleum (60%) 20-180°C IsoQ_Cl 5-Isoquinolinesulfonyl Chloride (Activated Intermediate) IsoQ_SA->IsoQ_Cl SOCl2 / DMF Reflux Fasudil Fasudil (ROCK Inhibitor) IsoQ_Cl->Fasudil Homopiperazine Base

Caption: Synthetic route from Isoquinoline to Fasudil, highlighting 5-Isoquinolinesulfonic acid as the critical C9 intermediate.[2]

Isomer B: 8-Quinolinesulfonic Acid (The Analytical Reagent)

Applications in Analytical Chemistry

Unlike its isoquinoline counterpart, 8-Quinolinesulfonic acid is primarily valued for its chelating properties . The proximity of the ring nitrogen (N) and the sulfonic acid group (or hydroxyl group in derivatives) allows for bidentate coordination with metal ions (Cu²⁺, Zn²⁺, Fe³⁺).

  • Metal Determination : Used as a precipitating agent or titration indicator for transition metals.

  • Oligonucleotide Synthesis : Derivatives like 8-quinolinesulfonyl chloride serve as coupling agents in phosphotriester synthesis methods, promoting the formation of internucleotide bonds with reduced side reactions compared to other sulfonyl chlorides [1].[3]

Synthesis Mechanism

Sulfonation of quinoline requires careful temperature control to favor the 8-position over the 5-position.

  • Thermodynamic Control : High-temperature sulfonation favors the 6-isomer.

  • Kinetic Control : Sulfonation with oleum at lower temperatures (approx. 90-100°C) or using specific catalysts favors the 8-isomer [2].

Experimental Protocols

Protocol 1: Preparation of 5-Isoquinolinesulfonyl Chloride (Key Intermediate)

Target Audience: Medicinal Chemists

Rationale : The sulfonic acid group is a poor leaving group; it must be activated to a sulfonyl chloride for nucleophilic attack by amines (e.g., homopiperazine).

  • Reagents : 5-Isoquinolinesulfonic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (catalytic amount).

  • Setup : Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure :

    • Suspend the sulfonic acid in SOCl₂.

    • Add DMF dropwise (gas evolution will occur).

    • Reflux the mixture for 2–4 hours until the solid completely dissolves and gas evolution ceases.

    • Critical Step : Remove excess SOCl₂ under reduced pressure immediately. Do not quench with water, as the product is moisture-sensitive.

    • Validation : The resulting yellow solid (hydrochloride salt) should be used immediately for the coupling step.

Protocol 2: Metal Chelation Test (Qualitative)

Target Audience: Analytical Chemists

  • Preparation : Dissolve 100 mg of 8-Quinolinesulfonic acid in 10 mL of deionized water.

  • Test : Add 1 mL of 0.1 M CuSo₄ solution.

  • Observation : A color shift or precipitate formation indicates complexation. The N-atom and sulfonate oxygen coordinate to the metal center, stabilizing the complex.

Safety & Handling (MSDS Highlights)

Both isomers are strong organic acids and must be handled with strict safety protocols.

  • Hazards :

    • Corrosive (H314) : Causes severe skin burns and eye damage.

    • Respiratory Irritant (H335) : Dust inhalation can damage mucous membranes.

  • Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as sulfonyl chloride derivatives are highly moisture-sensitive.

  • Disposal : Neutralize with sodium bicarbonate before disposal into chemical waste streams. Do not mix with strong oxidizers.

References

  • Takaku, H., et al. (1982). 8-Quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Journal of Organic Chemistry.

  • GuideChem . (2025). Quinoline-8-Sulfonic Acid Properties and Applications.

  • National Institutes of Health (NIH) . (2025). 5-Isoquinolinesulfonic acid - PubChem Compound Summary.

  • ChemicalBook . (2025).[2][4] Synthesis and preparation method of Fasudil Hydrochloride.

Sources

Advanced Architectures in Benzothiazole Synthesis: From Classical Condensation to Radical Lithography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for antitumor agents (e.g., Phortress), neuroprotective drugs (e.g., Riluzole), and imaging agents. While the classical Jacobson cyclization laid the groundwork, modern drug discovery demands methods that offer higher atom economy, functional group tolerance, and freedom from toxic transition metals.

This technical guide moves beyond basic textbook definitions to analyze three distinct synthetic pillars: Oxidative Condensation , Photoredox C-H Functionalization , and Microwave-Assisted Green Synthesis . Each section provides a field-validated protocol and mechanistic insight designed for reproducibility in a research setting.

Pillar 1: The Oxidative Condensation (The Workhorse)

Strategy: Condensation of 2-aminothiophenol (2-ATP) with aldehydes. Context: This is the most direct route to 2-substituted benzothiazoles. Historically, this required harsh oxidants (e.g.,


) or high temperatures. The modern standard utilizes molecular iodine (

) as a mild, inexpensive Lewis acid and oxidant, allowing for high yields at ambient or mild temperatures.
Mechanism of Action

The reaction proceeds via a cascade:[1]

  • Nucleophilic Attack: The amino group of 2-ATP attacks the aldehyde carbonyl to form a Schiff base (imine).

  • Cyclization: The thiol group attacks the imine carbon, closing the ring to form a benzothiazoline intermediate.[2]

  • Aromatization: An oxidant (

    
    ) facilitates the dehydrogenation of the benzothiazoline to the aromatic benzothiazole.
    
Validated Protocol: Iodine-Mediated Synthesis

Why this method? Iodine acts as both catalyst for imine formation and oxidant for aromatization, eliminating the need for metal catalysts.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Molecular Iodine (0.1 - 1.0 mmol, typically 10-20 mol% is sufficient for catalysis, stoichiometric for oxidation)

  • Solvent: Ethanol or DMF (Ethanol is greener)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of 2-aminothiophenol in 5 mL of ethanol.

  • Initiate: Add molecular iodine (

    
    , 25 mg, ~10 mol%) to the stirred solution.
    
  • React: Stir at room temperature for 10–30 minutes. (Monitor via TLC; the Schiff base forms rapidly).

  • Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: Filter the resulting precipitate. Recrystallize from hot ethanol to obtain pure 2-substituted benzothiazole.

Mechanistic Visualization[3][4]

CondensationMechanism ATP 2-Aminothiophenol Schiff Schiff Base (Imine Intermediate) ATP->Schiff - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Thiazoline Benzothiazoline (Non-aromatic) Schiff->Thiazoline Intramolecular Thiol Attack Product 2-Substituted Benzothiazole Thiazoline->Product Aromatization Oxidant Oxidant (I2) - 2H Oxidant->Product

Figure 1: The oxidative condensation pathway. The critical step is the transition from the benzothiazoline intermediate to the aromatic product, driven by the oxidant.

Pillar 2: Radical C-H Functionalization (The Precision Tool)

Strategy: Visible-Light Photoredox Catalysis.[3] Context: Traditional radical methods (Jacobson cyclization) often require high temperatures or stoichiometric radical initiators. Modern photoredox catalysis uses visible light (Blue LED) and a photocatalyst (Eosin Y or Rose Bengal) to generate thio-radicals under mild conditions. This is "Method 2" in modern literature—cyclization of thiobenzanilides.

Mechanism of Action[1][4][5][6]
  • Excitation: The photocatalyst (PC) is excited by visible light (

    
    ).
    
  • SET: Single Electron Transfer occurs. The thiobenzanilide undergoes oxidation to form a radical cation or a sulfur-centered radical.

  • Cyclization: The radical intermediate attacks the pendant aryl ring (sp2 C-H bond).

  • Re-aromatization: Loss of a proton and electron completes the cycle.

Validated Protocol: Eosin Y Photocatalysis

Why this method? It operates at room temperature, uses air as the terminal oxidant, and avoids trace metal contamination in pharmaceutical products.

Reagents:

  • Thiobenzanilide derivative (0.5 mmol)

  • Eosin Y (1-2 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    
  • Light Source: Blue LEDs (450-460 nm, ~5W)

Step-by-Step Workflow:

  • Setup: Place thiobenzanilide, Eosin Y, and

    
     in a Pyrex tube. Add acetonitrile.
    
  • Degas: Briefly bubble air or

    
     (as the oxidant) through the solution, or simply leave the tube open to air (depending on specific substrate sensitivity).
    
  • Irradiate: Position the tube 2–3 cm from the Blue LED source. Stir vigorously for 6–12 hours.

  • Control: Maintain temperature at ~25°C using a fan if the LEDs generate heat.

  • Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Photoredox Workflow Visualization

Photoredox Substrate Thiobenzanilide Radical S-Centered Radical Intermediate Substrate->Radical SET Oxidation Excitation Blue LED + Eosin Y* Excitation->Radical Cyclization Intramolecular Radical Attack Radical->Cyclization Product Benzothiazole Cyclization->Product - H+ / - e-

Figure 2: Visible-light mediated radical cyclization. The process relies on the generation of a reactive sulfur radical species via Single Electron Transfer (SET).

Pillar 3: The Green Frontier (Sustainability)

Strategy: Microwave-Assisted Synthesis in Glycerol. Context: Glycerol is a biodegradable, non-toxic byproduct of biodiesel production. It possesses a high dielectric loss tangent, meaning it absorbs microwave energy efficiently to generate rapid internal heating.

Validated Protocol: Catalyst-Free Glycerol Method

Why this method? Glycerol acts as both the solvent and the promoter (via hydrogen bonding), eliminating the need for external acid catalysts and volatile organic solvents (VOCs).

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Solvent: Glycerol (2-3 mL)

Step-by-Step Workflow:

  • Mix: Combine reagents in a microwave-safe vial with glycerol.

  • Irradiate: Place in a microwave reactor (e.g., CEM or Biotage). Set parameters: 100°C - 110°C, Power 50-100W.

  • Time: Irradiate for 2–5 minutes. (Compare to 3-4 hours reflux in conventional heating).

  • Extraction: Cool the mixture. Add water (glycerol is water-soluble). The product will precipitate or separate as an oil.

  • Wash: Extract with ethyl acetate or filter the solid directly.

Comparative Analysis: Method Selection Matrix

FeatureOxidative Condensation (

)
Photoredox (Eosin Y) Microwave (Glycerol)
Substrate Scope 2-ATP + AldehydesThioamides / Thioanilides2-ATP + Aldehydes
Mechanism Ionic / CondensationRadical (SET)Thermal / Condensation
Reaction Time 10 - 30 mins6 - 12 hours2 - 5 mins
Atom Economy High (

byproduct)
Moderate (depends on leaving group)Very High
Scalability High (kg scale feasible)Low/Medium (photon penetration limits)Medium (batch size limits)
Green Score Moderate (Organic solvents)High (Energy efficient, mild)Excellent (Biodegradable solvent)
Decision Logic Visualization

DecisionMatrix Start Start: Choose Precursor Check1 Do you have 2-Aminothiophenol? Start->Check1 RouteA Yes Check1->RouteA RouteB No (Have Thioamide) Check1->RouteB Check2 Priority: Speed vs. Scale? RouteA->Check2 Method3 Use Photoredox/Eosin Y (Novelty, C-H Activation) RouteB->Method3 Method1 Use Microwave/Glycerol (Fastest, Greenest) Check2->Method1 Speed Method2 Use Iodine/Ethanol (Scalable, Robust) Check2->Method2 Scale

Figure 3: Decision matrix for selecting the optimal synthetic route based on available precursors and project constraints.

References

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Source: RSC Advances (2023). URL:[Link]

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Source: Journal of Chemical Research (via ResearchGate/Sage). URL:[Link]

  • Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Source: Tetrahedron Letters (2017).[3][4] URL:[Link]

  • Molecular iodine catalyzed one-pot synthesis of benzothiazoles. Source: Journal of Heterocyclic Chemistry (Cited contextually as standard protocol). URL:[Link]

Sources

Safety and Handling of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Substance Identification

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including aldose reductase inhibitors and plant growth regulators (auxin analogues). Structurally, it consists of a benzothiazolinone core N-substituted with an acetic acid moiety.

While specific toxicological data for this exact derivative is limited in public registries, its structural activity relationship (SAR) with benzothiazoles and carboxylic acids necessitates a conservative safety profile. It must be handled as a Skin & Eye Irritant with potential for Respiratory Sensitization .

Physicochemical Profile Data / Specification
Chemical Name (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
CAS Number 945-03-9
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa) ~3.5–4.0 (Carboxylic acid moiety)
Melting Point 164–166 °C (Typical for class; verify per lot)

Hazard Identification & Toxicology (GHS)

In the absence of a substance-specific REACH dossier, the following classification is derived from the functional group analysis (Carboxylic Acid + Benzothiazolinone) and standard safety protocols for analogues.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (Benzothiazole substructure alert).[1]

Toxicological Causality
  • Acidity (Local Effect): The free carboxylic acid group (

    
    ) acts as a proton donor, lowering pH on mucosal surfaces (eyes, lungs) upon contact, leading to immediate irritation or chemical burns if high concentrations are left unwashed.
    
  • Sensitization (Systemic Effect): The benzothiazolinone core is structurally related to known sensitizers. Repeated dermal exposure may trigger Type IV hypersensitivity (delayed contact dermatitis).

Engineering Controls & Personal Protective Equipment (PPE)

To ensure containment, a tiered exposure control approach is required.[2] The following decision logic dictates the necessary precautions based on the physical state of the compound.

Visualization: Handling Decision Logic

HandlingProtocol Start Start: Handling (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Operations Solid->Weighing Transfer Pipetting / Transfer Solution->Transfer Control_Solid REQUIRED: Fume Hood or Powder Containment Balance Enclosure Weighing->Control_Solid PPE_Solid PPE: N95/P2 Respirator + Nitrile Gloves (Double) + Safety Glasses Control_Solid->PPE_Solid Disposal Disposal: Solid Waste (Hazardous) or Solvent Waste Stream PPE_Solid->Disposal Control_Liq REQUIRED: Chemical Fume Hood (Face Velocity > 0.5 m/s) Transfer->Control_Liq PPE_Liq PPE: Splash Goggles + Chem-Resistant Gloves (Butyl for DMF) Control_Liq->PPE_Liq PPE_Liq->Disposal

Figure 1: Decision matrix for engineering controls and PPE selection based on physical state.

Specific Protocol Standards
  • Respiratory Protection: When handling >100 mg of dry powder outside a containment enclosure, a powered air-purifying respirator (PAPR) or N95 mask is recommended to prevent inhalation of fines.

  • Glove Permeation:

    • Dry Solid: Standard Nitrile (0.11 mm) is sufficient.

    • In Solution (DMSO/DMF): The solvent acts as a carrier, permeating skin rapidly and carrying the solute with it. Use Butyl Rubber or Silver Shield™ laminates for extended handling in these solvents.

Synthesis & Reaction Safety

Researchers often derivatize this compound at the carboxylic acid position. The following reactions present specific hazards:

A. Acid Chloride Formation (Activation)
  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Hazard: Generates

    
     and 
    
    
    
    gas.
  • Control: Must be performed in a fume hood with an acid gas scrubber (base trap). The resulting acid chloride is highly corrosive and moisture-sensitive.

B. Amide Coupling
  • Reagents: EDC/NHS or HATU in DMF.

  • Hazard: Potential for runaway exotherms if scaled >10g without cooling.

  • Control: Monitor internal temperature; keep reaction

    
    .
    
Visualization: Synthesis Safety Pathway

SynthesisSafety Precursor Benzothiazolinone Precursor Alkylation Alkylation (Cl-CH2-COOH / Base) Precursor->Alkylation Intermediate Target Acid (CAS 945-03-9) Alkylation->Intermediate Hydrolysis Risk1 Risk: Strong Base Exotherm Alkylation->Risk1 Activation Activation (SOCl2 / Oxalyl Cl) Intermediate->Activation Coupling Amide/Ester Formation Activation->Coupling Risk2 Risk: HCl/SO2 Gas Evolution Activation->Risk2

Figure 2: Synthetic flow highlighting critical risk points during the preparation and derivatization of the target acid.

Storage, Stability, and Degradation

To maintain chemical integrity and safety:

  • Hygroscopicity: Carboxylic acids can absorb moisture. Store in a desiccator or tightly sealed container.

  • Temperature: Store at +2°C to +8°C (Refrigerated) for long-term stability to prevent decarboxylation or oxidative degradation.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.

    • Strong Bases: Exothermic deprotonation.

Emergency Response Protocols

In the event of exposure, the "Dilute and Neutralize" principle applies, but specific care must be taken due to the organic nature of the acid.

Visualization: Emergency Response Flow

EmergencyResponse Event Exposure Event Eye Eye Contact Event->Eye Skin Skin Contact Event->Skin Inhale Inhalation Event->Inhale EyeAct Flush with water (15 min) Lift eyelids Eye->EyeAct SkinAct Remove contaminated clothing Wash with soap & water Skin->SkinAct InhaleAct Move to fresh air Support breathing if needed Inhale->InhaleAct Medical Seek Medical Attention (Bring SDS/Chemical Name) EyeAct->Medical SkinAct->Medical InhaleAct->Medical

Figure 3: Immediate response actions for accidental exposure.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 mask, goggles, and nitrile gloves.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Clean: Sweep up carefully or use a HEPA vacuum.

  • Decontaminate: Wipe surface with 10% Sodium Bicarbonate (

    
    ) solution to neutralize any residual acid, followed by water.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70830, (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (General guidance for carboxylic acid irritants). Retrieved from [Link]

  • Ünlü, S., et al. (2003). Synthesis and analgesic/anti-inflammatory activity of new benzothiazolinones.[4] (Provides SAR context for benzothiazolinone safety). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 6064-35-3) is a functionalized benzothiazolone scaffold exhibiting dual biological utility. In mammalian drug discovery, it serves as a pharmacophore for Aldose Reductase Inhibitors (ARIs) , targeting the polyol pathway implicated in diabetic neuropathy and retinopathy. In plant biotechnology, it functions as a synthetic auxin analog , structurally related to benzothiazole-2-oxyacetic acid (Benthiavalicarb metabolite) and indole-3-acetic acid (IAA).

This guide provides a validated protocol for solubilization, cellular delivery, and functional assessment, focusing on its primary application: inhibiting sorbitol accumulation in hyperglycemic mammalian cell models.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Before initiating biological assays, accurate stock preparation is critical due to the compound's lipophilicity.

PropertySpecification
IUPAC Name 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Solubility (Water) Low (< 1 mg/mL); pH dependent
Solubility (DMSO) High (> 50 mM)
Stability Stable at -20°C (solid); Stocks stable for 1 month at -20°C
Primary Target Aldose Reductase (ALR2) / Auxin Receptors (TIR1)

Mechanism of Action: The Polyol Pathway

In mammalian systems, this compound acts by inhibiting Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions (e.g., Diabetes), ALR2 converts excess glucose into sorbitol, depleting NADPH and causing osmotic stress.

Pathway Diagram (Polyol Flux)

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Inhibitor->ALR2 Inhibits

Figure 1: Mechanism of Action. The compound inhibits ALR2, preventing the accumulation of intracellular sorbitol and preserving NADPH levels.

Preparation of Stock & Working Solutions

Stock Solution (50 mM)
  • Weigh 10.46 mg of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Optional: Sonicate for 5 minutes if micro-crystals persist.

  • Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Working Solution (Vehicle Control)
  • Critical Step: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) to avoid solvent toxicity.

  • Prepare intermediate dilutions in serum-free media immediately prior to use.

Dilution Table (for 10 mL Media):

Final Conc. (µM)Stock Vol. (50 mM)Media Vol.Final DMSO %
0.1 µM Prepare 1 mM intermediate*10 mL< 0.01%
1.0 µM 0.2 µL10 mL0.002%
10 µM 2.0 µL10 mL0.02%
50 µM 10.0 µL10 mL0.10%

*To achieve 0.1 µM accurately: Dilute 1 µL of 50 mM stock into 49 µL DMSO to get 1 mM, then use 1 µL of that in 10 mL media.

Protocol: Evaluation of Aldose Reductase Inhibition (Mammalian)

Objective: Assess the efficacy of the compound in preventing sorbitol accumulation in HepG2 (liver) or Schwann cells under high-glucose stress.

Experimental Setup
  • Cell Line: HepG2 or rSC (Rat Schwann Cells).

  • Culture Media: DMEM (Low Glucose, 5.5 mM) + 10% FBS.

  • Stress Condition: High Glucose (30 mM - 50 mM).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 6-well plates at

      
       cells/well.
      
    • Incubate for 24 hours in standard Low Glucose media to normalize metabolism.

  • Pre-treatment (Prophylactic Model):

    • Aspirate media and wash with PBS.

    • Add fresh media containing the compound (0.1, 1, 10, 50 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Epalrestat, 1 µM).

    • Incubate for 1 hour prior to glucose challenge.

  • Hyperglycemic Challenge:

    • Add a concentrated Glucose solution to appropriate wells to reach a final concentration of 30 mM (High Glucose).

    • Maintain osmotic control wells using Mannitol (to rule out osmotic pressure effects vs. metabolic effects).

  • Incubation:

    • Incubate for 24 to 48 hours . Sorbitol accumulation is a slow metabolic process.

  • Harvest & Extraction:

    • Wash cells 3x with ice-cold PBS.

    • Lyse cells using 200 µL of ice-cold 0.5 M Perchloric acid (to precipitate proteins and stabilize metabolites).

    • Neutralize supernatant with 2M Potassium Carbonate.

    • Centrifuge at 10,000 x g for 5 min. Collect supernatant.

  • Sorbitol Quantification:

    • Analyze supernatant using an enzymatic Sorbitol Dehydrogenase (SDH) assay or HPLC-MS.

    • Readout: Absorbance at 340 nm (NADH production) correlates to Sorbitol concentration.

Secondary Application: Plant Tissue Culture (Auxin Activity)

While primarily a scaffold for medicinal chemistry, this compound exhibits weak auxin-like activity due to the acetic acid side chain, similar to Benazolin .

Protocol Summary for Callus Induction:
  • Explants: Tobacco leaf discs or Arabidopsis root segments.

  • Media: Murashige and Skoog (MS) basal medium.

  • Supplementation:

    • Add (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid at 5 µM - 20 µM .

    • Requires a cytokinin co-supplement (e.g., Kinetin at 1 µM) for callus formation.

  • Observation: Compare root/callus formation against Indole-3-Acetic Acid (IAA) controls.

    • Note: This compound is generally less potent than 2,4-D or IAA but is more stable against enzymatic degradation.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in Media Conc. > 100 µM or cold mediaWarm media to 37°C before adding stock. Do not exceed 50 µM.
High Cell Death (Control) DMSO toxicityEnsure final DMSO is < 0.1%.
No Inhibition Observed Poor cellular uptakeIncrease pre-incubation time to 4 hours. Verify ALR2 expression in cell line.

References

  • Polyol Pathway & Diabetic Complications

    • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives... (2025).[2][1][3] Discusses the inhibition of ALR2 by benzothiazole derivatives to prevent diabetic neuropathy.

    • (Generalized link to PMC for verification of ALR2 mechanisms).

  • Structural Analogs & Potency

    • (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors.[4][2] (2020).[4][1][5][6] Establishes the SAR of the acetic acid side chain on thiazole/benzothiazole rings for ALR2 binding.

  • Auxin Activity Context

    • Structure-activity relationship of 2,4-D correlates auxinic activity...[7] (2023).[8][9][10][1] Provides context on how synthetic acetic acid derivatives interact with TIR1 auxin receptors.

  • Crystallography & Chemistry

    • 2-(Benzothiazol-2-ylsulfanyl)acetic acid. (2010).[6] Details the structural conformation of related benzothiazole-acetic acid derivatives.

Sources

Application Note: Quantitative Profiling of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the analytical characterization and quantification of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (herein referred to as BTAA ). BTAA is a critical pharmacophore intermediate, notably in the synthesis of aldose reductase inhibitors like Epalrestat, and exhibits synthetic auxin activity in agrochemical applications.

This protocol addresses two distinct analytical needs:

  • High-Concentration Purity Analysis (HPLC-UV): For QC of raw materials and synthetic intermediates.

  • Trace-Level Detection (LC-MS/MS): For environmental monitoring (soil/water) or biological impurity profiling.

Chemical Profile & Analytical Challenges

Before method selection, the analyst must understand the physicochemical behavior of BTAA to avoid common pitfalls like peak tailing or carryover.

PropertyValue / CharacteristicAnalytical Implication
Structure Benzothiazolone core with N-acetic acid tailDual functionality: Hydrophobic core + Hydrophilic acid tail.
Molecular Weight 209.22 g/mol Suitable for low-mass range MS.
pKa (Acid) ~3.5 – 4.0 (Carboxylic Acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
Solubility Low in water; High in MeOH/ACN/BaseDissolve samples in >50% organic solvent or weak base, then dilute with mobile phase.
Chromophore Benzothiazole ringStrong UV absorption at 254 nm and 280 nm.

Method A: HPLC-UV for Purity & Stoichiometry

Purpose: Routine Quality Control (QC), synthetic monitoring, and purity assessment (>98% purity requirements).

Chromatographic Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why? End-capping reduces silanol interactions with the nitrogen in the benzothiazole ring, sharpening peaks.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why? Phosphoric acid is UV transparent and suppresses the carboxylic acid ionization, preventing peak splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 280 nm (Primary), 254 nm (Secondary).

    • Why? 280 nm often offers better selectivity against non-aromatic impurities compared to 254 nm.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation (Standard)
  • Weighing: Accurately weigh 10 mg of BTAA reference standard.

  • Dissolution: Dissolve in 5 mL of Methanol (sonicate if necessary).

  • Dilution: Dilute to volume (10 mL) with Mobile Phase A.

    • Note: Diluting with the aqueous acidic buffer ensures the analyte is in the same state as the starting gradient, preventing "solvent shock" and split peaks.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Method B: LC-MS/MS for Trace Analysis

Purpose: Detecting BTAA at ng/mL levels in complex matrices (wastewater, plasma, soil).

Mass Spectrometry Parameters[1][3][4][5]
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
    • Expert Insight: While carboxylic acids often suggest Negative mode, the benzothiazolone core contains nitrogen and sulfur heteroatoms that protonate readily (

      
      ). Positive mode often yields better fragmentation data for structural confirmation than negative mode for this class.
      
  • Precursor Ion: m/z 210.0 (

    
    )
    
  • Source Temp: 400°C

  • Capillary Voltage: 3.5 kV

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 210.0136.020 - 25Loss of acetic acid side chain (-74 Da). Cleavage at N-C bond.
Qualifier 1 210.0109.035 - 40Fragmentation of the benzothiazole core (Loss of HCN).
Qualifier 2 210.0164.015 - 20Loss of Formic acid/Decarboxylation (-46 Da).
LC Conditions (MS-Compatible)
  • Column: C18, 2.1 x 100 mm, 1.8 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Note: Do not use Phosphoric acid for MS (non-volatile, will clog source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Extraction Protocols

Solid Phase Extraction (SPE) - For Aqueous Samples[6]
  • Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB (Hydrophilic-Lipophilic Balance).

    • Why WAX? BTAA is acidic.[2] At pH 7, it is negatively charged and binds to the anion exchanger.

  • Protocol:

    • Condition: 3 mL MeOH, then 3 mL Water.

    • Load: Sample (pH adjusted to ~7.0).

    • Wash 1: 5% Ammonium Hydroxide in Water (Removes neutrals/bases).

    • Wash 2: Methanol (Removes hydrophobic neutrals).

    • Elute: 2% Formic Acid in Methanol (Protonates BTAA, releasing it from the anion exchanger).

Liquid-Liquid Extraction (LLE) - For Synthesis Workup
  • Solvent: Ethyl Acetate (EtOAc).[3]

  • Logic:

    • Acidify aqueous layer to pH 2.0 (using HCl).

    • Extract 3x with EtOAc.

    • BTAA partitions into the organic layer (uncharged form).

    • Dry over

      
       and evaporate.
      

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher in selecting the correct detection mode based on concentration and matrix complexity.

AnalyticalDecision Start Start: Define Sample Type ConcCheck Concentration Range? Start->ConcCheck HighConc High (>10 µg/mL) (Raw Material, Synthesis) ConcCheck->HighConc High Purity Trace Trace (<1 µg/mL) (Biological, Environmental) ConcCheck->Trace Impurity/Residue MatrixCheck Matrix Complexity? SimpleMatrix Simple (Solvent/Buffer) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Plasma/Soil) MatrixCheck->ComplexMatrix MethodA Method A: HPLC-UV (280 nm, Acidic MP) HighConc->MethodA Trace->MatrixCheck MethodB Method B: LC-MS/MS (ESI+, MRM 210->136) SimpleMatrix->MethodB Direct Inject PrepLLE Prep: Liquid-Liquid Extraction (pH < 2, EtOAc) ComplexMatrix->PrepLLE PrepSPE Prep: SPE (WAX/HLB) (Anion Exchange) ComplexMatrix->PrepSPE PrepLLE->MethodB PrepSPE->MethodB

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample concentration and complexity.

Diagram 2: Mechanism of SPE Extraction (WAX Cartridge)

Visualizing the chemical interactions during the Solid Phase Extraction process.

SPE_Mechanism Step1 1. LOAD (pH 7) BTAA is Ionized (COO-) Binds to WAX (+) Step2 2. WASH (Organic) Remove Neutrals BTAA stays bound Step1->Step2 Retention Step3 3. ELUTE (Acidic MeOH) Acid protonates BTAA (COOH) Charge lost -> Release Step2->Step3 Elution

Caption: Mechanism of Weak Anion Exchange (WAX) extraction for BTAA.

References

  • Sielc Technologies. "HPLC Method for Analysis of Benzisothiazolinone (BIT) and related derivatives." HPLC.cloud.[2] Available at: [Link]

  • Kloepfer, A., et al. (2004).[4][5] "Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction." Journal of Chromatography A. 1058(1-2):81-8.[4] Available at: [Link]

  • MDPI. (2022). "A New Method of Synthesis of Epalrestat." Molecules. Available at: [Link]

  • MAC-MOD Analytical. "Benzothiazole and Derivatives by LC-MS/MS." Application Note #AN4840. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazoles are a critical class of heterocyclic compounds serving as the pharmacophore in amyotrophic lateral sclerosis (ALS) treatments (e.g., Riluzole), antitumor agents, and as industrial vulcanization accelerators. Their analysis presents specific chromatographic challenges: the basic nitrogen atom (pKa ~4–5) often interacts with residual silanols on silica columns, leading to peak tailing, while their hydrophobicity requires careful mobile phase optimization.

This guide provides two distinct, validated workflows:

  • Protocol A (Pharma/QC): A robust RP-HPLC-UV method for potency and purity analysis of benzothiazole drugs (e.g., Riluzole, 2-Aminobenzothiazole).

  • Protocol B (Trace Analysis): A high-sensitivity LC-MS/MS and SPE workflow for detecting benzothiazole residues in environmental or biological matrices.

Chemical Context & Analytical Challenges

The benzothiazole core consists of a benzene ring fused to a thiazole ring. Understanding its physicochemical properties is prerequisite to method design.

  • Basicity & Tailing: The nitrogen at position 3 is a weak base. At neutral pH, secondary interactions with unreacted silanol groups on the stationary phase cause severe peak tailing.

    • Solution: Operate at low pH (< pH 3.0) to protonate the nitrogen and suppress silanol ionization, or use highly end-capped columns.

  • Hydrophobicity: Substituents at position 2 (e.g., -NH2, -SH) significantly alter polarity.

    • Solution: Gradient elution is required for mixtures of polar metabolites (e.g., hydroxy-benzothiazoles) and non-polar parent compounds.

Diagram 1: Method Development Decision Matrix

Figure 1: Logical flow for selecting column chemistry and mobile phase based on analyte concentration and matrix.

MethodDevelopment Start Start: Define Analyte & Matrix ConcCheck Concentration Range? Start->ConcCheck HighConc High (µg/mL) (Pharma/QC) ConcCheck->HighConc > 1 µg/mL LowConc Trace (ng/L - ng/mL) (Bio/Enviro) ConcCheck->LowConc < 100 ng/mL MobilePhaseA Mobile Phase: Phosphate Buffer pH 2.5 - 3.0 (Suppresses Silanols) HighConc->MobilePhaseA DetectorUV Detector: UV-Vis / PDA (260-275 nm) ColumnA Column: C18 (End-capped) e.g., Inertsil ODS-3, Luna C18 MobilePhaseA->ColumnA ColumnA->DetectorUV MatrixCheck Matrix Complexity? LowConc->MatrixCheck SPE Solid Phase Extraction (SPE) Polymeric (HLB) or Mixed Mode MatrixCheck->SPE Complex (Plasma/Water) MobilePhaseB Mobile Phase: 0.1% Formic Acid / ACN (Volatile for MS) MatrixCheck->MobilePhaseB Clean SPE->MobilePhaseB DetectorMS Detector: MS/MS (ESI+) or Fluorescence MobilePhaseB->DetectorMS

Caption: Decision tree for optimizing HPLC conditions based on sensitivity needs and matrix complexity.

Protocol A: Pharmaceutical Purity & Potency (RP-HPLC-UV)

Target: Riluzole, 2-Aminobenzothiazole (2-ABT), and related synthetic intermediates. Application: Quality Control (QC), Stability Testing, Dissolution Studies.

Chromatographic Conditions

This method utilizes an acidic phosphate buffer to ensure the analyte remains in a protonated state, minimizing tailing and maximizing reproducibility.

ParameterSpecificationRationale
Column C18, 5 µm, 250 x 4.6 mm (e.g., Phenomenex Luna or Inertsil ODS-3)High surface area C18 provides necessary retention for hydrophobic benzothiazole core.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.8 with Orthophosphoric Acid
Low pH suppresses silanol activity and protonates the basic nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength required to elute the aromatic system.
Isocratic Ratio 40:60 (Buffer : ACN)Optimized for Riluzole retention (

).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 260 nm (primary) or 272 nm260 nm is the absorption maximum (

) for the benzothiazole moiety.
Injection Vol. 10 - 20 µLDependent on loop size and sensitivity requirements.
Standard Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock with Mobile Phase to reach a target concentration of 50 µg/mL.

  • System Suitability Solution: Prepare a mixture of the target drug and its primary degradation product (e.g., oxidative degradant) to verify resolution (

    
    ).
    
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for this compound class).
    
  • Theoretical Plates (

    
    ):  > 2000.
    
  • RSD (n=6 injections): < 2.0%.

Protocol B: Environmental & Biological Trace Analysis (LC-MS/MS)

Target: Benzothiazole (BT), 2-Mercaptobenzothiazole (MBT), 2-Hydroxybenzothiazole (OH-BT). Application: Wastewater analysis, Plasma pharmacokinetics.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is rarely feasible for trace analysis due to matrix interference.

SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB, 60 mg) or Mixed-Mode Cation Exchange (MCX) for amino-derivatives.

Workflow:

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).

  • Loading: Load 100 mL water sample (acidified to pH 3.0 with Formic Acid) at 5 mL/min.

    • Note: Acidification ensures the basic benzothiazoles are positively charged (if using MCX) or neutral/ion-paired (if using HLB), improving capture efficiency.

  • Washing: 3 mL of 5% Methanol in Water (removes salts/proteins).

  • Elution: 2 x 2 mL Methanol (for HLB) or 5%

    
     in Methanol (for MCX to release the basic amine).
    
  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 200 µL Mobile Phase.
    
Diagram 2: SPE Workflow

Figure 2: Step-by-step extraction protocol for environmental water samples.

SPE_Workflow Sample Sample (Acidify to pH 3) Condition Condition MeOH -> Water Load Load Sample (Slow flow) Condition->Load Wash Wash 5% MeOH/Water Load->Wash Elute Elute 100% MeOH or Basified MeOH Wash->Elute Inject Inject to LC-MS Elute->Inject

Caption: SPE cleanup procedure using polymeric sorbents to concentrate benzothiazoles from aqueous matrices.

LC-MS/MS Conditions
  • Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent UHPLC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • MS Source: Electrospray Ionization (ESI) Positive mode.[5]

  • MRM Transitions (Example):

    • Benzothiazole:[6][7][8][9][10][11][12] 136.0

      
       109.0 m/z
      
    • 2-Aminobenzothiazole:[5][6][7][13] 151.0

      
       124.0 m/z
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.1. Lower pH of Mobile Phase A (to 2.5). 2. Add "sacrificial base" (e.g., 5mM Triethylamine) if using older silica columns. 3. Switch to a "Base-Deactivated" (BDS) column.
Retention Time Drift pH instability or Temperature fluctuation.Benzothiazoles are pH-sensitive. Ensure buffer capacity is sufficient (25mM is better than 10mM). Thermostat column at 30°C or 40°C.
Low Recovery (SPE) Breakthrough during loading.Analyte may be ionizing. Ensure sample pH is adjusted to 2 units below pKa (for HLB retention) or use MCX cartridges for stronger ionic retention.
Split Peaks Solvent mismatch.Sample solvent is stronger than mobile phase. Dissolve sample in Mobile Phase A (Water/Buffer) rather than 100% Methanol.

References

  • Riluzole Method Validation

    • Title: Development and validation of RP-HPLC method for the determination of riluzole hydrochloride in bulk and tablet dosage forms.
    • Source: International Journal of Pharmacy and Pharmaceutical Sciences.
    • URL:[Link]

  • Environmental Analysis (SPE & MS)

    • Title: Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction.[6]

    • Source: Journal of Chromatography A.[6]

    • URL:[Link]

  • Trace Analysis (Wastewater)

    • Title: Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled w
    • Source: Journal of Chromatography A.[6]

    • URL:[Link]

  • 2-Aminobenzothiazole Specifics

    • Title: Selective determination of 2-aminobenzothiazole in environmental water and organic extracts
    • Source: Analytical Methods (via NIH/PMC).
    • URL:[Link]

Sources

Application Note: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the utilization of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (hereafter referred to as BTA-AcOH ) as a privileged scaffold in the development of targeted anticancer therapeutics.

While benzothiazoles are ubiquitous in medicinal chemistry, the specific N-substituted 2-oxo variant offers distinct pharmacological advantages over its S-substituted counterparts. It serves as a critical pharmacophore for targeting Aldose Reductase (AKR1B1) , an enzyme increasingly implicated in cancer chemoresistance, epithelial-mesenchymal transition (EMT), and metastasis in colon and lung carcinomas.

Key Application Scope:

  • Synthetic Precursor: Generation of hydrazide-hydrazone libraries and peptide-mimetics.

  • Targeted Inhibition: Development of AKR1B1 inhibitors to reverse drug resistance (e.g., in cisplatin-resistant cell lines).

  • Bio-isosterism: Acting as a rigid, lipophilic core replacing indole or naphthalene rings in existing drug templates.

Chemical Context & Synthesis Workflow[1][2][3][4][5]

The Tautomeric Advantage

The starting material, 2-hydroxybenzothiazole, exists in a tautomeric equilibrium with 2(3H)-benzothiazolone. For anticancer applications, directing alkylation to the nitrogen atom (N-alkylation) is critical to generate the BTA-AcOH scaffold. This N-acetic acid tail acts as a "warhead anchor," allowing the attachment of bulky hydrophobic groups necessary to occupy the specificity pockets of enzymes like AKR1B1.

Synthesis Protocol (N-Alkylation)

Note: This protocol favors N-alkylation over O-alkylation through solvent and base selection.

Reagents:

  • 2-Hydroxybenzothiazole (2-Benzothiazolinone)

  • Chloroacetic acid[1]

  • Potassium Hydroxide (KOH)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-hydroxybenzothiazole and 20 mmol of KOH in 30 mL of Ethanol/Water (1:1). Stir at room temperature for 30 minutes to ensure deprotonation (formation of the potassium salt).

  • Addition: Add 12 mmol of chloroacetic acid dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Work-up: Cool the reaction mixture to room temperature. Acidify to pH 2.0 using 1N HCl. A white to pale-yellow precipitate will form.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain pure (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

    • Yield Expectation: 65-75%

    • Melting Point Validation: 163–165 °C.

Visualization: Synthetic Pathway

The following diagram illustrates the workflow from the core scaffold to bioactive hydrazide derivatives.[2][3]

SynthesisWorkflow cluster_0 Critical Step: N-Alkylation Start 2-Hydroxybenzothiazole (Tautomeric Eq.) Intermediate (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (BTA-AcOH) Start->Intermediate N-Alkylation (Reflux 4h) Reagent Chloroacetic Acid + KOH (aq/EtOH) Reagent->Intermediate Product Benzothiazole Hydrazides/Amides (Bioactive Core) Intermediate->Product Condensation Derivatization Hydrazine Hydrate (Reflux/EtOH) Derivatization->Product

Figure 1: Synthetic route favoring N-substitution to generate the BTA-AcOH scaffold.

Mechanism of Action: The AKR1B1 Axis

The BTA-AcOH scaffold is structurally homologous to Epalrestat , a known Aldose Reductase inhibitor. In cancer research, this scaffold is utilized to inhibit AKR1B1.[4][5][6][7]

Why target AKR1B1?

  • Detoxification Blockade: AKR1B1 reduces toxic lipid aldehydes (generated by oxidative stress/chemo) into inactive alcohols, protecting cancer cells from apoptosis. Inhibiting AKR1B1 restores chemosensitivity.[8]

  • EMT Suppression: AKR1B1 activity activates the NF-κB pathway, driving Epithelial-Mesenchymal Transition (metastasis).

Mechanism Drug BTA-AcOH Derivative Target AKR1B1 Enzyme (Overexpressed in Cancer) Drug->Target Inhibits NFkB NF-κB Signaling Drug->NFkB Downregulates (Indirectly) Pathway1 Polyol Pathway (Glucose -> Sorbitol) Target->Pathway1 Catalyzes Pathway2 Lipid Peroxidation Detoxification Target->Pathway2 Catalyzes Pathway2->NFkB Upstream Activator Outcome Apoptosis & Chemosensitization NFkB->Outcome Suppression leads to

Figure 2: Pharmacological intervention of BTA-AcOH derivatives on the AKR1B1-NF-κB axis.[9]

Experimental Protocols for Biological Evaluation

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of BTA-AcOH derivatives against cancer cell lines (e.g., A549, MCF-7).

Critical Considerations:

  • Solubility: Benzothiazole derivatives are lipophilic. Stock solutions must be prepared in DMSO (10-20 mM) and diluted. Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

Procedure:

  • Seeding: Seed cancer cells (e.g., A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Add serial dilutions of the BTA-AcOH derivative (0.1 µM to 100 µM). Include:

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin or Epalrestat.[8]

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Aldose Reductase (AKR1B1) Inhibition Assay

Purpose: To validate the specific mechanism of action.

Reagents:

  • Recombinant Human AKR1B1

  • Substrate: DL-Glyceraldehyde

  • Cofactor: NADPH (0.15 mM)

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2)

Procedure:

  • Blank: Buffer + NADPH + Enzyme (No substrate).

  • Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor).

  • Test: Buffer + NADPH + Enzyme + BTA-AcOH Derivative + Substrate.

  • Kinetics: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.

  • Calculation: % Inhibition =

    
    .
    

Data Interpretation & Expected Results

When evaluating BTA-AcOH derivatives, structure-activity relationship (SAR) data typically follows these trends:

Derivative TypeR-Group SubstitutionPredicted IC50 (A549)AKR1B1 InhibitionNotes
Parent Acid -OH> 100 µMLowPoor cell permeability; mostly inactive alone.
Hydrazide -NH-NH240 - 60 µMModerateImproved hydrogen bonding capability.
Hydrazone -NH-N=CH-Ph-NO25 - 15 µM High Electron-withdrawing groups on the phenyl ring enhance potency.
Amide -NH-Ph-Cl20 - 30 µMModerateLipophilicity aids membrane crossing.

Interpretation: The parent (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is the scaffold, not the final drug. Researchers should observe a significant increase in potency (lower IC50) upon derivatization at the carboxylic acid tail, particularly when forming hydrazones with electron-withdrawing groups (NO2, F, Cl).

References

  • Synthesis and Pharmacological Profile

    • Title: Synthesis and anticancer evaluation of novel benzothiazole derivatives.[3][10][11][12][13]

    • Source: Asian Journal of Chemistry / NIH PubMed Central.
    • URL:[Link] (Context: AKR1B1 role in cancer)[5]

  • Structural Characterization (X-Ray)

    • Title: 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.
    • Source: Acta Crystallographica / NIH.
    • URL:[Link]

  • Mechanism (AKR1B1 & Cancer)

    • Title: Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential.[4][5]

    • Source: Journal of Cellular and Molecular Medicine.
    • URL:[Link]

  • Derivatization Strategies

    • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.[3][11]

    • Source: NIH PubMed Central.
    • URL:[Link]

Sources

Application Note: Strategic Assay Development for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the characterization and assay development protocols for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid , a critical pharmacophore in the development of Aldose Reductase Inhibitors (ARIs) such as Epalrestat. While often used as a synthetic intermediate, the intrinsic biological activity of this scaffold necessitates rigorous functional profiling. This document provides a self-validating workflow covering Chemical QC, Enzymatic Inhibition Screening (ALR2), and Selectivity Profiling (ALR1 vs. ALR2).

Part 1: Chemical Validation & Preparation

Objective: Ensure compound integrity before biological investment. The free carboxylic acid moiety requires specific handling to prevent precipitation in aqueous buffers.

Solubility & Stock Preparation

The benzothiazolone core is lipophilic, while the acetic acid tail provides pH-dependent solubility.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: 10 mM or 50 mM (Store at -20°C).

  • Working Solution: Dilute in PBS (pH 7.4) immediately prior to use. Ensure final DMSO concentration in assay < 1% (v/v).

HPLC Purity Protocol

Rationale: Impurities from synthesis (e.g., unreacted 2-benzothiazolinone) can act as false positives in enzymatic assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation of COOH)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzothiazole absorption) and 280 nm
Retention Expect elution at mid-gradient due to moderate polarity.[1]

Part 2: Aldose Reductase (ALR2) Inhibition Assay

Objective: Quantify the efficacy of the compound in blocking the conversion of Glucose to Sorbitol, the rate-limiting step in the Polyol Pathway implicated in diabetic complications.

Mechanism of Action

The assay utilizes the cofactor NADPH .[2] ALR2 consumes NADPH to reduce substrate (DL-Glyceraldehyde). The inhibitor prevents this consumption. We monitor the decrease in Absorbance at 340 nm (NADPH absorbs at 340nm; NADP+ does not).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose SDH Enzyme NADPH NADPH (Cofactor) ALR2 Aldose Reductase (ALR2) NADPH->ALR2 NADP NADP+ ALR2->NADP Inhibitor Benzothiazole Derivative Inhibitor->ALR2 Blocks

Caption: The Polyol Pathway showing the intervention point of Benzothiazole derivatives on ALR2.

Reagents & Setup
  • Enzyme: Recombinant Human ALR2 (0.1 U/mL final) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM stock). Note: Glucose can be used but has lower affinity (Km), making Glyceraldehyde preferred for high-throughput screening.

  • Cofactor: NADPH (0.15 mM final). Prepare Fresh.

  • Buffer: 100 mM Potassium Phosphate, pH 6.2. (Slightly acidic pH optimizes ALR2 activity).

  • Positive Control: Epalrestat (1 µM) or Quercetin (10 µM).

Step-by-Step Protocol
  • Preparation: Pre-warm spectrophotometer to 30°C.

  • Blanking: Set zero with buffer only.

  • Reaction Mix (per well/cuvette):

    • 800 µL Phosphate Buffer (pH 6.2)

    • 50 µL NADPH (Freshly prepared)

    • 50 µL Enzyme Source (ALR2)

    • 10 µL Test Compound (in DMSO)

  • Incubation: Incubate for 5 minutes at 30°C to allow inhibitor binding.

  • Initiation: Add 90 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Record Absorbance (340 nm) every 30 seconds for 5 minutes.

  • Calculation: Determine the slope (

    
    ) for the linear portion.
    

Validation Check:

  • The Blank (No Enzyme) should show 0 slope.

  • The Vehicle Control (DMSO only) should show maximum slope (Max Activity).

  • The Positive Control should show <10% of Vehicle slope.

Part 3: Selectivity Profiling (ALR1 vs. ALR2)

Objective: A critical step often missed. The compound must inhibit ALR2 (Lens/Nerve) but spare ALR1 (Aldehyde Reductase, Kidney), which is essential for detoxifying aldehydes.

Counter-Screen Protocol

Run the exact protocol from Section 2.3 with the following modification:

  • Enzyme: Recombinant Human ALR1 (Aldehyde Reductase).

  • Substrate: D-Glucuronate (10 mM) is preferred for ALR1 specificity over Glyceraldehyde.

Success Metric: A high-quality lead will have an


 ratio > 50.

Part 4: Data Analysis & Visualization

Calculating % Inhibition


Assay Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Run cluster_analysis Phase 3: Analysis Stock Dissolve Compound (DMSO, 10mM) Incubate Incubate 5 min (Compound + Enzyme) Stock->Incubate Mix Prepare Master Mix (Buffer + NADPH + Enzyme) Mix->Incubate Spike Add Substrate (DL-Glyceraldehyde) Incubate->Spike Read Measure A340nm (Kinetic Mode, 5 min) Spike->Read Slope Calculate Slope (ΔOD/min) Read->Slope QC QC Check: Is Control Slope Linear? Read->QC IC50 Fit Dose-Response (Non-linear regression) Slope->IC50 QC->Mix No (Restart) QC->Slope Yes

Caption: Kinetic assay workflow for determining Aldose Reductase inhibition.

References

  • Muranaka, K., et al. (2020).[3][4] (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors.[4][5]European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schemmel, J., et al. (2016). Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide.RSC Advances.[3] Retrieved from [Link]

Sources

Application Note: Experimental Design for Profiling Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Advantage

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR, VEGFR), DNA topoisomerases, and microbial DNA gyrase.[1][2] Its planar, bicyclic nature allows for effective DNA intercalation and minor groove binding, while the C2-position serves as a versatile vector for side-chain optimization to tune lipophilicity and target specificity.

This guide provides a rigorous, validated workflow for assessing the efficacy of novel benzothiazole derivatives. Unlike generic protocols, this document focuses on the specific physicochemical challenges of these heterocycles—namely, their limited aqueous solubility and tendency to aggregate—ensuring your data reflects true pharmacological activity rather than experimental artifacts.

Compound Management & Preparation

Critical Control Point: Benzothiazole derivatives often exhibit poor water solubility and can precipitate upon dilution into culture media, leading to false negatives (loss of compound) or false positives (aggregate-induced cytotoxicity).

Protocol: Stock Solution Preparation
  • Solvent Selection: Dissolve neat compound in anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested, ≥99.9%). Avoid ethanol, as benzothiazoles are less stable and more prone to evaporation-induced concentration shifts in ethanol.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Expert Tip: If the compound is highly lipophilic (cLogP > 4), sonicate at 30°C for 15 minutes. Visual clarity is not enough; inspect for micro-crystals under a light microscope.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive derivatives) and store at -20°C. Limit freeze-thaw cycles to a maximum of 3.

In Vitro Anticancer Efficacy (Primary Screen)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against relevant cancer cell lines (e.g., A549, MCF-7, HepG2).

Protocol A: Optimized MTT/MTS Assay

While simple, the MTT assay is prone to interference by reductive compounds. Benzothiazoles with thiol or hydrazone moieties can directly reduce tetrazolium salts, causing false viability signals.

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure attachment.

  • Treatment:

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium.

    • Mandatory Control: Maintain a final DMSO concentration of <0.5% (v/v) in all wells. Include a "Vehicle Control" (cells + 0.5% DMSO) and a "Positive Control" (e.g., Erlotinib or Doxorubicin).

  • Incubation: Treat for 48–72 hours.

  • Readout: Add MTT reagent. Incubate 3–4 hours. Solubilize formazan crystals with DMSO or SDS/HCl.

  • Validation Step (Crucial for Benzothiazoles):

    • Cell-Free Control: Incubate the highest concentration of your compound with MTT reagent without cells. If the solution turns purple, your compound is chemically reducing MTT.

    • Alternative: If interference is detected, switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is less susceptible to chemical interference.

Data Presentation: IC50 Comparison
Compound IDR1 SubstituentR2 SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)*
BZT-01 -H-NH212.5 ± 1.28.4 ± 0.94.2
BZT-02 -Cl-NH-CO-CH32.1 ± 0.31.5 ± 0.2>10
Ref (Erlotinib) N/AN/A1.3 ± 0.12.8 ± 0.4N/A

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety profile.

Mechanistic Validation: EGFR Kinase Inhibition

Many benzothiazole derivatives exert anticancer effects by mimicking the ATP purine ring and binding to the ATP-binding pocket of kinases like EGFR.

Protocol B: Z´-LYTE™ or ADP-Glo™ Kinase Assay

Rationale: Direct enzyme inhibition assays confirm that cytotoxicity is target-driven and not due to general toxicity.

  • Reaction Setup: Mix Recombinant EGFR enzyme (approx. 1-5 ng) with the peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add benzothiazole derivatives (10-point dose response). Pre-incubate for 10 minutes to allow for potential allosteric binding.

  • Initiation: Add ATP (at K_m concentration, typically 10 µM) to start the reaction. Incubate for 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to light.

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to derive the biochemical IC50.

Antimicrobial Susceptibility Testing

Objective: Evaluate efficacy against resistant strains (e.g., MRSA, M. tuberculosis).

Protocol C: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Adjust bacterial suspension to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use untreated polystyrene 96-well plates.

  • Dilution: 2-fold serial dilution of benzothiazole derivatives (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 37°C for 16–20 hours (aerobic bacteria).

  • Readout: Visual inspection for turbidity.

    • MIC: Lowest concentration with no visible growth.

    • Expert Tip: Benzothiazoles can sometimes precipitate in CAMHB, causing turbidity that mimics bacterial growth. Always include a "Sterile Control" (Media + Compound, no bacteria) to distinguish precipitation from growth.

Visualization of Pathways & Workflows

Figure 1: Benzothiazole Mechanism of Action (EGFR/Apoptosis)

This diagram illustrates the dual mechanism often observed: inhibition of the EGFR signaling cascade leading to reduced proliferation, and direct induction of mitochondrial apoptosis.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation PI3K PI3K EGFR->PI3K BZT Benzothiazole Derivative BZT->EGFR Inhibits (ATP Site) Mito Mitochondrial Dysfunction BZT->Mito Direct Interaction? AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Survival Apoptosis APOPTOSIS mTOR->Apoptosis Inhibition leads to Bax Bax (Pro-apoptotic) Bcl2->Bax Blocks Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: Proposed mechanism of action where benzothiazole derivatives inhibit EGFR phosphorylation, suppressing the PI3K/AKT survival pathway and triggering mitochondrial-mediated apoptosis.

Figure 2: Experimental Workflow for Efficacy Screening

A logical flow from synthesis to lead candidate selection.

Workflow cluster_primary Primary Screen cluster_secondary Mechanistic Validation Synth Synthesis & Characterization (NMR, MS, HPLC) Stock Stock Prep (DMSO, 10mM) Synth->Stock MTT Cell Viability (MTT/MTS) Stock->MTT MIC Antimicrobial (MIC/MBC) Stock->MIC Kinase Enzyme Inhibition (EGFR/Topo II) MTT->Kinase IC50 < 10µM Lead Lead Candidate Selection MIC->Lead Low MIC FACS Flow Cytometry (Apoptosis/Cell Cycle) Kinase->FACS FACS->Lead

Caption: Step-by-step experimental pipeline ensuring only high-potency compounds progress to mechanistic studies.

References

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology.

  • Anticancer activity of benzothiazole derivatives. ResearchGate.

  • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. CORE.

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS. National Institutes of Health (NIH).

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Royal Society of Chemistry (RSC).

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity. National Institutes of Health (NIH).

Sources

dosage and concentration for in vitro experiments with (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the experimental use of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9).

Commonly utilized as a core scaffold in medicinal chemistry and agrochemical research, this compound serves as the unsubstituted parent structure for the herbicide Benazolin and shares the pharmacophore of clinical aldose reductase inhibitors (ARIs) like Epalrestat . Its primary in vitro applications center on Aldose Reductase Inhibition (ARI) screening and Auxin-mimetic bioassays.

Part 1: Compound Profile & Handling

PropertyDetail
IUPAC Name 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
Common Synonyms Benzothiazolone-3-acetic acid; 3-Carboxymethyl-2-benzothiazolinone
CAS Number 945-03-9
Molecular Weight 209.22 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water (requires pH adjustment)
Storage -20°C (Desiccated); Protect from light
Primary Class Benzothiazolone; Auxin mimic; Aldose Reductase Inhibitor scaffold
Preparation of Stock Solutions
  • Standard Stock (100 mM): Dissolve 20.9 mg in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solutions: Dilute the stock at least 1:1000 into the assay buffer to maintain <0.1% DMSO concentration, preventing solvent interference in enzymatic or cellular assays.

  • pH Stability: The carboxylic acid moiety (

    
    ) requires buffering (pH 7.4) for aqueous stability. Avoid acidic precipitation in high-concentration aqueous dilutions.
    

Part 2: Application Module A – Aldose Reductase Inhibition (Pharma)

Context: The benzothiazole-acetic acid moiety is a privileged structure for inhibiting Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications. This compound serves as a crucial fragment-based lead or negative control (lower potency than Epalrestat) in SAR studies.

Experimental Logic (Mechanism)

The acetic acid headgroup mimics the substrate's acidic interaction site in the enzyme's catalytic pocket, while the benzothiazolone ring occupies the hydrophobic specificity pocket.

Protocol: Spectrophotometric NADPH Oxidation Assay

Objective: Determine the IC50 of the compound against recombinant human Aldose Reductase.

  • Reagent Setup:

    • Buffer: 100 mM Potassium Phosphate, pH 6.2.

    • Substrate: 10 mM DL-Glyceraldehyde.

    • Cofactor: 0.15 mM NADPH (Freshly prepared).

    • Enzyme: Recombinant Human ALR2 (0.5 U/mL).

  • Dosing Strategy:

    • Prepare a 7-point dilution series: 0.1 μM, 1 μM, 5 μM, 10 μM, 50 μM, 100 μM, 500 μM .

    • Note: The unsubstituted scaffold typically exhibits an IC50 in the micromolar range (

      
       M), whereas optimized derivatives (e.g., Epalrestat) are nanomolar.
      
  • Workflow:

    • Step 1: Add 800 μL Buffer, 50 μL NADPH, and 50 μL Enzyme to a quartz cuvette.

    • Step 2: Add 10 μL of Test Compound (or DMSO vehicle). Incubate for 5 min at 30°C.

    • Step 3: Initiate reaction with 90 μL DL-Glyceraldehyde.

    • Step 4: Monitor absorbance decrease at 340 nm for 3–5 minutes.

  • Data Analysis:

    • Calculate reaction velocity (

      
      ).
      
    • Normalize to Vehicle Control (0% Inhibition).

    • Fit data to a sigmoidal dose-response curve to derive IC50.

Part 3: Application Module B – Plant Growth Regulation (Agrochem)

Context: As the des-chloro analog of Benazolin , this compound exhibits auxin-like activity. It is used in plant physiology to study the structural requirements for auxin receptor binding (TIR1/AFB) without the high potency/toxicity of chlorinated herbicides.

Experimental Logic (Mechanism)

The compound mimics Indole-3-acetic acid (IAA). The acidic side chain creates an electrostatic clamp with the receptor, while the aromatic core facilitates degradation of Aux/IAA repressor proteins, triggering gene expression.

Protocol: Avena Coleoptile Elongation Bioassay

Objective: Quantify auxin-mimetic activity relative to IAA.

  • Explant Preparation:

    • Germinate Avena sativa (Oat) seeds in darkness for 3 days at 25°C.

    • Harvest 10 mm coleoptile segments (3 mm below the tip).

  • Dosing Strategy:

    • Range: 1 μM – 100 μM .

    • Comparison: Include IAA (positive control) at 1 μM and Benazolin (reference) at 10 μM.

  • Workflow:

    • Step 1: Float segments (n=10 per condition) in Petri dishes containing 10 mL of buffer (10 mM K-Phosphate, pH 6.0, 2% Sucrose).

    • Step 2: Add Test Compound from DMSO stock (Final DMSO <0.1%).

    • Step 3: Incubate for 18 hours in darkness on a rotary shaker (slow, 40 rpm).

    • Step 4: Measure final length of segments using a digital caliper or image analysis software (e.g., ImageJ).

  • Interpretation:

    • Elongation > Control: Indicates Auxin Agonist activity.

    • Elongation < Control: Indicates toxicity or anti-auxin activity (at high doses).

    • Expected Result: The unsubstituted compound typically shows 10-50% of the activity of IAA or Benazolin, validating the "Chlorine effect" on potency.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways utilized in the two modules described above.

BenzothiazolePathways cluster_plant Module B: Plant Physiology (Agrochem) cluster_pharma Module A: Pharmacology (MedChem) Compound (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid Receptor TIR1/AFB Receptor (Auxin Perception) Compound->Receptor  Mimics IAA   Enzyme Aldose Reductase (ALR2) Compound->Enzyme  Competes with Substrate   Degradation Aux/IAA Repressor Degradation Receptor->Degradation Growth Cell Elongation (Coleoptile Assay) Degradation->Growth Inhibition Block NADPH Oxidation Enzyme->Inhibition Outcome Reduced Sorbitol Accumulation Inhibition->Outcome

Figure 1: Dual-application workflow showing the auxin-mimetic pathway in plants (green) and the aldose reductase inhibition pathway in mammalian systems (red).

References

  • Structure-Activity Relationships of Benzothiazole ARIs Malamas, M. S., et al. "Aldose reductase inhibitors: Structure-activity relationships of benzothiazolylacetic acids." Journal of Medicinal Chemistry 34.4 (1991): 1492-1503.

  • Auxin Activity of Benzothiazolinones Fawcett, C. H., et al. "The plant growth-regulating activity of benzothiazolin-2-one derivatives." Annals of Applied Biology 63.1 (1969): 167-176.

  • Benazolin Mechanism of Action Broadhurst, N. A., et al. "The effect of benazolin on the growth and development of Galium aparine." Weed Research 29.4 (1989): 265-272.

  • Aldose Reductase Assay Protocols Da Settimo, A., et al. "Synthesis and aldose reductase inhibitory activity of 3-substituted-2-benzothiazolinones." Il Farmaco 51.10 (1996): 655-661.

Application Note: Strategic Synthesis and Optimization of Benzothiazole Scaffolds for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The benzothiazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for FDA-approved drugs like Riluzole (ALS treatment) and diagnostic agents like Flutemetamol (


F).[1] Its bicyclic heteroaromatic structure mimics purine bases, allowing it to interact promiscuously yet specifically with diverse biological targets, including kinases, glutamate receptors, and microtubules.

This Application Note provides a rigorous, field-proven guide for the synthesis of 2-substituted benzothiazole libraries. Unlike traditional methods requiring toxic oxidants (e.g.,


, DMSO) or harsh acids, we prioritize Green Chemistry  protocols using glycerol and sodium metabisulfite. These methods ensure high purity (>95%) required for biological screening while minimizing false positives caused by toxic solvent residues.[1]

Synthetic Strategy: The "Green" Divergence[1]

We present two validated pathways. Method A is the primary recommendation for high-throughput library generation due to its operational simplicity and solvent sustainability.[1] Method B is the alternative for electron-deficient or sterically hindered aldehydes that require oxidative assistance.[1]

Pathway Visualization

The following flow diagram illustrates the decision logic between the two synthetic methods and the downstream workflow.

Benzothiazole_Workflow Start Target Design (2-Arylbenzothiazoles) Substrate Substrate Analysis (Aldehyde Reactivity) Start->Substrate MethodA Method A: Green Synthesis (Glycerol, Catalyst-Free) Substrate->MethodA Standard/Electron-Rich MethodB Method B: Oxidative Cyclization (Na2S2O5, EtOH/H2O) Substrate->MethodB Sterically Hindered/Electron-Poor Workup Workup: H2O Quench & Filtration MethodA->Workup MethodB->Workup QC QC: HPLC/NMR (>95% Purity) Workup->QC QC->Workup Fail (Recrystallize) Screening Biological Screening (MTT / MIC) QC->Screening Pass

Figure 1: Decision matrix for synthetic pathway selection based on substrate reactivity.

Detailed Experimental Protocols

Reagents & Stoichiometry Table
ComponentRoleEq. (Method A)Eq. (Method B)Notes
2-Aminothiophenol Core Scaffold1.01.0Use fresh; oxidizes to disulfide on air contact.[1]
Aryl Aldehyde Diversity Element1.01.0Variety of -Cl, -OMe, -NO2 substitutions.[1]
Glycerol Solvent/Promoter10 VolN/ARecyclable, biodegradable, high boiling point.
Sodium Metabisulfite OxidantN/A1.2Essential for ring closure in Method B.
Ethanol/Water (1:1) SolventN/A10 VolGreen solvent system for Method B.
Protocol A: Glycerol-Mediated Catalyst-Free Synthesis (Recommended)

Best for: Rapid library generation, electron-rich aldehydes.[1]

  • Setup: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol, 1.25 g) and the corresponding aryl aldehyde (10 mmol) in glycerol (10 mL).

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Note: Glycerol acts as a dehydrating agent and promotes the formation of the Schiff base intermediate, followed by intramolecular cyclization.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4). Reaction typically completes in 30–60 minutes .[1]

  • Workup: Cool the reaction mixture to room temperature. Pour the viscous solution into ice-cold water (50 mL) with rapid stirring.

  • Isolation: The product will precipitate immediately.[1] Filter the solid under vacuum and wash copiously with water to remove residual glycerol.[1]

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 90–95%.[1]

Protocol B: Sodium Metabisulfite Oxidative Cyclization

Best for: Electron-withdrawing substituents, scale-up.[1]

  • Setup: Dissolve 2-aminothiophenol (10 mmol) and aryl aldehyde (10 mmol) in 50% aqueous ethanol (20 mL).

  • Catalyst Addition: Add Sodium Metabisulfite (

    
    )  (12 mmol, 2.28 g).
    
  • Reaction: Reflux the mixture at 80°C for 2–4 hours .

    • Mechanism:[1][2] Bisulfite generates a radical/oxidative environment facilitating the dehydrogenation of the intermediate benzothiazoline to benzothiazole.[1]

  • Workup: Cool to room temperature. Pour into crushed ice.

  • Isolation: Filter the precipitate. Wash with 10% sodium bicarbonate to remove acidic byproducts, then water.[1]

  • Purification: Recrystallize from ethanol/DMF mixtures if the product is highly lipophilic.[1]

Quality Control & Library Management

Biological assays are unforgiving of impurities.[1] A 95% chemical yield does not equate to 95% biological purity.[1]

  • Disulfide Contamination: The starting material, 2-aminothiophenol, readily dimerizes to 2,2'-dithiodianiline.[1] This impurity is toxic and will cause false positives in cytotoxicity assays.[1]

    • Detection: Check

      
      H NMR for a broad singlet around 5.0-6.0 ppm (
      
      
      
      ) without the aromatic shifts characteristic of the benzothiazole ring.[1]
  • Solvent Residue: Glycerol and DMSO can interfere with enzymatic assays.[1] Ensure thorough water washing and drying under high vacuum (>4 hours).[1]

  • Characterization Standard:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the disappearance of the aldehyde proton (9-10 ppm) and the -SH proton (3-4 ppm).[1]
    • HRMS: Confirm [M+H]

      
       within 5 ppm error.
      

Biological Screening Interface

Once the library is synthesized, the screening strategy should be guided by Structure-Activity Relationships (SAR).[1]

SAR Logic for Assay Selection[1]
  • Anticancer (Proliferation): Target 2-(4-methoxyphenyl) or 2-(3,4-dimethoxyphenyl) derivatives.[1] These mimic the pharmacophore of antitumor agents like PMX 610.[1]

  • Antimicrobial (MIC): Target 2-(4-chlorophenyl) or 2-(4-nitrophenyl) derivatives.[1] Electron-withdrawing groups enhance cell wall penetration and reactivity with bacterial thiols.[1]

  • Neuroprotection (Riluzole-like): Target 2-amino-6-trifluoromethoxy derivatives.[1] The lipophilic

    
     group is critical for Blood-Brain Barrier (BBB) crossing.[1]
    
Screening Workflow Diagram

Screening_Logic Library Benzothiazole Library (>95% Purity) Decision SAR-Based Selection Library->Decision Path_Cancer Target: Proliferation (Substituents: -OMe, -OH) Decision->Path_Cancer Path_Micro Target: Antimicrobial (Substituents: -Cl, -NO2) Decision->Path_Micro Path_Neuro Target: Neuroprotection (Substituents: -OCF3, -NH2) Decision->Path_Neuro Assay_MTT MTT / Alamar Blue Assay (IC50 Determination) Path_Cancer->Assay_MTT Assay_MIC Broth Microdilution (MIC Determination) Path_Micro->Assay_MIC Assay_Ca Ca2+ Influx / Glutamate Release (Functional Assay) Path_Neuro->Assay_Ca

Figure 2: SAR-guided selection of biological assays for benzothiazole derivatives.

References

  • Zhang, X.-Z., et al. (2012).[1][3] Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Journal of Chemical Research.[1][3] [1]

  • Keri, R., et al. (2015).[4] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. [1]

  • Dumas, A.S., et al. (2015). Efficient sodium bisulfite-catalyzed synthesis of benzothiazoles and their potential as ureases inhibitors.[1][5] Tetrahedron Letters. [1]

  • Bensimon, G., et al. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. The New England Journal of Medicine.[1] [1]

  • Gupta, S., et al. (2012). Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst at ambient temperature.[1][6] Molecules. [1]

Sources

Application Note: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (also known as Benzothiazolinone-3-acetic acid ) as a chemical probe. While often utilized as a scaffold in medicinal chemistry, its primary utility as a functional probe lies in identifying and characterizing the Aldose Reductase (ALR2) active site and investigating Auxin signaling pathways in plant biology.

Executive Summary
  • Compound Name: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

  • Common Aliases: 3-Carboxymethyl-2-benzothiazolinone; Benzothiazolone-3-acetic acid.

  • CAS Registry Number: 29182-42-1 (Verify specific salt forms if applicable).

  • Primary Target: Aldose Reductase (ALR2 / AKR1B1) .

  • Secondary Target: Plant Auxin Receptors (TIR1/AFB).

  • Probe Class: Functional Inhibitor / Pharmacophore Probe.

  • Key Application: Investigating the Polyol Pathway in diabetic complications and probing auxin-dependent growth phenotypes in botany.

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid serves as a critical pharmacophore probe . It mimics the acidic headgroups of established Aldose Reductase Inhibitors (ARIs) like Epalrestat, allowing researchers to map the anion-binding pocket of ALR2. In plant physiology, it acts as a synthetic auxin, probing growth regulatory networks.

Mechanism of Action & Chemical Biology
2.1. Aldose Reductase Inhibition (Polyol Pathway)

The probe functions as a competitive inhibitor of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Binding Mechanism: The carboxylic acid moiety acts as an anion anchor , forming hydrogen bonds with the catalytic residues (Tyr48, His110, and Trp111) in the ALR2 active site. The benzothiazolone core occupies the hydrophobic specificity pocket, displacing water and stabilizing the enzyme-inhibitor complex.

  • Biological Consequence: Inhibition prevents the reduction of glucose to sorbitol, thereby reducing osmotic stress and oxidative damage in tissues prone to diabetic complications (retina, nerves, kidney).

2.2. Auxin Mimicry (Plant Biology)

Structurally similar to Indole-3-acetic acid (IAA) , this probe binds to the TIR1/AFB auxin receptor family. It promotes the degradation of Aux/IAA repressor proteins, releasing ARF transcription factors to activate auxin-responsive genes.

Visualization: The Polyol Pathway & Probe Intervention

The following diagram illustrates the Polyol Pathway and the specific inhibition point of the probe.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH + H+ Reduction Fructose Fructose Sorbitol->Fructose NAD+ ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase (SDH) Probe PROBE: (2-oxo-1,3-benzothiazol- 3(2H)-yl)acetic acid Probe->ALR2 Inhibits

Figure 1: Mechanism of Action. The probe selectively inhibits Aldose Reductase (ALR2), blocking the conversion of Glucose to Sorbitol, a key driver of diabetic tissue damage.

Experimental Protocols
Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the probe against recombinant human ALR2. Principle: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Materials:

  • Recombinant Human ALR2 (commercially available or purified).

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (10 mM stock, fresh).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.

  • Probe Stock: 10 mM in DMSO.

Step-by-Step Methodology:

  • Preparation: Prepare the reaction mixture in a quartz cuvette (Total volume 1 mL):

    • 800 µL Phosphate Buffer (0.1 M, pH 6.2).

    • 100 µL NADPH (Final conc: 0.15 mM).

    • 10 µL Enzyme solution (optimized to give linear rate).

    • 10 µL Probe solution (Variable concentrations: 0.1 µM – 100 µM).

  • Pre-incubation: Incubate the mixture (without substrate) at 30°C for 5 minutes to allow enzyme-inhibitor binding.

  • Initiation: Add 80 µL DL-Glyceraldehyde (Final conc: 10 mM) to start the reaction.

  • Measurement: Immediately record the decrease in Absorbance at 340 nm (A340) for 3–5 minutes using a kinetic spectrophotometer.

  • Control: Run a "DMSO only" control (0% Inhibition) and a "No Enzyme" blank.

  • Analysis: Calculate % Inhibition using the slope (

    
    ):
    
    
    
    
    Plot % Inhibition vs. Log[Probe] to determine IC50.
Protocol B: Cellular Sorbitol Accumulation Assay (Ex Vivo)

Objective: Validate cell permeability and functional efficacy in a relevant biological system (e.g., Rat Lens or Red Blood Cells).

Materials:

  • Fresh heparinized blood (Rat or Human).

  • Krebs-Ringer Bicarbonate buffer (pH 7.4) containing 30 mM Glucose (High Glucose condition).

  • Probe: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

Step-by-Step Methodology:

  • Isolation: Wash Red Blood Cells (RBCs) 3x with saline at 4°C. Resuspend to 20% hematocrit in Krebs-Ringer buffer.

  • Treatment: Aliquot RBC suspension into wells.

    • Group A (Normoglycemic): 5 mM Glucose.

    • Group B (Hyperglycemic): 30 mM Glucose + DMSO vehicle.

    • Group C (Test): 30 mM Glucose + Probe (10 µM, 50 µM).

  • Incubation: Incubate at 37°C for 3 hours with gentle shaking (5% CO2).

  • Lysis: Centrifuge, remove supernatant, and lyse RBCs with ice-cold perchloric acid (0.6 M).

  • Neutralization: Centrifuge precipitate; neutralize supernatant with Potassium Carbonate.

  • Quantification: Measure Sorbitol content in the supernatant using a fluorometric Sorbitol Dehydrogenase (SDH) coupled assay (Resorufin generation) or HPLC.

  • Data Output: The probe should significantly reduce sorbitol levels in Group C compared to Group B.

Data Presentation & Analysis

When reporting results using this probe, structure your data as follows:

Table 1: Comparative Inhibition Profile (Example Data Structure)

Compound IC50 (ALR2) [µM] Selectivity (vs. ALR1) Cellular Sorbitol Reduction (%)
Probe (This Work) 2.5 ± 0.3 > 50-fold 45% @ 10 µM
Epalrestat (Reference) 0.1 ± 0.02 > 100-fold 85% @ 10 µM

| Vehicle (DMSO) | N/A | N/A | 0% |

Note: The probe is generally a moderate inhibitor compared to clinical drugs, making it excellent for tuning assay sensitivity or as a fragment starting point.

Synthesis & Quality Control

To ensure "Self-Validating" science, the probe can be synthesized in-house if commercial stock is unavailable.

Synthetic Route:

  • Reactants: 2-Hydroxybenzothiazole (or 2-Benzothiazolinone) + Ethyl Chloroacetate.

  • Conditions: Anhydrous

    
     in Acetone or DMF, reflux for 4–6 hours.
    
  • Hydrolysis: Treat the resulting ester with NaOH/Ethanol, followed by acidification with HCl.

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check: 1H NMR (DMSO-d6): Singlet at ~4.7 ppm (N-CH2), Multiplets 7.1–7.7 ppm (Aromatic).

References
  • Malamas, M. S., et al. (1991). "Azole-1-acetic acid aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(4), 1492–1503. Link

  • Da Settimo, A., et al. (1982). "Synthesis and biological activity of some 3-carboxymethyl-2-benzothiazolinone derivatives." Il Farmaco, 37(11), 728-739. (Foundational chemistry and auxin-like activity).
  • Guzman, A., et al. (1992). "Synthesis and aldose reductase inhibitory activity of new benzothiazole derivatives." Journal of Medicinal Chemistry. (Establishes the pharmacophore).
  • Srivastava, S. K., et al. (2005). "Aldose reductase: a target for the treatment of diabetic complications." Medicinal Research Reviews, 25(5), 543-584. Link

formulation of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid for In Vivo Studies

Abstract & Molecule Profile

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (often structurally related to the herbicide Benazolin or aldose reductase inhibitors) presents a classic formulation challenge: it contains a lipophilic benzothiazolone core attached to a hydrophilic carboxylic acid tail. This "amphiphilic but mostly lipophilic" nature requires specific strategies to ensure bioavailability without inducing vehicle-related toxicity.

Compound Profile:

  • Chemical Nature: Weak Acid (Carboxylic acid moiety).

  • Estimated pKa: ~3.5 – 4.5 (Acidic).

  • Solubility Profile:

    • Water (Neutral pH): Poor/Insoluble.

    • Basic Media (pH > 7.5): Soluble (forms carboxylate salt).

    • Organic Solvents: Soluble in DMSO, DMF.[1]

  • Key Challenge: Preventing precipitation upon injection while maintaining a physiological pH to avoid peritonitis (IP) or phlebitis (IV).

Pre-Formulation Decision Matrix

Before selecting a protocol, use the following decision tree to match the formulation to your experimental endpoint.

FormulationDecision cluster_legend Legend Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP IV or IP (Systemic) Route->IV_IP Injection PO Oral Gavage Route->PO Oral Dose Required Dose? HighDose High Dose (>30 mg/kg) Dose->HighDose LowDose Low Dose (<30 mg/kg) Dose->LowDose IV_IP->Dose Susp_C Protocol C: Suspension (MC/Tween 80) PO->Susp_C Standard Sol_A Protocol A: Cosolvent Solution (DMSO/PEG/Saline) HighDose->Sol_A Max Solubility Sol_B Protocol B: In Situ Salt Formation (NaOH/PBS) LowDose->Sol_B Best Tolerability L1 Decision Point L2 Route/Condition L3 Final Protocol

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on route and dose requirements.

Protocol A: Cosolvent Solution (High Solubility)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where high concentrations are needed. Mechanism: Uses dielectric constant adjustment (PEG400) and cosolvency (DMSO) to keep the drug in solution at neutral pH.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 55% Saline or PBS (Diluent)

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex vigorously until the powder is fully wetted and mostly dissolved. Note: If the drug does not dissolve in 100% DMSO, it will not work in this vehicle.

  • Cosolvent Addition: Add PEG 400 (40% of final volume) slowly while vortexing. The solution should be clear.

    • Critical Step: If the solution becomes cloudy, sonicate at 37°C for 5-10 minutes.

  • Dilution: Slowly add warm (37°C) Saline (55% of final volume) dropwise while vortexing.

    • Why warm? Adding cold saline can shock the drug out of solution (precipitation).

  • pH Check: Check pH using a micro-strip. If pH < 5, adjust carefully to pH 7.0–7.4 using 1N NaOH.

    • Warning: Do not overshoot pH > 8.0, as this may cause tissue irritation.

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter.

Protocol B: In Situ Salt Formation (High Tolerability)

Best for: Low to moderate doses (IP/IV) where avoiding organic solvents (DMSO) is preferred to minimize vehicle toxicity. Mechanism: Converts the carboxylic acid to its sodium salt form, increasing water solubility significantly.

Vehicle Composition:

  • 1.0 equivalent NaOH (to form salt)

  • PBS (Phosphate Buffered Saline) pH 7.4

Step-by-Step Procedure:

  • Calculation: Calculate the molar amount of drug. You will need exactly 1.0 molar equivalent of Sodium Hydroxide (NaOH).

  • Salt Formation: Suspend the drug in a small volume (10% of final volume) of sterile water.

  • Titration: Add 1N NaOH dropwise while monitoring. The suspension should turn into a clear solution as the salt forms.

    • Tip: If the solution remains cloudy after adding 1.0 eq NaOH, sonicate. Do not add excess NaOH blindly; high pH causes necrosis at the injection site.

  • Buffering: Once clear, dilute to the final volume with PBS .

  • Verification: Verify pH is between 7.0 and 7.5. If too basic, back-titrate with dilute HCl, but watch for precipitation.

Protocol C: Oral Suspension (High Dose PO)

Best for: Oral gavage (PO) toxicology or efficacy studies requiring high doses (e.g., >100 mg/kg). Mechanism: Creates a stable suspension using a viscosity modifier (Methylcellulose) and a surfactant (Tween 80).

Vehicle Composition:

  • 0.5% Methylcellulose (MC) (400 cP)

  • 0.1% Tween 80

  • 99.4% Water

Step-by-Step Procedure:

  • Vehicle Prep: Heat water to 80°C. Disperse Methylcellulose powder. Cool to 4°C overnight to hydrate (it becomes clear/viscous). Add Tween 80.[1][2][3][4]

  • Levigation (Critical): Place the drug powder in a mortar. Add a few drops of the vehicle. Grind with a pestle to form a smooth, lump-free paste.

  • Dilution: Gradually add the rest of the vehicle while triturating (grinding) to ensure a uniform suspension.

  • Usage: Vortex immediately before dosing.

Comparison of Vehicles (Data Summary)

ParameterProtocol A (Cosolvent)Protocol B (Salt)Protocol C (Suspension)
Route IV, IPIV, IPPO
Solubility Capacity High (~5-20 mg/mL)Moderate (pH dependent)Very High (Suspension)
Tolerability Moderate (DMSO/PEG limits)Excellent (if pH neutral)Excellent
Complexity High (Multi-step mixing)Moderate (Titration)Low
Toxicity Risk Vehicle toxicity at high volumespH-induced irritationLow

In Vivo Administration Guidelines

Dosing Volume Constraints (Mouse/Rat):

  • IP (Intraperitoneal): Max 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • IV (Intravenous): Max 5 mL/kg (bolus).

  • PO (Oral): Max 10 mL/kg.[2][3][5]

Workflow Visualization:

Workflow Drug Drug Powder Weigh Weigh Drug->Weigh Solubilize Solubilize (DMSO or NaOH) Weigh->Solubilize Stabilize Add Stabilizer (PEG400 or Buffer) Solubilize->Stabilize Dilute Dilute to Vol (Saline/PBS) Stabilize->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Inject In Vivo Dosing Filter->Inject

Figure 2: Generalized workflow for preparing injectable formulations.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Washington State University IACUC. (n.d.). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Link

Sources

Application Note: Advanced NMR Strategies for Benzothiazole Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor, antimicrobial, and neuroprotective agents. However, its fused 1,3-thiazole and benzene ring system presents unique challenges in NMR characterization, particularly in distinguishing regioisomers and assigning quaternary carbons (C3a, C7a, and C2).

This application note provides a definitive guide to the NMR elucidation of benzothiazole derivatives. It moves beyond basic spectral assignment to detail the specific pulse sequences, acquisition parameters, and logic required to resolve the "blind spots" in the benzothiazole skeleton.

Structural Anatomy & Spin Systems

To successfully assign a benzothiazole, one must recognize it as two distinct spin systems coupled only via long-range interactions.

The Benzothiazole Numbering Scheme
  • Position 2 (C2): The most diagnostic position; often substituted. If unsubstituted, the C2-H is highly deshielded.

  • Positions 4, 5, 6, 7: The benzene ring protons.[1]

  • Positions 3a, 7a: The "silent" quaternary bridgehead carbons.

Theoretical Chemical Shift Ranges[2]
  • Proton (1H): The H2 proton (if present) appears as a singlet downfield (8.9 – 9.4 ppm ) due to the combined electronegativity of Nitrogen and Sulfur.

  • Carbon (13C): The C2 carbon is typically the most deshielded signal (150 – 165 ppm ), often overlapping with carbonyls in amide derivatives.

Protocol: Sample Preparation & Acquisition

Reproducibility in benzothiazole NMR begins with solvation. These heterocycles often exhibit stacking interactions that cause concentration-dependent chemical shift variations.

Solvent Selection
  • CDCl₃ (Chloroform-d): Standard for lipophilic derivatives.

    • Risk: Acidic impurities in CDCl₃ can protonate the N3 nitrogen, causing significant downfield shifts and line broadening.

    • Mitigation: Filter through basic alumina or use fresh ampoules.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Preferred for polar derivatives (e.g., 2-aminobenzothiazoles).

    • Benefit: Disrupts intermolecular H-bonding, sharpening exchangeable protons (-NH, -OH).

Preparation Steps
  • Mass: Weigh 5–10 mg for 1H/COSY/HSQC; increase to 20–30 mg for 13C/HMBC.

  • Volume: Dissolve in 600 µL solvent (4 cm height in 5 mm tube).

  • Filtration: Filter solution through a cotton plug within a glass pipette to remove suspended solids that degrade line shape.

1D Characterization: The Fingerprint

1H NMR Analysis

The benzene ring (positions 4-7) typically displays an ABCD spin system, but substituents can simplify this to ABX or AA'BB' patterns.

PositionMultiplicity (Unsub.)Typical Shift (δ ppm)Diagnostic Feature
H-2 Singlet (s)8.9 - 9.4 Disappears upon C2-substitution.
H-4 Doublet (d)7.9 - 8.1 Deshielded by peri-effect of N3 lone pair/anisotropy.
H-7 Doublet (d)7.8 - 8.0 Often overlaps with H-4; distinguish via COSY.
H-5/H-6 Triplet/Multiplet7.3 - 7.6 The "roof effect" is common here.
13C NMR Analysis

The quaternary carbons are the hardest to assign but are crucial for proving the fused ring structure.

CarbonTypeShift (δ ppm)Notes
C-2 CH / Cq150 - 165 Highly sensitive to N3 protonation.
C-3a Cq150 - 155 Bridgehead next to Nitrogen.
C-7a Cq130 - 135 Bridgehead next to Sulfur.
C-4/5/6/7 CH120 - 130 Typical aromatic region.

Advanced Elucidation: The 2D Workflow

The core challenge in benzothiazoles is connecting the benzene ring protons to the thiazole ring. Since there is no scalar (J) coupling between the rings, HMBC (Heteronuclear Multiple Bond Correlation) is the only link.

The Elucidation Logic Flow

Benzothiazole_Workflow Sample Unknown Benzothiazole Derivative H1 1H NMR (Identify H2 & Aromatic Pattern) Sample->H1 C13 13C NMR (Count Quaternary Carbons) Sample->C13 COSY COSY (Trace Benzene Ring Connectivity H4-H5-H6-H7) H1->COSY Define Spin System HSQC HSQC (Assign Protonated Carbons) H1->HSQC C13->HSQC HMBC HMBC (The Critical Step: Connect H4 to C3a) COSY->HMBC H4 Identified HSQC->HMBC C-H Pairs Known Structure Final Structure Confirmation HMBC->Structure Rings Fused

Figure 1: Step-by-step logic for elucidating benzothiazole derivatives. Note that HMBC is the "bridge" between the two rings.

The Critical HMBC Correlations

To prove the benzothiazole core, you must observe specific long-range (2-3 bond) couplings. The most vital correlation is H4 → C3a .

  • Why? H4 is the only proton on the benzene ring close enough (3 bonds) to "see" the C3a bridgehead carbon.

  • The H2 Problem: If H2 is substituted (e.g., with a phenyl group), you lose the H2 → C3a/C7a correlations, making the H4 → C3a correlation the only anchor for the fusion.

HMBC_Map cluster_ring C3a C3a (Cq) N3 N C7a C7a (Cq) C2 C2 S1 S H4 H4 H4->C3a 3J (Critical) H4->C2 5J (Rare) H2 H2 H2->C3a 3J H2->C7a 3J

Figure 2: Key HMBC correlations. The Green arrow (H4 -> C3a) is the definitive proof of the benzothiazole fusion.

Detailed Protocol: HMBC Optimization

Standard HMBC parameters often fail for benzothiazoles because the quaternary carbons (C3a, C7a) have very long relaxation times (T1).

Optimized Parameters:

  • Long Range Delay (CNST13): Set to 8 Hz (approx 62.5 ms). The coupling between aromatic protons and quaternary carbons is often smaller (6-8 Hz) than the standard 10 Hz default.

  • Relaxation Delay (D1): Increase to 2.0 – 2.5 seconds . Quaternary carbons need time to relax; insufficient D1 results in missing cross-peaks for C3a/C7a.

  • Scans (NS): Minimum 32 scans per increment. These signals are weak; signal averaging is non-negotiable.

Case Study: 2-Aminobenzothiazole

When an amino group is at position 2, tautomerism becomes a factor.

  • Observation: In DMSO-d₆, the -NH₂ protons may appear as a broad singlet around 7.5 ppm.

  • 15N-HMBC (Optional but Powerful): If available, a 15N-HMBC experiment can confirm the position of the nitrogen. The ring nitrogen (N3) is "pyridine-like" and appears roughly -60 to -100 ppm (relative to CH₃NO₂), whereas the exocyclic amine nitrogen is "aniline-like" and significantly shielded [1].

  • Differentiation: Use the H4 → C3a correlation to anchor the benzene ring. Then, look for NH₂ → C2 correlations (if exchange is slow enough) to confirm the substituent position.

References

  • De Wever, H., et al. (2007). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation. Applied and Environmental Microbiology.

  • Katritzky, A. R., et al. (2004). Synthesis and properties of benzothiazole derivatives. Journal of Heterocyclic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Application Note: MS/MS Profiling of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical metabolism and agrochemical safety. It details the mass spectrometry-based profiling of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (often referred to as Benazolin acid or Benzothiazolinone-3-acetic acid) and its downstream biotransformation products.

Abstract & Scope

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a biologically stable scaffold found in auxin-mimic herbicides (e.g., Benazolin) and aldose reductase inhibitors. While the benzothiazolinone core is resistant to oxidative cleavage, the acetic acid side chain drives specific Phase II conjugation pathways. This protocol outlines a high-sensitivity LC-MS/MS workflow to identify the parent compound and its primary metabolites: acyl-glucuronides (mammalian), amino-acid conjugates (plant), and ring-hydroxylated derivatives.

Introduction: The Metabolic Challenge

The analytical challenge lies in the dual nature of the molecule:

  • Polarity: The carboxylic acid moiety confers high polarity, requiring specific retention strategies (acidic mobile phases or HILIC).

  • Ionization: While the benzothiazole core is amenable to Positive ESI (

    
    ), the carboxylic acid strongly favors Negative ESI (
    
    
    
    ).
  • Metabolic Stability: The fused benzene-thiazolone ring system is robust. Metabolism is dominated by conjugation at the tail rather than destruction of the core, making "loss of neutral moiety" scans highly effective.

Predicted Metabolic Pathways

Before analysis, we must predict the targets. Based on the benzothiazolinone scaffold, the following biotransformations are expected:

  • M1 (Phase II, Mammalian): Acyl-Glucuronidation . The carboxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), adding +176 Da.

  • M2 (Phase I): Aromatic Hydroxylation . Cytochrome P450s may hydroxylate the benzene ring (positions 4, 5, 6, or 7), adding +16 Da.

  • M3 (Phase II, Plant): Aspartate/Glucose Conjugation . In plant matrices, acidic herbicides often form aspartate amides or glucose esters.

  • M4 (Degradation): Decarboxylation . Loss of

    
     to form 3-methyl-2-benzothiazolinone (rare in vivo, common in-source fragment).
    
Pathway Visualization

MetabolicPathway Parent (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (MW: 209.2) Glucuronide M1: Acyl-Glucuronide (+176 Da) [Major - Mammalian] Parent->Glucuronide UGTs (Liver/Kidney) Hydroxyl M2: Hydroxylated (+16 Da) [Phase I] Parent->Hydroxyl CYP450 (Oxidation) Aspartate M3: Aspartate Conjugate (+115 Da) [Major - Plant] Parent->Aspartate Plant Transferases Fragment In-Source Fragment: 3-methyl-benzothiazolinone (-44 Da, -CO2) Parent->Fragment Thermal/CID Sulfated M2 Sulfated M2 Hydroxyl->Sulfated M2 Sulfotransferase

Figure 1: Predicted metabolic fate of the benzothiazolinone-acetic acid scaffold in mammalian and plant systems.

Experimental Protocol

Sample Preparation

Due to the acidic nature of the analytes, pH control is critical during extraction to prevent ionization and ensure transfer into the organic phase.

  • Biological Fluids (Plasma/Urine):

    • Aliquot 100 µL sample.

    • Add 10 µL Internal Standard (e.g.,

      
      -Benzoic acid or structural analog).
      
    • Protein Precipitation: Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid . The acid ensures the analyte is in the neutral (

      
      ) state, improving recovery.
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Evaporate supernatant and reconstitute in Mobile Phase A.

  • Solid Tissue (Plant/Liver):

    • Homogenize tissue in 80:20 Acetonitrile:Water (+0.5% Formic Acid) .

    • Use QuEChERS (Citrate buffered) if high lipid content is expected.

    • Note: Avoid alkaline extraction, which may hydrolyze acyl-glucuronides.

Liquid Chromatography (UHPLC)

A C18 column with high pore loading is recommended. For very polar metabolites (like the glucuronide), a T3-type bonding (C18 compatible with 100% water) is ideal.

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar conjugates)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings

Ionization Mode: Negative ESI is the primary mode for the parent acid and glucuronides. Positive ESI can be used for confirmation but is generally less sensitive for the carboxylic acid moiety.

  • Source: ESI (-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Scan Type:

    • Targeted: MRM (Multiple Reaction Monitoring).[1][2]

    • Discovery: Data-Dependent Acquisition (DDA) with inclusion list of predicted masses.

MRM Transitions Table (Negative Mode)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Parent Acid 208.0164.015Loss of

(

)
Parent Acid 208.0134.025Cleavage of acetic side chain
M1 (Glucuronide) 384.1208.010Loss of Glucuronide moiety (-176)
M2 (Hydroxy) 224.0180.018Loss of

from hydroxylated core
M3 (Aspartate) 323.1208.020Loss of Aspartate residue

Data Analysis & Validation Logic

Fragmentation Mechanism

Understanding the fragmentation is key to confirming identity without synthetic standards.

  • Decarboxylation (

    
     208 
    
    
    
    164):
    The most abundant transition. The carboxylic acid loses
    
    
    .[3]
  • Side Chain Cleavage (

    
     208 
    
    
    
    134):
    Cleavage of the N-C bond releases the benzothiazolinone core (
    
    
    ).
  • Sulfur Isotope: Look for the

    
     isotope peak (~4.2% abundance relative to 
    
    
    
    ) to confirm the presence of the benzothiazole ring.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine/Leaf) Extract Extraction (ACN + 0.1% Formic Acid) Precipitate Proteins Sample->Extract LC UHPLC Separation (C18 HSS T3 Column) Retains Polar Metabolites Extract->LC MS MS/MS Detection (ESI Negative Mode) MRM & Neutral Loss Scan LC->MS Data Data Analysis Search for m/z 208 fragment (Diagnostic Ion) MS->Data

Figure 2: Step-by-step analytical workflow for targeted metabolite profiling.

References

  • Kelly, I. D., & Smith, S. (1986). Chromatographic Purification and Identification of Polar Metabolites of Benazolin-Ethyl From Soybean.[4] International Journal of Environmental Analytical Chemistry, 25(1-3), 135-149.[4] Link

  • Ni, Y., et al. (2023). Analytical Method Development of Benzisothiazolinone Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices.[5][6] Molecules, 28(3), 845.[5] Link

  • Liao, C., et al. (2018). Metabolism of benzothiazole analogues in human urine: Identification of metabolites and their potential as biomarkers of exposure. Environmental Science & Technology. Link

  • US EPA. (2025). Benzothiazole Toxicity Assessment. National Center for Environmental Assessment. Link

Sources

Troubleshooting & Optimization

solubility issues of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and formulation challenges of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9).[1]

Topic: Solubility Optimization & Troubleshooting in Aqueous Media

Compound Profile & Chemical Logic

Before attempting solubilization, it is critical to distinguish this compound from its common isomer, (2-benzothiazolylthio)acetic acid.[2] The user's compound is an N-substituted benzothiazolinone , which dictates its specific solubility behavior.

FeatureTechnical DetailImplications for Solubility
CAS Number 945-03-9 Verify this matches your vial.[1][2] Distinct from the S-linked isomer (CAS 6295-57-4).[1]
Molecular Formula C

H

NO

S
MW: 209.22 g/mol
Functional Group Carboxylic Acid (-COOH)Weak Acid .[1][2][3] Solubility is strictly pH-dependent.[1]
Core Structure BenzothiazolinoneHydrophobic .[1][2][4] Low solubility in water at pH < pKa.
pKa (Estimated) ~3.5 – 4.5At pH < 4, the molecule is neutral (protonated) and precipitates.[1][2]

Troubleshooting Guide (Q&A Format)

Category 1: Aqueous Solubility & pH Issues

Q: I added the powder directly to water/PBS, but it floats or forms a white precipitate. What is happening? A: This is a classic pH-solubility mismatch .[1] The compound exists as a free carboxylic acid in its solid form.[2] In pure water (pH ~6-7) or unbuffered saline, the dissolution of the first few milligrams releases protons, rapidly dropping the local pH below the compound's pKa (approx.[2] 3.5-4.0).[1][5][6]

  • Result: The molecule protonates, becomes uncharged/hydrophobic, and precipitates.

  • Fix: You must drive the equilibrium to the carboxylate anion form.[2]

    • Protocol: Suspend the powder in water, then add 1.0 M NaOH dropwise with vortexing until clear. The final pH must be maintained > 6.0.[2]

Q: Why does my solution precipitate when I dilute my DMSO stock into cell culture media? A: This is caused by "Solvent Shock" and Buffer Capacity Failure .

  • Solvent Shock: Diluting DMSO (a highly polar aprotic solvent) into water reduces the solvation power immediately.[2]

  • Buffer Failure: If your stock concentration is high (e.g., 100 mM) and you dilute 1:100, the acidic protons from the compound might overwhelm the bicarbonate buffer in the media, lowering the pH locally and causing precipitation.[2]

  • Fix: Prepare an intermediate dilution in PBS (pH 7.4) before adding to media, or ensure the final concentration of DMSO is < 0.5% to minimize toxicity while keeping the compound solubilized.[2]

Category 2: Stock Solution & Stability

Q: Can I use Ethanol instead of DMSO for stock solutions? A: Yes, but with caveats.

  • Ethanol: Good solubility (>10 mg/mL), but volatile.[2] Evaporation changes concentration over time.

  • DMSO: Superior solubility (>25 mg/mL) and non-volatile.[2] Ideal for cryo-storage (-20°C).[1]

  • Recommendation: Use anhydrous DMSO for long-term storage to prevent hydrolysis of the benzothiazolinone ring (though this ring is relatively stable compared to simple esters).[2]

Q: Is the compound stable in basic solution? A: Generally, yes, but avoid extreme basicity (pH > 12) for prolonged periods.[2] The N-C=O bond in the benzothiazolinone ring has amide-like character. While robust, extreme pH or high temperatures can lead to ring-opening hydrolysis.[1]

  • Guideline: Store aqueous solutions at pH 7.0–8.0 at 4°C for no more than 1 week.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Target Volume: 1 mL | Solvent: DMSO

  • Weighing: Weigh 20.9 mg of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

  • Solvation: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particles remain.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

Target: Clear solution in PBS pH 7.4

  • Start: Take 10 µL of the 100 mM DMSO stock.

  • Diluent: Prepare 990 µL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Mixing (Critical Step):

    • Do NOT add PBS to the DMSO dropwise (this causes local precipitation).[2]

    • Add the 10 µL DMSO stock rapidly into the vortexing PBS.

  • Verification: Visual inspection. If cloudy, check pH. If pH < 7, adjust with minimal 0.1 M NaOH.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for solubilizing this specific weak acid.

SolubilityLogic Start Start: Solid Compound (Free Acid Form) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Organic Stock (DMSO) High Solubility (>25 mg/mL) SolventChoice->DMSO For Stock Storage Aqueous Direct Aqueous Prep SolventChoice->Aqueous For Immediate Use Dilution Dilute to Working Conc. (e.g., 100 µM) DMSO->Dilution CheckpH Check pH Aqueous->CheckpH Precipitation Precipitation/Cloudiness? CheckpH->Precipitation If pH < 4.0 AdjustBase Add 1.0 eq. NaOH Target pH > 6.0 Precipitation->AdjustBase Deprotonate Acid Success Clear Solution (Carboxylate Form) AdjustBase->Success Dilution->Precipitation If buffer too weak Dilution->Success If pH maintained > 7

Figure 1: Decision tree for solubilizing (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, highlighting the critical role of pH adjustment.

Quantitative Solubility Data

Solvent SystemSolubility Limit (Est.)Comments
DMSO > 50 mM (~10 mg/mL)Recommended for stock.[1][2]
Ethanol > 25 mM (~5 mg/mL)Good, but evaporation risk.[1][2]
Water (pH 3) < 0.1 mM (Insoluble)Compound remains protonated.[1][2]
PBS (pH 7.4) ~ 1-5 mMSoluble as carboxylate salt.[1][2]
0.1 M NaOH > 50 mMHighly soluble (Sodium salt formation).[1][2]

References

  • PubChem Compound Summary . (n.d.). (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9).[1][7] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link][2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa-dependent solubility profiling of carboxylic acids).

Sources

Technical Support Center: Optimization of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-BTZ-003
Status: Active Guide
Subject: Yield Improvement & Troubleshooting for N-Alkylation of 2-Benzothiazolinone

Executive Summary & Diagnostic

The Core Challenge: The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (also known as 3-carboxymethyl-2-benzothiazolinone) primarily relies on the N-alkylation of 2-benzothiazolinone with chloroacetic acid or its esters.

The primary yield-killing mechanism is the Ambident Nucleophile Paradox . The deprotonated 2-benzothiazolinone anion possesses two nucleophilic sites:

  • Nitrogen (N3): The desired "soft" nucleophile.

  • Oxygen (O2): The undesired "hard" nucleophile (leading to O-alkylated enol ethers).

Diagnostic Checklist: If your yield is <60%, check the following:

  • Are you using the free acid (Chloroacetic acid)? Recommendation: Switch to Ethyl Chloroacetate . The free acid requires a dianion intermediate which suffers from poor solubility and incomplete reaction.

  • Are you using NaOH/KOH? Recommendation: Strong hydroxide bases increase "hard" character, promoting O-alkylation. Switch to Carbonate bases (

    
     or 
    
    
    
    ).
  • Is the reaction stalling? Recommendation: Add a catalytic amount of Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction.

Critical Reaction Mechanism

Understanding the competition between N- and O-alkylation is vital for optimization.

ReactionMechanism Start 2-Benzothiazolinone Base Base Deprotonation (NaH or K2CO3) Start->Base Anion Resonance Stabilized Anion (Ambident Nucleophile) Base->Anion PathN Path A: N-Attack (Soft) Solvent: DMF/Acetone Target Product Anion->PathN Preferred by Soft Bases/Aprotic Solvents PathO Path B: O-Attack (Hard) Solvent: H2O/Alcohol Side Product (Imidocarbonate) Anion->PathO Promoted by Hard Bases/Protic Solvents

Caption: Fig 1. The bifurcation of reactivity.[1][2][3] To maximize yield, conditions must favor Path A (N-Attack) by stabilizing the soft nitrogen nucleophile.

Optimized Protocols

Protocol A: The "Ester-Carbonate" Route (Recommended)

Best for: High yield (>85%), scale-up, and purity.

Rationale: This method avoids the solubility issues of the carboxylic acid salt. Using


 in acetone is mild enough to prevent ring opening but strong enough to drive the reaction.

Reagents:

  • 2-Benzothiazolinone (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Critical Catalyst

  • Solvent: Acetone (Dry) or Methyl Ethyl Ketone (MEK)

Step-by-Step:

  • Activation: Dissolve 2-benzothiazolinone in Acetone (0.5 M concentration). Add anhydrous

    
     and KI. Stir at reflux for 30 minutes before adding the alkylating agent. This ensures deprotonation.
    
  • Alkylation: Add Ethyl chloroacetate dropwise over 15 minutes.

  • Reflux: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup (Intermediate): Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ) while hot. Evaporate the solvent to obtain the Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate intermediate.
  • Hydrolysis (The Final Step): Dissolve the intermediate in Methanol. Add 10% NaOH (aq) (1.5 eq). Stir at RT for 1 hour.

  • Isolation: Acidify with HCl to pH 2. The target acid will precipitate as a white solid. Filter, wash with cold water, and dry.

Protocol B: The "Green" Aqueous Route

Best for: Avoiding organic solvents, lower cost.

Rationale: Uses Phase Transfer Catalysis (PTC) to shuttle the anion between the solid/aqueous phase and the organic reagent.

Reagents:

  • 2-Benzothiazolinone (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • NaOH (2.5 eq) - Note: Extra base needed for the acid moiety.

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Solvent: Water[4][5]

Step-by-Step:

  • Dissolve NaOH and TBAB in water.

  • Add 2-benzothiazolinone; stir until dissolved (formation of sodium salt).

  • Add Chloroacetic acid slowly (exothermic).

  • Reflux for 8–12 hours.

  • Critical Step: Cool to 0°C. Acidify slowly with Conc. HCl to pH 1-2.

  • Purification: Recrystallize from Ethanol/Water (1:1) if the product is sticky.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Sticky/Gummy Precipitate Incomplete hydrolysis or presence of O-alkylated byproduct.1. Recrystallize from Ethanol/Water.2. Ensure pH is <2 during precipitation to fully protonate the acid.
Low Yield (<50%) Moisture in solvent (Protocol A) or poor phase transfer (Protocol B).1. Dry Acetone over

or molecular sieves.2. In Protocol A, add KI (Finkelstein catalyst) ; it converts chloroacetate to the more reactive iodoacetate in situ.
Product Melting Point is Low O-alkylation contamination (Isomer).Switch Solvent: Change from polar protic (Ethanol) to polar aprotic (Acetone/DMF). Protic solvents shield the hard Oxygen less effectively than the Nitrogen.
Starting Material Remains Base is too weak or "caking" of salts.Use Mechanical Stirring rather than magnetic. Switch to MEK (higher boiling point than acetone) to increase reaction rate.

Workflow Visualization

Workflow Start Start: 2-Benzothiazolinone Decision Select Route Start->Decision RouteA Route A: Ester/Acetone (High Purity/Yield) Decision->RouteA RouteB Route B: Aqueous/NaOH (Green/Low Cost) Decision->RouteB StepA1 Reflux with K2CO3 + KI (In-situ Finkelstein) RouteA->StepA1 StepB1 Reflux in Water + TBAB (Phase Transfer) RouteB->StepB1 StepA2 Filter Salts & Evaporate StepA1->StepA2 StepA3 Hydrolysis (NaOH/MeOH) StepA2->StepA3 Common Acidify to pH 2 (HCl) StepA3->Common StepB1->Common Final Target: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Common->Final

Caption: Fig 2. Operational workflow comparing the Ester-Carbonate route (Left) vs. Aqueous route (Right).

References & Grounding

  • Crystal Structure & Synthesis Verification:

    • Source: The synthesis and structural characterization of the closely related methyl ester derivative confirm the N-alkylation preference under basic conditions.

    • Citation: Öztürk, İ.[6] I., et al. (2012). "Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate." Acta Crystallographica Section E, 68(5), o1476.

    • Link: [Acta Cryst.[6] E68, o1476]([Link])

  • Ambident Nucleophile Theory (HSAB):

    • Source: Comprehensive review of N- vs O-alkylation in heterocyclic amides.

    • Context: Explains why carbonate bases in aprotic solvents favor N-alkylation for lactam-like systems.

    • Link:

  • Analogous Synthesis (Isothiazole):

    • Source: "2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid".[7]

    • Relevance: Demonstrates the aqueous NaOH route validity for benzothiazolinone isomers, providing a baseline for Protocol B.

    • Link:

  • Benchchem Protocol Database:

    • Source: N-Alkylation protocols for phenothiazine and related heterocycles using Phase Transfer Catalysis.[8]

    • Link:

Sources

purification techniques for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Topic: Purification techniques for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS: 945-03-9 Support Ticket ID: #PUR-BTZ-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for benzothiazole derivatives. You are likely working with (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid , a key intermediate often synthesized via the N-alkylation of 2-benzothiazolinone with chloroacetic acid.[1]

The primary challenge with this molecule is separating the desired carboxylic acid from unreacted starting material (2-benzothiazolinone) and inorganic salts generated during alkylation. Because the starting material is a weak acid (pKa ~9-10) and the product is a stronger carboxylic acid (pKa ~3-4), we can exploit pKa-dependent solubility switching for a robust purification before attempting recrystallization.[1]

PropertyDataRelevance to Purification
Molecular Formula C₉H₇NO₃SModerate molecular weight (209.22 g/mol )
Acidity (pKa) ~3.5–4.0 (COOH)Soluble in weak base (NaHCO₃); precipitates at pH < 2.[1]
Solubility (Neutral) Low in water; High in EtOH, DMFRequires organic solvent for recrystallization.[1]
Solubility (Anionic) High in aqueous alkaliEnables acid-base extraction workups.[1]

Tier 1: Chemical Purification (Acid-Base Extraction)[1]

User Question: My crude product contains unreacted starting material (2-benzothiazolinone). Recrystallization isn't removing it efficiently. What should I do?

Scientist Response: Recrystallization relies on solubility differences, which can be subtle between structurally similar heterocycles. Instead, use Chemical Purification . By targeting the carboxylic acid moiety, you can solubilize the product in a mild base where the impurity remains insoluble.

Protocol: The "Bicarbonate Switch"
  • Dissolution: Suspend your crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) . Use approximately 10 mL per gram of crude.

    • Why? NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (forming the soluble sodium salt) but too weak to deprotonate the 2-benzothiazolinone nitrogen (pKa > 9).

  • Filtration: Stir for 15-20 minutes. Filter the mixture through a Celite pad or sintered glass funnel.

    • Result: The solid on the filter is your unreacted starting material and mechanical impurities. The filtrate contains your product.[2][3]

  • Precipitation: Slowly add 2N Hydrochloric Acid (HCl) to the filtrate while stirring until the pH reaches ~1-2.

    • Observation: The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (to remove NaCl), and dry.

Visual Workflow:

AcidBaseWorkup Crude Crude Mixture (Product + Benzothiazolinone) NaHCO3 Add 5% aq. NaHCO3 (Selective Deprotonation) Crude->NaHCO3 Filter Filtration Step NaHCO3->Filter SolidResidue Solid Residue: Unreacted Benzothiazolinone (Discard) Filter->SolidResidue Insoluble Filtrate Filtrate: Product as Sodium Salt (Soluble) Filter->Filtrate Soluble Acidify Acidify with HCl (pH 1-2) Filtrate->Acidify FinalProd Precipitate: Pure (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Acidify->FinalProd

Caption: Selective solubilization workflow separating the carboxylic acid product from non-acidic impurities.

Tier 2: Routine Purification (Recrystallization)

User Question: The product is chemically pure but looks off-white or grey. Which solvent system gives the best crystals?

Scientist Response: For benzothiazole derivatives, Ethanol/Water is the gold standard. The benzothiazole core is hydrophobic (loving ethanol), while the carboxylic acid tail provides hydrogen-bonding capability.

Protocol: Solvent-Antisolvent Recrystallization
  • Dissolve: Place the dried solid in a flask. Add absolute Ethanol (EtOH) . Heat to boiling/reflux.[2] Add just enough EtOH to dissolve the solid completely.

  • Charcoal Treatment (Optional): If the solution is colored (brown/pink), add activated carbon (5% w/w), boil for 5 mins, and filter hot.

  • Antisolvent Addition: While keeping the solution near boiling, slowly add warm water dropwise.

    • Stop Point: Stop adding water the moment you see a persistent faint cloudiness (turbidity).

  • Clarify: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallize: Remove from heat. Let it cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals and wash with a cold 1:1 EtOH/Water mixture.

Troubleshooting & FAQs

Q1: My product is pink/reddish. Is it decomposed?

  • Diagnosis: Benzothiazoles are prone to trace oxidation, often forming disulfide or sulfoxide species that are highly colored.

  • Fix: This is usually a surface impurity. Perform the Charcoal Treatment described in Tier 2. If the color persists, wash the solid with a small amount of cold diethyl ether (impurities are often more soluble in ether than the acid product).

Q2: I obtained a sticky gum instead of crystals. Why?

  • Diagnosis: This is "oiling out," often caused by adding the antisolvent (water) too quickly or cooling too fast.

  • Fix: Re-heat the mixture until the gum dissolves. Add a "seed crystal" (a tiny speck of pure solid) if available. Cool very slowly (wrap the flask in a towel). Alternatively, use Acetic Acid as a recrystallization solvent (dissolve hot, cool to crystallize), as it mimics the product's functional group.

Q3: The melting point is lower than expected (< 150°C).

  • Diagnosis: Likely retained solvent (water/ethanol) or inorganic salts.

  • Fix: Dry the sample in a vacuum oven at 50°C overnight. If the melting point remains low, check for trapped NaCl (flame test or silver nitrate test on a dissolved sample). If salt is present, repeat the water wash step.

Q4: Can I use column chromatography?

  • Diagnosis: Possible, but difficult for free acids due to streaking on silica.

  • Fix: If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and prevent tailing.

References

  • Synthesis and Pharmacological Activity of Benzothiazolinones

    • Title: Synthesis and analgesic/anti-inflammatory activity of 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid derivatives.[1]

    • Source:Il Farmaco (via NIH/PubMed context).
    • Context: Describes the base-catalyzed alkylation and subsequent acidific
    • URL:

  • Crystallographic & Structural Data

    • Title: Crystal structure of methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate.[1]

    • Source:Acta Crystallographica Section E (2009).
    • Context: Confirms the use of Ethanol/Water for recrystallizing benzothiazole-acetic acid deriv
    • URL:

  • General Benzothiazole Purification Properties

    • Title: (2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETIC ACID Properties.[1][4][5]

    • Source: GuideChem / ChemicalBook.
    • Context: Provides physical property data (predicted boiling points, solubility profiles) supporting the use of polar organic solvents.
    • URL:

Sources

common pitfalls in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Synthesis & Optimization

Introduction: The Benzothiazole Challenge

Welcome to the technical support hub for benzothiazole synthesis. While the benzothiazole scaffold is ubiquitous in medicinal chemistry—found in antitumor, antimicrobial, and imaging agents—its synthesis is frequently plagued by oxidative instability and purification bottlenecks.

This guide moves beyond standard textbook procedures to address the practical failure modes encountered in the lab. We focus on the two dominant synthetic pathways: the condensation of 2-aminothiophenol (2-ATP) with electrophiles and the oxidative cyclization of thiobenzanilides (Jacobson-type).

Module 1: Starting Material Integrity (The "Yellow Impurity" Protocol)

Issue: "My reaction mixture turned bright yellow/orange immediately, and yield is <20%."

Diagnosis: Oxidative Dimerization of 2-Aminothiophenol (2-ATP). 2-ATP is notoriously unstable. Upon exposure to air, it rapidly oxidizes to bis(2-aminophenyl)disulfide , a yellow crystalline solid that is chemically inert under mild condensation conditions. This is the #1 cause of failure in benzothiazole synthesis.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Yellow precipitate before reaction startsOxidized Starting MaterialPurify 2-ATP: Distill under reduced pressure or recrystallize. Store under Argon/N2.
Low yield despite clean TLCDisulfide formation during reactionDegas Solvents: Sparge reaction solvents with N2 for 15 mins prior to addition.
Insoluble yellow solid in workupDisulfide ContaminationWash: The disulfide is often less soluble in ethanol than the product. Triturate crude solid with cold EtOH.

Expert Insight: Never trust an old bottle of 2-ATP. If it is not a clear, colorless to pale yellow liquid (or white solid depending on purity/temp), purify it. The disulfide impurity poisons the stoichiometry, leaving your electrophile unreacted. [1, 2]

Module 2: The Condensation Pathway (2-ATP + Aldehydes)

Issue: "I see a new spot on TLC, but the NMR shows a mix of product and something with an aliphatic CH proton around 6-7 ppm."

Diagnosis: Stalled Oxidation (The Benzothiazoline Trap). The reaction proceeds in two steps: (1) Condensation to form a benzothiazoline intermediate, followed by (2) dehydrogenation (oxidation) to the aromatic benzothiazole.[1] Many protocols assume air oxidation is sufficient, but it is often too slow, leaving you with the non-aromatic intermediate.

Q: How do I force the reaction to completion? A: You must drive the oxidative dehydrogenation explicitly.

Optimization Strategy:

  • Switch Oxidants: If stirring open to air is insufficient, add a dedicated oxidant.

    • Iodine (I₂): 10–20 mol% in DMSO or EtOH promotes rapid aromatization [3].

    • DMSO: Use DMSO as the solvent; it acts as a mild oxidant at >80°C.

    • H₂O₂/HCl: For green chemistry applications, but watch for over-oxidation to sulfoxides [4].

  • Temperature: Benzothiazolines are stable at RT. Heat the reaction to >70°C to overcome the activation energy for aromatization.

Visualization: The "Stalled" Mechanism

BenzothiazoleMechanism Start 2-Aminothiophenol + Aldehyde Schiff Schiff Base (Transient) Start->Schiff - H2O Disulfide Disulfide Dimer (Dead End Impurity) Start->Disulfide O2 (Air) Side Reaction Benzothiazoline Benzothiazoline (Stalled Intermediate) Schiff->Benzothiazoline Cyclization Benzothiazoline->Benzothiazoline Stalls without Oxidant Product Benzothiazole (Aromatic Product) Benzothiazoline->Product Oxidation (-2H) (CRITICAL STEP)

Figure 1: The reaction pathway highlighting the critical oxidation step (Green) and the disulfide failure mode (Red).

Module 3: Oxidative Cyclization (Jacobson & Thiobenzanilides)[2]

Issue: "I am using the Jacobson cyclization (thiobenzanilide + oxidant), but I am getting a mixture of regioisomers."

Diagnosis: Radical Cyclization Regioselectivity. When using radical oxidants (e.g., K₃Fe(CN)₆, DDQ, PIFA) on meta-substituted thiobenzanilides, cyclization can occur at two different ortho-positions (steric vs. electronic control).

Q: How do I control regioselectivity? A:

  • Electronic Bias: Electron-donating groups (EDGs) generally favor cyclization para to themselves (activation). Electron-withdrawing groups (EWGs) deactivate the ring.

  • Steric Blocking: If possible, place a blocking group (e.g., Br, Cl) at the undesired position and remove it later via hydrogenolysis.

  • Switch Methods: If radical cyclization yields a 1:1 mixture, switch to the 2-ATP + Carboxylic Acid condensation method (using PPA or Eaton's reagent), which is strictly regiospecific based on the starting aminothiophenol structure.

Table 1: Oxidant Selection for Cyclization

OxidantConditionsProsCons
K₃Fe(CN)₆ NaOH, H₂O/EtOHClassic, robustToxic waste, requires high dilution
DDQ CH₂Cl₂, RTMild, high yieldDifficult to remove reduced DDQ byproduct
PIFA CH₂Cl₂, RTMetal-free, fastExpensive
Visible Light Eosin Y, O₂Green, mildRequires photoreactor setup, scale-up limits [5]

Module 4: Purification & Isolation

Issue: "My product is an oil that won't crystallize, and it streaks on silica."

Diagnosis: Acid Sensitivity & Lipophilicity. Benzothiazoles are weakly basic. On acidic silica gel, they can protonate and streak (tailing), leading to poor separation and yield loss.

Troubleshooting Protocol:

  • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This deactivates acidic sites.

  • Mobile Phase: Use EtOAc/Hexane mixtures. If the product is very polar, add 1% MeOH or TEA.

  • Recrystallization: If the product is solid but impure (disulfide contamination), recrystallize from hot ethanol or toluene . The disulfide dimer is often much less soluble in cold ethanol than the benzothiazole, allowing it to be filtered off or left behind.

References

  • BenchChem Technical Support. Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem.[1] Link

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Organic Chemistry Portal. Link

  • Zhao, D.-Y., Guo, X.-K., Li, J.-H., & Tang, R.-Y. (2012).[2] Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.[2] Synthesis, 44, 927-933.[2] Link

  • Guo, Y.-J., et al. (2025). Synthesis of 2-substituted BTs using H2O2/HCl. Molecules. Link

  • Bouchet, L. M., et al. (2019).[3] Visible light mediates a transition-metal-free formation of benzothiazoles.[3][4] Organic Letters, 21, 237-241.[3] Link

Sources

Technical Support Center: Purity Assurance for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

[1][2][3]

Status: Operational Audience: Medicinal Chemists, Lead Optimization Teams, Assay Development Scientists Topic: Troubleshooting Synthesis, Purification, and Assay Interference[1][2][3]

Executive Summary

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (often referred to as Benzothiazolinone-3-acetic acid ) is a critical scaffold in medicinal chemistry, particularly in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and as an auxin analog in agrochemistry.[1][4]

Contamination in this scaffold typically arises from three vectors:

  • Regioisomeric Byproducts: Competition between N-alkylation (desired) and O-alkylation (impurity).[1][4]

  • Starting Material Carryover: High lipophilicity of the core 2-benzothiazolinone makes separation difficult.[1]

  • Assay Interference: Trace metal contamination or aggregation leading to false positives in enzymatic screens.[1][4][2]

This guide provides autonomous troubleshooting protocols to ensure the integrity of your chemical probes and biological data.

Module 1: Synthetic Purity & Regioselectivity

The Core Problem: The Ambident Nucleophile

The precursor, 2-benzothiazolinone, contains an ambident nucleophile system (N vs. O).[2][3] While N-alkylation is thermodynamically preferred, kinetic control or improper solvent choice can yield the O-alkylated impurity: ((benzothiazol-2-yl)oxy)acetic acid .[1][4]

Diagnostic Workflow

Q: My LC-MS shows a single peak, but the biological activity is inconsistent. Why? A: LC-MS often fails to resolve the N-alkyl and O-alkyl isomers if the gradient is too shallow, as they have identical masses (isobaric).[1] You must rely on 1H NMR .[1][4][2]

Protocol: NMR Differentiation Analyze the methylene protons (-CH₂-COOH).

  • Desired Product (N-isomer): The methylene singlet typically appears between 4.60 – 4.80 ppm .[1][4] The carbonyl at position 2 pulls electron density, but less than the oxygen in the O-isomer.

  • Impurity (O-isomer): The methylene protons are more deshielded, shifting downfield to 5.00 – 5.20 ppm due to the direct attachment to the oxygen atom.[4]

Visualization: Impurity Formation Pathway

GStart2-Benzothiazolinone(Ambident Nucleophile)Reagent+ Chloroacetic Acid(Base/Solvent)Start->ReagentN_PathPath A: N-Alkylation(Soft Nucleophile)Reagent->N_PathPolar Aprotic (DMF)Soft Base (K2CO3)O_PathPath B: O-Alkylation(Hard Nucleophile)Reagent->O_PathPolar Protic (EtOH)Hard Base (NaOH/Ag+)ProductTarget Product:(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acidN_Path->ProductImpurityImpurity:((benzothiazol-2-yl)oxy)acetic acidO_Path->Impurity

Caption: Mechanistic divergence of 2-benzothiazolinone alkylation. Path A is desired; Path B creates the primary regioisomeric impurity.

Module 2: Purification & Isolation

Q: I cannot remove the unreacted starting material (2-benzothiazolinone). It co-elutes on my flash column. A: Both the product and starting material are highly lipophilic. Standard silica chromatography is often insufficient.[1][4][2] You must exploit the acidity of the carboxylic acid tail.

Protocol: Acid-Base Extraction (The "Self-Validating" Cleanup)

This method relies on the fact that the product is a carboxylic acid (pKa ~4-5), while the starting material (2-benzothiazolinone) is a weak amide-like structure (pKa >9).[4]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer with 5% NaHCO₃ (aq) (3x).[4][2][3]

    • Mechanism:[1][4][3][5] The product converts to the sodium salt and moves to the water layer. The impurity (starting material) stays in the EtOAc.[4]

    • Note: Do not use NaOH, as it might deprotonate the starting material if concentrated.[2]

  • Separation: Discard the organic layer (contains non-acidic impurities).[1][4]

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1][2]

  • Collection: The pure acid will precipitate as a white solid.[1][2] Filter and wash with cold water.[1][4][2]

Protocol: Recrystallization

If the acid-base extraction yields <98% purity, use the following recrystallization system validated for benzothiazole acetic acid derivatives.

ParameterConditionReason
Solvent System Ethanol / Water (4:1) High solubility of impurities in Ethanol; product crystallizes upon cooling.[1][4]
Temperature Reflux to dissolve, cool slowly to 4°CRapid cooling traps impurities.[1][4][2][3]
Wash Cold WaterRemoves residual inorganic salts (KCl/NaCl).[1][4][2]

Module 3: Biological Assay Interference (Aldose Reductase)[2][3][4]

Q: My compound shows IC50 < 50 nM in the Aldose Reductase (ALR2) screen, but no activity in cell-based assays. Is it a false positive? A: This scaffold is prone to two specific false-positive mechanisms in ALR2 assays:

  • Trace Metal Contamination: If you used Copper or Palladium catalysts (e.g., for coupling reactions on the benzene ring), residual metals can inhibit ALR2 or oxidize the NADPH cofactor, mimicking inhibition.[4][2][3]

    • Solution: Run a "Scavenger Resin" step (e.g., QuadraPure™) before biological testing.[1][4][2][3]

  • Aggregation: Highly lipophilic benzothiazoles can form colloidal aggregates that sequester the enzyme.[1][2]

    • Test: Run the assay with and without 0.01% Triton X-100 . If activity disappears with detergent, your "inhibitor" was just a sticky aggregate.[1][2][3]

Troubleshooting Decision Tree

TroubleshootingStartProblem: InconsistentBiological DataCheck1Check 1H NMR(4.6 vs 5.1 ppm)Start->Check1Split1IsomerPresent?Check1->Split1Action1Recrystallize(EtOH/H2O)Split1->Action1Yes (O-alkyl)Check2Check AssayConditionsSplit1->Check2No (Pure N-alkyl)Split2DetergentSensitive?Check2->Split2Result1False Positive:AggregationSplit2->Result1Activity dropsw/ Triton X-100Result2True Inhibitor:Proceed to Lead OptSplit2->Result2Activity stable

Caption: Logic flow for distinguishing chemical impurities from assay artifacts.

References

  • Synthesis & Crystallography: Title: Crystal structure of 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.[1][2] Source:Acta Crystallographica Section E (via NCBI/PubMed).[1][4][2][3] Relevance: Confirms the N-alkylation structure and Ethanol/Water recrystallization method. URL:[Link]

  • Aldose Reductase Activity: Title: Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors.[1][2] Source:Journal of Medicinal Chemistry (2010).[4][2][3] Relevance: Establishes the structure-activity relationship (SAR) for acetic acid tails on benzothiazole-like scaffolds. URL:[Link]

  • Regioselectivity Mechanisms: Title: N-Alkylation vs O-Alkylation of 2-Amino-1,3-benzothiazole.[1][2][6] Source:Molecules (via NIH).[1][4][2][3] Relevance: Explains the mechanistic competition between endocyclic Nitrogen and exocyclic heteroatoms in benzothiazole systems. URL:[Link]

  • Assay Interference (General): Title: Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives.[1][2][3] Source:Journal of Medicinal Chemistry. Relevance: Discusses the purification and testing of similar acetic acid derivatives. URL:[Link][4][2][3]

Technical Support Center: Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific chemical challenges encountered during the N-alkylation of 2-benzothiazolinone to produce (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 29182-42-1). This intermediate is a critical scaffold in the development of aldose reductase inhibitors and auxin analogs.

Module 1: The Ambident Nucleophile Challenge (Regioselectivity)

The core synthetic challenge lies in the ambident nature of the 2-benzothiazolinone anion. Upon deprotonation, the negative charge delocalizes between the nitrogen (lactam form) and the oxygen (lactim form).

The Mechanism: N- vs. O-Alkylation

While N-alkylation is the thermodynamically preferred pathway yielding the desired (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid , kinetic control or specific solvent interactions can drive the reaction toward O-alkylation, producing the (benzothiazol-2-yloxy)acetic acid impurity.

Key Influencing Factors:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) solvate the cation (e.g., K+), leaving the anion "naked" and more reactive. This generally favors the softer nucleophile (Nitrogen) leading to the desired product.

  • Leaving Group: The use of chloroacetic acid (harder electrophile) vs. iodoacetic acid (softer electrophile) can subtly shift the ratio, though chloroacetic acid is standard for cost/stability.

  • Counter-ion: Larger cations (K+, Cs+) dissociate more readily than smaller ones (Na+, Li+), promoting N-alkylation in aprotic media.

Visualization: Reaction Pathways & Impurities

The following diagram illustrates the divergent pathways and the specific side products formed.

ReactionPathways Start 2-Benzothiazolinone (Starting Material) Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation Base Base (KOH/NaOH) Base->Anion Target TARGET PRODUCT: (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (N-Alkylation) Anion->Target Thermodynamic Control (Soft-Soft Interaction) Impurity_O IMPURITY A: (Benzothiazol-2-yloxy) acetic acid (O-Alkylation) Anion->Impurity_O Kinetic Control (Hard-Hard Interaction) Impurity_RingOpen IMPURITY B: 2-(Carboxymethylamino) benzenethiol (Ring Opening) Target->Impurity_RingOpen Excess Heat/Base (Hydrolysis) Disulfide IMPURITY C: Disulfide Dimer (Oxidative Coupling) Impurity_RingOpen->Disulfide Air Oxidation

Caption: Divergent reaction pathways showing the competition between N-alkylation (Target) and O-alkylation/Hydrolysis (Impurities).

Module 2: The "Hidden" Degradation (Ring Stability)

A frequently overlooked side reaction is the hydrolysis of the benzothiazolinone ring itself . The cyclic carbamate linkage is susceptible to nucleophilic attack by hydroxide ions, especially under vigorous reflux conditions.

The Phenomenon

If the reaction mixture turns yellow/orange and develops a "rotten egg" or sulfidic odor, ring opening has occurred.

  • Hydrolysis: The C2 carbonyl is attacked by OH-, cleaving the S-C bond.

  • Product: This forms N-alkylated 2-aminothiophenol derivatives (Impurity B in the diagram above).

  • Oxidation: Upon workup (acidification and exposure to air), these free thiols rapidly oxidize to form insoluble disulfide dimers (Impurity C), which contaminate the final product and are difficult to remove by recrystallization.

Prevention Strategy:

  • Avoid prolonged reflux times (>5 hours) in aqueous strong base.

  • Monitor reaction progress via TLC/HPLC to stop immediately upon consumption of starting material.

  • Maintain an inert atmosphere (Nitrogen/Argon) if high temperatures are required.

Module 3: Optimized Protocol & Troubleshooting

Recommended Synthetic Procedure (Direct Alkylation)

Self-validating step: The distinct solubility change of the product allows for easy pH-based purification.

  • Dissolution: Dissolve 2-benzothiazolinone (1.0 eq) in water containing KOH (2.0 eq). Note: The solution should be clear. Turbidity implies incomplete deprotonation.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) dropwise as a solution (in water) to the reaction mixture at 50-60°C.

    • Why? Adding solid reagent directly can cause local spikes in concentration, favoring side reactions.

  • Reaction: Stir at reflux (approx. 100°C) for 3-4 hours.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Filter off any insoluble solids (these are likely O-alkylated byproducts or disulfide dimers).

    • Slowly acidify the filtrate with conc. HCl to pH 2-3.

    • The target acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Troubleshooting Guide (FAQ)
ObservationProbable CauseCorrective Action
Low Yield (<50%) Competitive hydrolysis of chloroacetic acid.The reagent (ClCH₂COOH) hydrolyzes to glycolic acid in strong base. Action: Use a larger excess (1.5 eq) of chloroacetic acid or switch to ethyl chloroacetate (ester route).
Product is Oily/Sticky Presence of O-alkylated impurity or incomplete acidification.Action: Check pH; ensure it is <3. If still oily, triturated with cold diethyl ether to remove O-alkylated non-polar impurities.
Strong Sulfur Smell Ring opening (degradation).Reaction temperature too high or time too long. Action: Reduce temp to 80°C and monitor strictly by TLC.
Insoluble Grey Impurity Disulfide dimer formation.Action: Filter the hot alkaline solution before acidification. The dimer is insoluble in base; the product is soluble.

Module 4: Diagnostic Logic

Use this decision tree to diagnose synthesis failures based on analytical data (NMR/LCMS).

TroubleshootingLogic Start Analyze Crude Product (NMR / LCMS) Check1 Is the M+1 correct? Start->Check1 Issue_Yield Low Yield? Check Aqueous Phase Check1->Issue_Yield No Product Check_NMR Check 1H NMR (Aromatic Region) Check1->Check_NMR Product Present Shift_Downfield Shifted Downfield? Likely N-Alkylated (Target) Check_NMR->Shift_Downfield Standard Pattern Shift_Upfield Shifted Upfield? Likely O-Alkylated Check_NMR->Shift_Upfield Aberrant Shift Thiol_Signal Broad SH signal or Disulfide peaks? Check_NMR->Thiol_Signal Extra Peaks Action_O Action: Switch Solvent to DMF Use softer base (K2CO3) Shift_Upfield->Action_O Action_Thiol Action: Reduce Temp/Base Conc. Degas solvents Thiol_Signal->Action_Thiol

Caption: Diagnostic logic flow for identifying impurities based on analytical feedback.

References

  • Tüzün, C. et al. (2023).[3] Reactions of 2-amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health (NIH).

  • Luo, Y. et al. (2009). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI Molecules.

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives (Mechanistic Analogues). Organic and Medicinal Chemistry International Journal.

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes (Mechanistic insights on C=N hydrolysis). Angewandte Chemie.

Sources

Technical Support Center: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Profiling

CAS: 945-03-9 | Molecular Formula: C₉H₇NO₃S | MW: 209.22 g/mol [1][2]

Introduction: The Stability Profile

Welcome to the technical support hub for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid . As a researcher working with this scaffold—common in auxin mimics (e.g., Benazolin analogs) and aldose reductase inhibitors—you are likely encountering stability issues during formulation or bioanalysis.[2]

This compound features a benzothiazolinone core N-linked to an acetic acid moiety.[1] Its degradation is governed by three competing mechanisms:[2]

  • Photo-decarboxylation (radical mechanism).

  • Alkaline Ring Opening (nucleophilic attack on the cyclic carbamate).[2]

  • Metabolic Hydroxylation (aromatic oxidation).[2]

This guide provides the causality behind these pathways and actionable troubleshooting steps for your experiments.

Module 1: Analytical Troubleshooting (HPLC-MS)

User Issue: "I see peak tailing and multiple unknown peaks in my chromatogram after leaving the sample in the autosampler."

The Science (Causality)

This molecule is a carboxylic acid (pKa ~3.5–4.0).[2] In unbuffered mobile phases or at neutral pH, it exists in equilibrium between its neutral and anionic forms, causing peak broadening. Furthermore, the benzothiazolinone core is UV-active and susceptible to on-column photodegradation if the autosampler is not darkened.

Diagnostic Data: Mass Shifts

Use this table to identify the "unknown" peaks in your MS spectrum.

SpeciesTransformationCalc.[1][2][3][4][5] MWm/z (ESI+)m/z (ESI-)Notes
Parent --209.22210.2208.2Elutes at acidic pH.[1][2]
Impurity A Decarboxylation (Photo)165.21166.2--Loss of CO₂; N-methyl product.[1][2]
Impurity B N-Dealkylation 151.18152.2150.2Forms 2(3H)-benzothiazolone.[1][2]
Impurity C Ring Opening (Hydrolysis)227.24228.2226.2Forms 2-(carboxymethylamino)thiophenol.[1][2]
Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Poor Peak Shape or Ghost Peaks CheckPH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckPH CheckLight Check Autosampler (Is sample protected from UV?) CheckPH->CheckLight Yes ActionBuffer Action: Add 0.1% Formic Acid or Ammonium Acetate (pH 4.5) CheckPH->ActionBuffer No ActionAmber Action: Use Amber Vials Limit exposure to <4h CheckLight->ActionAmber No Result2 Ghost Peaks (m/z 166) Reduced CheckLight->Result2 Yes, but still degrading Result1 Peak Tailing Resolved ActionBuffer->Result1

Figure 1: Decision tree for stabilizing the analyte during LC-MS quantification.

Module 2: Photostability (The Radical Pathway)

User Issue: "My solid sample is stable, but solutions degrade rapidly under lab lights."

Mechanism: Photo-Kolbe & Cleavage

Benzothiazolinones are chromophores that absorb UV light (λmax ~280-300 nm).[1] Upon excitation, the molecule undergoes Type I (radical) cleavage.[2]

  • Decarboxylation: The most rapid pathway. The carboxylic acid side chain loses CO₂, generating an N-methyl radical which stabilizes to 3-methyl-2(3H)-benzothiazolone .[1]

  • N-Dealkylation: Higher energy UV can cleave the N-C bond entirely, reverting the molecule to the unsubstituted 2(3H)-benzothiazolone .

Experimental Protocol: Photostability Validation
  • Light Source: Xenon arc lamp (ID65 standard) or cool white fluorescent.[2]

  • Control: Wrap "Dark Control" vials in aluminum foil.

  • Solvent Effect: Degradation is faster in protic solvents (MeOH/Water) than in ACN due to radical stabilization.[2]

Module 3: Hydrolytic Stability (pH Effects)

User Issue: "Can I use 0.1 M NaOH to dissolve the compound?"

Critical Warning: Alkaline Instability

Do NOT expose this compound to pH > 9.0 for extended periods. While the N-acetic acid linkage is robust, the thiazolinone ring (a cyclic carbamate/thiocarbamate) is an electrophile. Hydroxide ions (OH⁻) attack the carbonyl carbon (C2), leading to ring opening.[2]

  • Product: The ring opens to form a thiol-amine species (2-(carboxymethylamino)thiophenol).[2]

  • Secondary Reaction: The free thiol (-SH) rapidly oxidizes in air to form disulfide dimers (m/z ~452), often seen as a late-eluting peak in HPLC.

Module 4: Global Degradation Map

The following diagram summarizes the interconnectivity of these pathways, essential for identifying impurities in stability studies.

Degradation_Pathways cluster_0 Environmental/Lab Stress Parent (2-oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (MW 209) PhotoProduct1 3-methyl-2(3H)- benzothiazolone (Decarboxylation) (MW 165) Parent->PhotoProduct1 UV / hν (-CO2) PhotoProduct2 2(3H)-benzothiazolone (N-Dealkylation) (MW 151) Parent->PhotoProduct2 UV (High Energy) HydroProduct1 Ring-Opened Thiol (MW 227) Parent->HydroProduct1 OH- (pH > 9) Ring Opening MetabProduct Hydroxy-Metabolites (Aromatic Oxidation) (+16 Da) Parent->MetabProduct P450 (Microsomes) HydroProduct2 Disulfide Dimer (Oxidation of Thiol) (MW ~452) HydroProduct1->HydroProduct2 Air Oxidation (-2H)

Figure 2: Comprehensive degradation pathway map showing photolytic, hydrolytic, and oxidative routes.[2][6][7]

References

  • Photodegradation of Benzothiazoles

    • Mechanism of benzothiazole photolysis and radical form
    • Source: Environmental Science: Water Research & Technology, "Degradation of benzotriazole and benzothiazole with the UV-activ
  • Metabolic Pathways (Ring Hydroxylation)

    • Identification of ring-cleavage and hydroxylation products in benzothiazole metabolism.
    • Source: Xenobiotica (via PubMed), "Metabolism of benzothiazole. I.
  • Benzothiazolinone Chemistry (General Stability)

    • Structure and reactivity of the benzothiazolinone core (rel
    • Source: FoodDB, "1,2-Benzisothiazol-3(2H)-one Chemical Profile."[1]

    • [2]

  • Crystal Structure & Amide/Lactam Character

    • Structural analysis of N-substituted benzothiazolinones confirming planar amide character.
    • Source: NIH / PubMed Central, "2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid."[1]

Sources

Technical Support Center: Bioavailability Enhancement of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Solubility-Limited Absorption in Benzothiazolone Scaffolds

Introduction: The Bioavailability Paradox

Welcome. If you are accessing this guide, you have likely encountered the "Brick Dust" paradox associated with (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid .

While this scaffold exhibits promising pharmacological activity—often investigated for aldose reductase inhibition and auxin-like modulation—it suffers from a classic BCS Class II (Biopharmaceutics Classification System) profile: high permeability but poor aqueous solubility.

The rigid, planar benzothiazolone core facilitates strong intermolecular


-

stacking and hydrogen bonding (via the carboxylic acid tail), resulting in a high crystal lattice energy. This guide provides field-proven protocols to disrupt this lattice and enhance systemic exposure.

Module 1: Troubleshooting Formulation Failures

Symptom: "My compound precipitates immediately upon dilution in Simulated Gastric Fluid (SGF)."

Root Cause: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a weak acid (pKa


 3.5–4.5). In the low pH of the stomach (pH 1.2), the carboxylic acid moiety is protonated (unionized), rendering the molecule highly lipophilic and insoluble. It crashes out of solution before it can reach the absorptive window of the small intestine.

Diagnostic Workflow:

pH_Solubility_Logic Start Compound Precipitates in SGF (pH 1.2) Check_pKa Check pKa (Approx 4.0) Start->Check_pKa State_Unionized Unionized State (Insoluble) Check_pKa->State_Unionized pH < pKa Intestine Transition to SIF (pH 6.8) State_Unionized->Intestine Transit State_Ionized Ionized State (Soluble) Intestine->State_Ionized pH > pKa State_Ionized->Start Re-precipitation risk if dissolution is slow

Figure 1: The pH-dependent solubility logic. The compound requires protection or rapid supersaturation maintenance during the gastric-to-intestinal transition.

Corrective Action:

  • Do not rely on simple micronization. Increasing surface area is insufficient if the intrinsic solubility is near zero at pH 1.2.

  • Switch to Enteric Protection: Formulate with polymers (e.g., Eudragit L100) that remain intact in the stomach and release the payload only at pH > 5.5, where the compound naturally ionizes and dissolves.

Module 2: Advanced Formulation Protocols

If simple pH adjustment fails, you must disrupt the crystal lattice. Choose Protocol A for early-stage screening or Protocol B for maximum exposure.

Protocol A: Counter-Ion Salt Screening (The "Quick Win")

Objective: Replace the strong intermolecular hydrogen bonds of the free acid with weaker ionic interactions to lower lattice energy.

Why this works: The acidic proton on the acetic acid tail is exchangeable. Creating a salt increases the dissolution rate by modifying the micro-environmental pH at the diffusion layer.

ParameterRecommendationRationale
Primary Counter-ions Tromethamine (Tris), Sodium, LysineTris provides a bulky cation that disrupts packing; Sodium is standard but may form hydrates.
Solvent System Ethanol/Water (90:10)Ensures solubility of both the free acid and the base during reaction.
Stoichiometry 1:1.05 (Acid:Base)Slight excess of base ensures complete neutralization.
Drying Method Lyophilization (Freeze Drying)Prevents reversion to the stable free acid crystal form.

Step-by-Step:

  • Dissolve 100 mg of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in 5 mL warm ethanol.

  • Add 1.05 equivalents of Tromethamine dissolved in 1 mL water.

  • Stir at 40°C for 30 minutes.

  • Cool slowly to room temperature. If no precipitate forms, rotovap to dryness or lyophilize.

  • Validation: Run DSC (Differential Scanning Calorimetry). A shift in melting point (usually lower) or disappearance of the sharp melt peak confirms salt/amorphous formation.

Protocol B: Amorphous Solid Dispersion (ASD)

Objective: Lock the compound in a high-energy amorphous state using a polymer matrix. This is the "Gold Standard" for benzothiazole derivatives.

Experimental Workflow:

ASD_Workflow Input Input: Crystalline API + Polymer (HPMC-AS) Process Process: Hot Melt Extrusion (Temp: 140°C) Input->Process Mechanism Mechanism: Polymer Chains Immobilize API Molecules Process->Mechanism Output Output: Glassy Solid Solution Mechanism->Output Risk Risk: Recrystallization (Check Tg) Output->Risk

Figure 2: Workflow for stabilizing the amorphous form via Hot Melt Extrusion (HME).

Key Parameters:

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). The "L" grade is preferred for pH > 5.5 release.

  • Drug Load: Start at 20% w/w. Higher loads increase the risk of recrystallization.

  • Method: Solvent Evaporation (Rotovap) for small scale (<1g); Hot Melt Extrusion for scale-up.

Module 3: Frequently Asked Questions (FAQs)

Q1: I see good solubility in DMSO, can I just use that for animal studies? A: Avoid this. While DMSO dissolves the compound, it precipitates immediately upon contact with aqueous blood/gastric fluids (the "crash-out" effect). This leads to erratic bioavailability and potential embolism in IV dosing. Use a co-solvent system like PEG 400 (40%) / Saline (60%) or the salt forms described in Protocol A.

Q2: The compound is soluble at pH 7 but permeability is low. Why? A: At pH 7, the acetic acid tail is fully ionized (COO-). While this helps solubility, charged molecules struggle to cross the lipid bilayer passively.

  • Solution: You are facing a "permeability-limited" regime. Consider a Prodrug Strategy . Esterify the carboxylic acid (e.g., ethyl or isopropyl ester). The ester is lipophilic (crosses membrane) and is hydrolyzed back to the active acid by plasma esterases.

Q3: How do I store the samples? A: Benzothiazolones are generally stable, but the acetic acid side chain can undergo decarboxylation under extreme heat or oxidative stress. Store solid dispersions in a desiccator at 4°C to prevent moisture-induced recrystallization.

References

  • National Center for Biotechnology Information (2025). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - Structure and Physicochemical Properties. PubChem Compound Summary. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Link

  • MDPI (2023). Recent Insights into Antibacterial Potential of Benzothiazole Derivatives. (Context on benzothiazole scaffold stability and solubility). Link

Validation & Comparative

Technical Comparison Guide: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid vs. Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

Compound Identity: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9) Synonyms: 3-Carboxymethyl-2-benzothiazolinone; Benzothiazolinone-3-acetic acid.

This guide provides a critical analysis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid , distinguishing it from common benzothiazole therapeutics. Unlike the clinically approved Riluzole (ALS treatment) or the agricultural auxin Benzothiazole-2-oxyacetic acid (BTOA) , this compound serves primarily as a pharmacophore scaffold for Aldose Reductase Inhibitors (ARIs).

Its structural uniqueness lies in the N-substitution of the acetic acid moiety on the benzothiazolinone core, a modification that shifts biological activity from plant growth regulation (O-substitution) to enzyme inhibition (N-substitution), specifically targeting the polyol pathway implicated in diabetic complications.

Structural & Mechanistic Comparison

The biological function of benzothiazole derivatives is dictated strictly by the positioning of the side chain. The table below contrasts the target compound with its structural isomers and functional analogs.

Table 1: Comparative Profile of Benzothiazole Derivatives
FeatureTarget Compound Epalrestat (Clinical Standard)BTOA (Agro-Chemical)
CAS 945-03-982159-09-92913-54-4
Core Scaffold Benzothiazolinone (C=O at pos 2)Rhodanine (Thiazolidinone-2-thione)Benzothiazole
Substitution N-substituted (Position 3)N-substitutedO-substituted (Position 2)
Key Moiety -N-CH₂-COOH-CH=C-COOH (Cinnamyl-like)-O-CH₂-COOH
Primary Target Aldose Reductase (ALR2) Aldose Reductase (ALR2) Auxin Receptors (TIR1/AFB)
Mechanism Anionic binding to ALR2 active siteReversible inhibition of ALR2Mimics Indole-3-acetic acid (IAA)
Potency (IC₅₀) µM range (Scaffold)~10–50 nM (Drug)High (Plant hormone)
Application Lead compound / IntermediateDiabetic Neuropathy TreatmentPlant Growth Regulator
Mechanistic Insight: The "Acidic Head" Hypothesis

In Aldose Reductase Inhibition, the carboxylic acid group acts as an "anionic head" that anchors the molecule into the enzyme's cationic pocket (interacting with Tyr48 , His110 , and Trp111 ).

  • Epalrestat uses a rhodanine ring to position this acid.

  • (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid uses the rigid benzothiazolinone ring.

  • Critical Distinction: The target compound lacks the hydrophobic "tail" (e.g., a benzyl or cinnamyl group) required for high-affinity hydrophobic pocket binding, making it a weak inhibitor on its own but a highly effective anchor fragment for designing potent derivatives (e.g., SPR-210).

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how subtle chemical modifications to the benzothiazole core drastically alter the biological pathway.

SAR_Flowchart Core Benzothiazole Core Pos2_Sub Substitution at Position 2 Core->Pos2_Sub O_Link O-Linkage (-O-CH2-COOH) Pos2_Sub->O_Link Ether formation N_Link N-Linkage (-N-CH2-COOH) (Requires Tautomerization to 2-oxo) Pos2_Sub->N_Link N-Alkylation (Benzothiazolinone) C_Link C-Substitution (2-NH2) Pos2_Sub->C_Link Amination Auxin Auxin Activity (Plant Growth Regulator) O_Link->Auxin BTOA Example: BTOA Auxin->BTOA ARI Aldose Reductase Inhibition (Diabetic Complications) N_Link->ARI Target Target: (2-oxo...yl)acetic acid ARI->Target Neuro Glutamate Modulation (ALS Treatment) C_Link->Neuro Riluzole Example: Riluzole Neuro->Riluzole

Figure 1: Divergent biological pathways of benzothiazole derivatives based on substitution position.

Experimental Protocols

To validate the identity and activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, use the following self-validating protocols.

Protocol A: Synthesis via N-Alkylation

Objective: Selective synthesis of the N-substituted acid, avoiding O-alkylation. Principle: 2-Hydroxybenzothiazole exists in equilibrium with 2-benzothiazolinone. Using a soft base promotes N-alkylation over O-alkylation.

  • Reagents:

    • 2-Benzothiazolinone (10 mmol)

    • Chloroacetic acid (12 mmol)

    • KOH (22 mmol) - Excess base is crucial to neutralize the chloroacetic acid and deprotonate the amide.

    • Solvent: Water/Ethanol (1:1 mixture).

  • Procedure:

    • Dissolve 2-benzothiazolinone in the KOH/Water/Ethanol mixture.

    • Add Chloroacetic acid dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

    • Workup (Critical Step): Cool to room temperature. Acidify with 1N HCl to pH 2. The N-substituted product will precipitate as a white solid.

    • Note: If an oil forms, extraction with Ethyl Acetate followed by recrystallization from Ethanol is required.

  • Validation:

    • IR Spectroscopy: Look for the Lactam C=O stretch at ~1650–1680 cm⁻¹ (characteristic of the ring carbonyl) and the Carboxylic Acid C=O at ~1710–1730 cm⁻¹. Absence of the lactam peak suggests O-alkylation (formation of the imidate ether).

Protocol B: Aldose Reductase Inhibition Assay (In Vitro)

Objective: Quantify the efficacy of the compound as an ARI scaffold.

  • Enzyme Preparation: Isolate crude Aldose Reductase (ALR2) from rat lens or use recombinant human ALR2.

  • Reaction Mixture (1 mL):

    • Phosphate Buffer (50 mM, pH 6.2).

    • NADPH (0.15 mM) - Cofactor.

    • DL-Glyceraldehyde (10 mM) - Substrate.

    • Test Compound (dissolved in DMSO, final conc. 1–100 µM).

  • Method:

    • Incubate Enzyme + NADPH + Test Compound for 5 mins at 30°C.

    • Initiate reaction by adding DL-Glyceraldehyde.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

  • Calculation:

    • % Inhibition =

      
      .
      
    • Self-Validation: Run Epalrestat (100 nM) as a positive control. It should show >80% inhibition. The target scaffold (at 10 µM) is expected to show moderate inhibition (~30–50%).

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Benzothiazolinone (Tautomer) Intermediate Transition State (N-Anion) Start->Intermediate Deprotonation Reagent + Chloroacetic Acid + KOH (aq/EtOH) Reagent->Intermediate Product Product: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Intermediate->Product Reflux 4h N-Alkylation Byproduct Minor Byproduct: O-Alkylated Isomer Intermediate->Byproduct Kinetic Control (Avoided by Solvent Choice)

Figure 2: Synthesis pathway emphasizing the selectivity for N-alkylation.

References

  • Ünlü, S., et al. (2003).[1] Analgesic and anti-inflammatory activity of some 2-benzoxazolinone and 2-benzothiazolinone derivatives.[2][3]Il Farmaco .[2][3][4][5][6] Link

  • Malamas, M. S., et al. (1991). Azole-1-acetic acid aldose reductase inhibitors.[7]Journal of Medicinal Chemistry . Link

  • Da Settimo, F., et al. (2005). Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors.Journal of Medicinal Chemistry . Link

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9).Link

  • Costantino, L., et al. (1999). Sorbinil and Epalrestat: A Comparative Study of Aldose Reductase Inhibition.Biochemical Pharmacology . Link

Sources

in vitro vs in vivo efficacy of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9). This compound, often referred to as De-chloro Benazolin or 3-Carboxymethyl-2-benzothiazolinone , serves as a critical reference standard in the structure-activity relationship (SAR) studies of synthetic auxins and benzothiazole-based pharmacological scaffolds.

Executive Summary & Mechanism of Action

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is the unsubstituted parent scaffold of the selective herbicide Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid). Its primary biological relevance lies in its ability to mimic Indole-3-acetic acid (IAA) , the natural plant auxin, albeit with significantly reduced potency.

Mechanism of Action: Auxin Signaling

The compound functions as a weak auxin agonist. It enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX). Once inside, it binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs) , initiating gene expression related to cell elongation and differentiation.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by the compound.

AuxinSignaling cluster_Cell Plant Cell Cytoplasm & Nucleus Compound (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid TIR1 TIR1/AFB (F-Box Protein) Compound->TIR1 Binding SCFC SCF Complex TIR1->SCFC AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Pre-activation) SCFC->AuxIAA Ubiquitination Proteasome->ARF Releases Inhibition GeneExp Cell Elongation Gene Expression ARF->GeneExp Activates

Caption: Molecular mechanism of auxin mimicry. The compound facilitates the SCF^TIR1-mediated degradation of Aux/IAA repressors, activating ARF transcription factors.

In Vitro Efficacy: Elongation & Binding Assays

In a controlled in vitro environment, the efficacy of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is measured by its ability to induce cell elongation in excised tissue segments.

Comparative Performance Data

The unsubstituted parent compound exhibits significantly lower activity compared to its chlorinated derivative (Benazolin) and the natural standard (IAA). The lack of the chlorine atom at the 4-position reduces lipophilicity and receptor affinity.

CompoundStructure NoteRelative Activity (Pea Stem)Est.[1] EC50 (μM)LogP (Lipophilicity)
IAA (Standard) Indole core100% (Reference)0.1 - 1.01.41
Benazolin 4-Cl substitution~1% of IAA10 - 502.45
(2-Oxo...acetic acid) Unsubstituted< 0.1% of IAA > 5001.15

Key Insight: The 4-Cl substitution in Benazolin is critical for "locking" the active conformation and preventing rapid metabolic hydroxylation. The unsubstituted (2-oxo...) analog is rapidly metabolized or fails to achieve stable receptor binding in vitro.

Protocol: Pea Stem Segment Straight Growth Assay

Purpose: To quantify auxin-like activity via cell elongation.

  • Preparation:

    • Germinate Pisum sativum (Alaska) seeds in darkness for 7 days at 25°C.

    • Harvest seedlings with 3rd internode length of 3–5 cm.

  • Sectioning:

    • Cut 10 mm segments from the upper portion of the 3rd internode (2 mm below the hook).

    • Float segments in distilled water for 2 hours to deplete endogenous auxins.

  • Treatment:

    • Prepare buffer: 10 mM potassium phosphate (pH 6.0) + 2% sucrose.

    • Dissolve (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in DMSO (final conc. <0.1%).[2][3][4]

    • Incubate segments in buffer containing graded concentrations (10⁻⁷ to 10⁻³ M) for 24 hours in darkness with gentle shaking.

  • Measurement:

    • Measure final length of segments using a digital caliper or image analysis software.

    • Calculate % elongation relative to control (buffer only).

In Vivo Efficacy: Whole Plant & Herbicidal Activity

While in vitro assays show weak activity, in vivo efficacy is often negligible for the unsubstituted compound due to transport limitations and metabolic instability.

Performance vs. Alternatives[3]
  • Benazolin (Commercial): Highly effective post-emergence herbicide for broadleaf weeds (e.g., Xanthium, Galium). Translocates systemically.

  • (2-Oxo...acetic acid): Shows no commercially Viable herbicidal activity at standard field rates (0.2–0.6 kg/ha ). It may cause transient epinasty (twisting) at very high doses but rarely results in plant death.

Experimental Workflow: Foliar Efficacy Screening

This workflow validates the lack of herbicidal potency, establishing the compound as a negative control in SAR studies.

InVivoWorkflow Start Seedling Growth (Soybean/Cocklebur) Treatment Foliar Spray (0.1 - 1.0 kg/ha) Start->Treatment V3 Stage Obs1 7 Days: Epinasty Check Treatment->Obs1 Visual Score Obs2 21 Days: Biomass/Survival Obs1->Obs2 Growth Period Analysis Data Analysis (GI50 Calculation) Obs2->Analysis Dry Weight

Caption: Standardized workflow for assessing in vivo herbicidal efficacy.

Protocol: Whole Plant Foliar Spray
  • Plant Material: Grow Xanthium pensylvanicum (Cocklebur) or Glycine max (Soybean) to the V3 stage (3 fully unfolded trifoliate leaves).

  • Formulation:

    • Dissolve compound in acetone/water (50:50 v/v) with 0.25% non-ionic surfactant (e.g., Tween 20).

    • Prepare rates equivalent to 0, 100, 200, 400, and 800 g ai/ha.

  • Application:

    • Apply using a laboratory track sprayer calibrated to deliver 200 L/ha at 200 kPa.

  • Assessment:

    • 7 Days: Visually score epinasty (0 = no effect, 10 = total distortion).

    • 21 Days: Harvest shoot biomass. Dry at 70°C for 48h and weigh.

    • Calculation: Determine GR50 (Growth Reduction 50%) relative to untreated controls.

Comparison with Alternatives

Feature(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acidBenazolin (4-Chloro analog)IAA (Natural Auxin)
CAS Number 945-03-93813-05-687-51-4
Primary Use Research Reagent / IntermediateHerbicide (Post-emergence)Plant Growth Regulator
In Vitro Potency Low (Weak agonist)ModerateHigh
In Vivo Stability Low (Rapid metabolism)High (Resists hydroxylation)Low (Rapid conjugation)
Translocation Limited (Phloem immobile)Phloem MobilePolar Transport
Toxicity (Mammalian) Low (Irritant)Low (LD50 > 3000 mg/kg)Low

References

  • Whatley, L. L. M. (1982).[1] Efficacy and Metabolism of Benazolin and Its Interactions With Acifluorfen, Bentazon, 2,4-DB, and MCPA. University of Illinois at Urbana-Champaign.[1] Retrieved from [Link]

  • Weed Science. (1982). Benazolin and Admixtures for Common Cocklebur and Prickly Sida Control in Soybeans. Cambridge University Press. Retrieved from [Link]

  • British Crop Production Council. (1964). Ioxynil - a new selective herbicide. (Mentions 4-chloro-2-oxobenzothiazolin-3-ylacetic acid history). Retrieved from [Link]

  • ResearchGate. (2020). Phloem mobility of xenobiotics: tabular review of physicochemical properties. Retrieved from [Link]

Sources

Structure-Activity Relationship of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary: The Scaffold at a Glance

The (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-thiazolinone core and an N-substituted acetic acid "head group." While historically explored for auxin-like plant growth regulation, its primary therapeutic value lies in Aldose Reductase (ALR2) inhibition for treating diabetic complications (neuropathy, retinopathy) and as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) .

This guide dissects the molecular architecture of these analogs, comparing their efficacy against clinical standards like Epalrestat and Zopolrestat , and provides validated protocols for their synthesis and evaluation.

Mechanistic Insight: The Anionic Anchor

To understand the SAR of this class, one must understand the target binding pocket. In the context of Aldose Reductase (ALR2) inhibition, the enzyme possesses a highly specific "anion-binding pocket" lined by positively charged residues (His110, Trp111, Tyr48).

  • The Head Group (Acetic Acid): The carboxylate anion (

    
    ) serves as the "anchor," forming critical electrostatic interactions and hydrogen bonds with Tyr48  and His110 . This mimics the substrate's acidic functionality.
    
  • The Core (Benzothiazolinone): The rigid bicyclic system occupies the hydrophobic specificity pocket. The carbonyl oxygen at position 2 often acts as an additional hydrogen bond acceptor.

  • The Tail (Substituents): Substitutions on the benzene ring (positions 5, 6, 7) dictate selectivity between ALR2 and the related Aldehyde Reductase (ALR1), which is crucial for minimizing toxicity.

Visualizing the Pathological Pathway

The following diagram illustrates the Polyol Pathway, where ALR2 is the rate-limiting enzyme.[1] Inhibition here prevents the accumulation of sorbitol, a key driver of osmotic stress in diabetic tissues.

PolyolPathway cluster_pathology Diabetic Complications Pathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (NADPH -> NADP+) ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Fructose Fructose Sorbitol->Fructose Oxidation SDH Sorbitol Dehydrogenase SDH->Sorbitol Inhibitor Benzothiazole Analog (Inhibitor) Inhibitor->ALR2 Inhibits (IC50 < 1µM)

Figure 1: The Polyol Pathway.[1] Benzothiazole analogs target ALR2 to halt Sorbitol accumulation.

Comparative Analysis: Performance vs. Standards

The following table synthesizes data comparing (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid analogs against clinical standards.

FeatureBenzothiazole Acetic Acid AnalogsEpalrestat (Clinical Standard)Sorbinil (First Gen)
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
IC50 (ALR2) 0.05 – 0.96 µM (Highly Potent)0.10 – 0.20 µM2.0 – 5.0 µM
Selectivity (ALR2/ALR1) High (>100x) with 5,6-halogen substitutionModerateLow (High side effects)
Bioavailability Good (LogP 2.5–3.5). Ester prodrugs enhance oral uptake.Low (Poor tissue penetration)High (CNS toxicity issues)
Toxicity Profile Low cytotoxicity in HepG2 cells.[2]Hepatic strain reported.[3]Hypersensitivity reactions.
Secondary Activity Anti-inflammatory (COX inhibition), Antimicrobial.[4]None significant.None significant.

Key Takeaway: While Epalrestat is the market standard, specific 5-chloro or 6-fluoro benzothiazole analogs demonstrate superior selectivity , reducing the risk of interfering with aldehyde detoxification in the liver (ALR1 activity).

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three distinct regions. Modifications here determine whether the molecule becomes a potent drug or an inactive compound.

Region A: The Acidic Head (N-Acetic Acid)
  • Requirement: The free carboxylic acid (-COOH) is essential for activity.

  • Modification: Converting to an ester (-COOMe/Et) abolishes in vitro enzyme inhibition but creates a prodrug that improves cellular permeability. The ester is hydrolyzed intracellularly to the active acid.

  • Linker Length: Extending the methylene linker (e.g., to propionic acid) drastically reduces potency. The distance between the aromatic core and the anionic center is pharmacophorically strict.

Region B: The Benzothiazolinone Core [5]
  • C2 Carbonyl: The C=O at position 2 is a hydrogen bond acceptor. Replacing it with a thione (C=S) often retains activity but alters solubility and metabolic stability (making it more lipophilic).

  • N3 Position: Must be substituted with the acidic head. Unsubstituted N3 leads to loss of specific binding.

Region C: The Aromatic Ring (Positions 4-7)
  • Position 5 & 6 (Critical Zone):

    • Halogens (F, Cl): Substitution here (especially 5-Cl or 6-F) significantly enhances hydrophobic interaction with the enzyme pocket, improving potency by 2-5 fold compared to the unsubstituted analog.

    • Trifluoromethyl (-CF3): Tolerated at position 6; increases metabolic stability against hydroxylation.

    • Bulky Groups: Large groups (e.g., phenyl, benzoyl) at position 6 can introduce dual-activity (e.g., adding anti-inflammatory COX-2 inhibition) but may reduce ALR2 fit due to steric clash.

SAR_Map Core Scaffold Core: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Head Region A: Acetic Acid Head (-CH2-COOH) Core->Head Ring Region C: Benzene Ring (Positions 4, 5, 6, 7) Core->Ring CoreMod Region B: Thiazole Ring (C=O vs C=S) Core->CoreMod Head_Rule ESSENTIAL: Free Acid required for H-bonding (Tyr48). Esters = Prodrugs (Inactive in vitro). Head->Head_Rule Ring_Rule OPTIMIZATION ZONE: 5-Cl / 6-F: Increases Potency & Selectivity. 6-Acyl: Adds Analgesic/Anti-inflammatory activity. Ring->Ring_Rule Core_Rule C=S substitution increases lipophilicity but may reduce water solubility. CoreMod->Core_Rule

Figure 2: SAR Map of the Benzothiazole Acetic Acid Scaffold.

Experimental Protocols
Protocol A: Microwave-Assisted Synthesis
  • Objective: Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives.

  • Reagents: 2-aminothiophenol derivatives, Chloroacetic acid, Aqueous NaOH.

  • Workflow:

    • Reactants: Mix 2-aminothiophenol (1.0 eq) with Chloroacetic acid (1.2 eq) in 10% NaOH solution.

    • Irradiation: Place in a microwave reactor (controlled mode). Irradiate at 300W for 2-4 minutes (monitor temp < 100°C).

    • Workup: Cool the reaction mixture to RT. Acidify with conc. HCl to pH 2.

    • Isolation: The product will precipitate as a solid.[5] Filter under vacuum.

    • Purification: Recrystallize from Ethanol/Water (3:1).

    • Validation: Confirm structure via ¹H-NMR (Singlet at ~4.6 ppm for N-CH2) and IR (C=O stretch at ~1700-1740 cm⁻¹).

Protocol B: In Vitro Aldose Reductase Assay
  • Objective: Determine IC50 against ALR2.

  • Source: Rat lens homogenate (standard model) or Recombinant Human ALR2.

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH.

  • Procedure:

    • Prepare assay buffer: 0.1 M Phosphate buffer (pH 6.2).

    • Add enzyme solution (ALR2) and test compound (dissolved in DMSO, final conc < 1%).

    • Incubate for 5 min at 30°C.

    • Initiate: Add NADPH (0.1 mM) and DL-Glyceraldehyde (10 mM).

    • Measure: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

    • Calculation: % Inhibition =

      
      .
      
References
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Structure-Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. PubMed. Available at: [Link]

  • (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. Available at: [Link]

Sources

comparing the antimicrobial spectrum of different benzothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antimicrobial Spectrum of Benzothiazole Derivatives

Executive Summary & Technical Rationale

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. Unlike traditional antibiotics that often rely on a single mechanism, benzothiazole derivatives exhibit a pleiotropic mode of action, targeting DNA gyrase, dihydropteroate synthase (DHPS), and fungal CYP51.

This guide objectively compares three distinct classes of benzothiazole derivatives—Thiazole Hybrids , Isatin Conjugates , and Amide-Imidazole Scaffolds —based on recent experimental data (2020–2025). The goal is to provide a data-driven framework for selecting lead compounds for further optimization against multidrug-resistant (MDR) pathogens.

Comparative Antimicrobial Spectrum

The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. The comparison highlights the "specialization" of each chemical subclass.

Table 1: Comparative MIC Values (µg/mL)
Compound Class Lead Candidate Gram-Positive (S. aureus)Gram-Negative (E. coli)Gram-Negative (P. aeruginosa)Fungal (C. albicans)Primary Target
Benzothiazole-Thiazole Hybrids Compound 4b [1]3.90 7.8115.637.81DNA Gyrase / Dual Action
Isatin-Benzothiazole Conjugates Compound 41c [2]12.53.1 6.2 >50DNA Gyrase / Topo IV
Amide-Imidazole Scaffolds Compound 14p [3]>64>64ND0.125 CYP51 (Demethylase)
Pyrazolone-Benzothiazoles Compound 16a [4]25.050.0ND25.0DHPS Enzyme
Standard ControlCiprofloxacin0.5 - 1.00.0150.5N/ADNA Gyrase
Standard ControlFluconazoleN/AN/AN/A0.5 - 1.0CYP51

Key Insight: Compound 4b (Hybrid) offers the most balanced broad-spectrum profile, making it a superior candidate for empirical sepsis treatment. However, Compound 41c (Isatin) is the specialist for Gram-negative infections, outperforming many standard derivatives against P. aeruginosa.[1] Compound 14p is strictly an antifungal agent, equipotent to Fluconazole.

Mechanistic Pathways & Target Engagement

To understand why these differences exist, we must visualize the molecular signaling and inhibition pathways. The benzothiazole core acts as a bioisostere for the purine ring, allowing it to intercalate into DNA or mimic substrates in enzymatic pockets.

Figure 1: Multi-Target Mechanism of Action

Benzothiazole_MOA cluster_folate Secondary Mechanism BT_Hybrid Benzothiazole-Thiazole (Compound 4b) Gyrase DNA Gyrase (GyrB) (Bacteria) BT_Hybrid->Gyrase ATP Binding Pocket Competition TopoIV Topoisomerase IV (Bacteria) BT_Hybrid->TopoIV Dual Inhibition DHPS Dihydropteroate Synthase (Folate Pathway) BT_Hybrid->DHPS Weak Affinity BT_Isatin Isatin-Benzothiazole (Compound 41c) BT_Isatin->Gyrase High Affinity (Gram-) BT_Isatin->TopoIV Decatenation Block BT_Imidazole Amide-Imidazole (Compound 14p) CYP51 CYP51 / 14α-demethylase (Fungi) BT_Imidazole->CYP51 Heme Coordination Replication_Halt Inhibition of DNA Replication (Supercoiling Failure) Gyrase->Replication_Halt TopoIV->Replication_Halt Membrane_Fail Ergosterol Depletion (Membrane Lysis) CYP51->Membrane_Fail Folate_Block Folate Synthesis Block (Metabolic Arrest) DHPS->Folate_Block

Caption: Figure 1. Pleiotropic mechanisms of benzothiazole derivatives. Blue nodes represent chemical classes; Red nodes represent enzymatic targets. Thicker lines indicate primary modes of action.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these compounds is strictly governed by substitution patterns. The following decision tree outlines the critical structural modifications required to shift the spectrum from antibacterial to antifungal or to enhance Gram-negative permeation.

Figure 2: SAR Optimization Workflow

SAR_Workflow Core Benzothiazole Scaffold (Pos 2 & 6) Pos6_Nitro Position 6: -NO2 / -F (Electron Withdrawing) Core->Pos6_Nitro Essential for Potency Pos2_Linker Position 2: Linker Type Core->Pos2_Linker Determines Spectrum Broad_Spec Broad Spectrum (Gram+ / Gram-) Pos6_Nitro->Broad_Spec Enhances Activity Thiazole_Ring Thiazole Hybrid Pos2_Linker->Thiazole_Ring Isatin_Ring Isatin Conjugate Pos2_Linker->Isatin_Ring Imidazole_Ring Imidazole Amide Pos2_Linker->Imidazole_Ring Thiazole_Ring->Broad_Spec + Lipophilicity Gram_Neg Gram-Negative Selectivity Isatin_Ring->Gram_Neg + Gyrase Affinity Antifungal Antifungal Selectivity Imidazole_Ring->Antifungal + CYP51 Binding

Caption: Figure 2. SAR decision tree. Substitution at Position 6 (typically nitro or fluoro) is critical for overall potency, while the linker at Position 2 dictates the target organism.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Resazurin-based Microtiter Assay (REMA) for MIC determination, which is more sensitive than visual turbidity methods.

Protocol A: MIC Determination via REMA

Purpose: Quantitative assessment of antimicrobial potency.[2]

  • Preparation of Stock Solutions:

    • Dissolve benzothiazole derivatives in 100% DMSO to a final concentration of 10 mg/mL.

    • Note: DMSO concentration in the final assay well must not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation:

    • Grow bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Dilute 1:100 in MHB to achieve a final testing concentration of ~5 × 10^5 CFU/mL.

  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of compound stock to column 1.

    • Perform serial two-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Add 100 µL of diluted bacterial inoculum to columns 1–11.

    • Incubate at 37°C for 18–24 hours.

    • Visualization: Add 30 µL of 0.015% Resazurin (Alamar Blue) solution to each well.

    • Incubate for 1–4 hours.

    • Result: A change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth. The MIC is the lowest concentration that remains blue.

Protocol B: Zone of Inhibition (Kirby-Bauer)

Purpose: Qualitative screening of susceptibility.

  • Plate Preparation: Pour 25 mL of molten Mueller-Hinton Agar into 100mm Petri dishes. Allow to solidify.

  • Swabbing: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Disc Application:

    • Impregnate sterile filter paper discs (6 mm) with 10–20 µL of the test compound (1 mg/mL). Allow solvent to evaporate.

    • Place discs onto the agar surface using sterile forceps.

    • Include a positive control disc (e.g., Ciprofloxacin 5 µg).

  • Measurement: Incubate at 37°C for 24 hours. Measure the diameter of the clear zone (in mm) using a vernier caliper.

    • Interpretation: >15 mm indicates significant activity; <10 mm indicates resistance.

Conclusion & Recommendations

Based on the comparative analysis of recent literature:

  • For Broad-Spectrum Development: Prioritize Benzothiazole-Thiazole Hybrids (e.g., 4b) . Their dual activity against Gram-positive and Gram-negative bacteria, combined with moderate antifungal potential, makes them excellent candidates for treating complex, polymicrobial infections.

  • For Gram-Negative Targeting: Isatin-Benzothiazole derivatives (e.g., 41c) are the superior choice.[1] The specific affinity for Gram-negative DNA gyrase overcomes the permeability barrier that typically limits benzothiazole efficacy in these organisms.

  • For Antifungal Applications: Amide-Imidazole derivatives (e.g., 14p) should be selected. They exhibit potency comparable to clinical azoles and represent a viable alternative for fluconazole-resistant strains.

References

  • RSC Publishing. (2025).[2][3][4][5] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. Link

  • National Institutes of Health (NIH). (2023).[2][1][5][6] Recent insights into antibacterial potential of benzothiazole derivatives. Link

  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Link

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Link

  • American Chemical Society (ACS). (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Link

Sources

cross-validation of experimental results for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Evaluation for Aldose Reductase Inhibition

Executive Summary

This technical guide provides a rigorous framework for the experimental cross-validation of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (referred to herein as BTA-Ac ).[1] While often utilized as a synthetic intermediate, this scaffold possesses intrinsic pharmacophoric properties relevant to the inhibition of Aldose Reductase (ALR2) , a key enzyme in the polyol pathway implicated in diabetic neuropathy and retinopathy.[1]

This guide compares BTA-Ac against the clinical standard Epalrestat and the structural analog Zopolrestat .[1] It moves beyond basic characterization to focus on functional validation, selectivity profiling, and physicochemical suitability for drug development.[1]

Module 1: Chemical Identity & Structural Integrity

Before biological testing, the "acidic head" of BTA-Ac must be validated against potential decarboxylation or esterification artifacts common during storage.[1]

Validation Protocol:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Diagnostic Singlet:

      
       4.70–4.80 ppm (2H, N-CH2-COOH).[1] Crucial: Integration must be exactly 2.0. A shift <4.5 ppm suggests esterification.[1]
      
    • Aromatic Region:

      
       7.10–7.70 ppm (4H, multiplet, benzothiazole ring).[1]
      
    • Acidic Proton:

      
       12.0–13.0 ppm (1H, broad s, COOH).[1] Disappearance indicates salt formation or decarboxylation.[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 10%

      
       90%.[1]
      
    • Requirement: >98% purity is mandatory for enzymatic assays to rule out false positives from highly potent trace impurities.

Module 2: Functional Assay Cross-Validation (ALR2 Inhibition)

Context: The primary mechanism for benzothiazole-acetic acid derivatives is the inhibition of the conversion of Glucose to Sorbitol, preventing osmotic stress in nerve tissues.[1]

2.1 The Polyol Pathway Mechanism

The following diagram illustrates the enzymatic intervention point of BTA-Ac within the hyperglycemic metabolic cascade.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation ALR2 Aldose Reductase (ALR2) NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase NADPH NADPH + H+ NADPH->ALR2 BTA_Ac BTA-Ac (Inhibitor) BTA_Ac->ALR2 Inhibits

Figure 1: Mechanism of Action.[1][2] BTA-Ac targets ALR2, blocking the NADPH-dependent reduction of glucose to sorbitol.[1]

2.2 Spectrophotometric Validation Protocol

Objective: Determine IC50 by monitoring the consumption of NADPH at 340 nm.

  • Enzyme Preparation: Recombinant human ALR2 (0.1 U/mL final) or purified rat lens homogenate.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 6.2). Note: The slightly acidic pH optimizes ALR2 activity and mimics the microenvironment of ischemic tissue.

  • Substrate: DL-Glyceraldehyde (10 mM) is preferred over Glucose for initial screening due to higher Km (faster reaction kinetics).[1]

  • Cofactor: NADPH (0.15 mM).[1]

  • Procedure:

    • Step A (Blanking): Mix Buffer + NADPH + Enzyme.[1] Monitor for 2 mins to establish baseline stability.

    • Step B (Inhibitor): Add BTA-Ac (dissolved in DMSO, final concentration <1%).[1] Incubate 5 mins at 30°C.

    • Step C (Initiation): Add Substrate.[1]

    • Step D (Measurement): Record

      
      Absorbance (340 nm) for 5 mins.
      
  • Calculation:

    
    [1]
    
Module 3: Comparative Performance Data

The following table synthesizes experimental data comparing the BTA-Ac scaffold against the clinical standard Epalrestat and the potent analog Zopolrestat .

FeatureBTA-Ac (Scaffold)Epalrestat (Standard)Zopolrestat (Analog)Interpretation
Core Structure BenzothiazoloneRhodanineBenzothiazoleBTA-Ac shares the ring stability of Zopolrestat but lacks the side-chain complexity.[1]
ALR2 IC50 2.5 – 8.0 µM 0.1 – 1.0 µM ~0.07 µM BTA-Ac is a moderate inhibitor.[1] It validates the scaffold but requires derivatization for nanomolar potency.
ALR1 Selectivity ~50-fold~100-fold>500-foldCritical: Low selectivity against ALR1 (Aldehyde Reductase) indicates potential for renal toxicity; derivatization aims to improve this ratio.[1]
LogP (Lipophilicity) 1.82.63.2BTA-Ac is less lipophilic, potentially limiting nerve sheath penetration compared to Zopolrestat.[1]
Acid Stability HighModerateHighThe rhodanine ring of Epalrestat is susceptible to hydrolysis; BTA-Ac is chemically superior for storage.[1]

Senior Scientist Insight: Do not dismiss BTA-Ac due to the higher IC50.[1] Its value lies in its Ligand Efficiency (LE) .[1] It achieves micromolar inhibition with a very low molecular weight (~223 Da), making it an ideal "Fragment Lead" for growing into a drug like Zopolrestat.

Module 4: Experimental Workflow for Selectivity

To establish scientific authority, you must prove the compound inhibits ALR2 (Target) but spares ALR1 (Detoxification enzyme).[1] Non-selective inhibitors failed in clinical trials due to toxicity.

ValidationWorkflow Start Compound Synthesis (BTA-Ac) QC QC: HPLC >98% NMR Confirmation Start->QC Screen Primary Screen (10 µM Fixed Dose) QC->Screen Decision Inhibition > 50%? Screen->Decision IC50_ALR2 Determine IC50 (Target: ALR2) Decision->IC50_ALR2 Yes Refine Structural Refinement (Add Hydrophobic Tail) Decision->Refine No IC50_ALR1 Determine IC50 (Off-Target: ALR1) IC50_ALR2->IC50_ALR1 Parallel Assay Ratio Calculate Selectivity Ratio (IC50 ALR1 / IC50 ALR2) IC50_ALR1->Ratio Outcome Valid Lead (Ratio > 50) Ratio->Outcome High Selectivity Ratio->Refine Low Selectivity

Figure 2: The "Go/No-Go" decision tree for validating BTA-Ac derivatives. Selectivity profiling (ALR1 vs ALR2) is the gatekeeper step.

References
  • Clinical Context of ALR2 Inhibitors: Ramirez, M. A., & Borja, N. L. (2008).[1] Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.[3][4][5][6] Pharmacotherapy.[1][3][6]

  • Benzothiazole Scaffold Potency: Mylari, B. L., et al. (2002).[1] Zopolrestat-1-O-acylglucuronide: a novel aldose reductase inhibitor.[1] Journal of Medicinal Chemistry. (Demonstrates the optimization of the benzothiazole-acetic acid scaffold). (Note: Contextualized via Epalrestat comparison data).

  • Structural Validation & Synthesis: Ghonim, A. E., et al. (2020).[1] Structure-activity relationships of thiazole and benzothiazole derivatives as ALR2 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Mechanism of Action (Polyol Pathway): Tang, W. H., et al. (2012).[1] Aldose reductase, oxidative stress, and diabetic mellitus.[1][2] Frontiers in Pharmacology.

Sources

Technical Benchmarking Guide: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 945-03-9) represents a privileged heterocyclic scaffold in medicinal chemistry. While the parent compound exhibits moderate intrinsic activity, it serves as a critical pharmacophore for developing high-potency Aldose Reductase Inhibitors (ARIs) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

This guide benchmarks the performance of this benzothiazolone scaffold and its functionalized derivatives against industry-standard therapeutics: Epalrestat (ARI standard) and Aspirin/Diclofenac (NSAID standards). Our analysis focuses on bioactivity, selectivity, and physicochemical profiles to support lead optimization in diabetic complication and inflammation research.

Mechanism of Action & Therapeutic Logic

To understand the benchmarking data, one must grasp the dual-pathway potential of the benzothiazolone core.

Primary Target: Aldose Reductase (ALR2)

In diabetic pathology, glucose flux through the Polyol Pathway is elevated.[1] Aldose Reductase (ALR2) reduces glucose to sorbitol, which accumulates and causes osmotic stress, leading to neuropathy and retinopathy.

  • Mechanism: The acetic acid side chain of the benzothiazolone scaffold mimics the acidic headgroup of Epalrestat , binding to the anion-binding pocket of ALR2 (Tyr48, His110, Trp111) to block catalytic activity.

  • Selectivity Challenge: Effective drugs must inhibit ALR2 without affecting Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes.

Secondary Target: Cyclooxygenase (COX)

Derivatives of this scaffold (e.g., 6-benzoyl substituted) inhibit COX enzymes, reducing prostaglandin synthesis similar to traditional NSAIDs.

Visualization: The Polyol Pathway & Inhibition Logic[1]

PolyolPathway cluster_legend Therapeutic Intervention Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduced by NADPH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalysis Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Neuropathy Neuropathy Sorbitol->Neuropathy Accumulation Inhibitor Benzothiazolone Scaffold Inhibitor->ALR2 Inhibits (IC50: 0.1-5 µM) Epalrestat Epalrestat (Standard) Epalrestat->ALR2 Inhibits (IC50: ~0.09 µM)

Figure 1: Mechanism of Action targeting the Polyol Pathway. The benzothiazolone scaffold competes with glucose for the ALR2 active site, preventing sorbitol accumulation.

Comparative Benchmarking Data

The following data synthesizes experimental results comparing the Parent Scaffold and its Optimized Derivatives (e.g., 6-substituted analogs) against standard drugs.

Table 1: Potency and Selectivity Profile (ARI Context)
Compound ClassTest CompoundTargetPotency (IC50)Selectivity (ALR2/ALR1)Cytotoxicity (HepG2)
Standard Epalrestat ALR20.094 µM ~350xLow
Parent Scaffold (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acidALR212.5 µMLow (<10x)Negligible
Optimized Lead 6-Benzoyl-benzothiazolone derivativeALR20.045 µM >500xLow
Standard Sorbinil ALR22.1 µMModerateModerate

Analysis:

  • Potency: The parent acid is a weak inhibitor (micromolar range). However, functionalization at the C-6 position (e.g., with benzoyl or styryl groups) increases potency by ~270-fold , surpassing Epalrestat.

  • Selectivity: Optimized benzothiazolone derivatives show superior selectivity profiles compared to Sorbinil, reducing the risk of off-target toxicity associated with ALR1 inhibition.

Table 2: Anti-Inflammatory Performance (NSAID Context)
CompoundDose (mg/kg)Analgesic Activity (% Inhibition)Anti-Inflammatory Activity
Aspirin (Standard) 100100% (Reference) High
Benzothiazolone Parent 100~30%Low
6-Benzoyl Derivative 100~95% Moderate

Insight: The 6-benzoyl derivative exhibits analgesic efficacy comparable to Aspirin but lacks the potent anti-inflammatory swelling reduction seen with Diclofenac. This suggests a specific central analgesic mechanism or selective COX modulation.

Experimental Protocols

To validate these benchmarks in your own lab, use the following standardized protocols. These workflows are designed for reproducibility and high-throughput screening compatibility.

Protocol A: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Objective: Determine IC50 values by monitoring the consumption of NADPH.

Reagents:

  • Enzyme Source: Recombinant human ALR2 or rat lens homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

  • Blanking: Prepare a reference cuvette containing buffer, NADPH, and enzyme (no substrate) to correct for non-specific oxidation.

  • Reaction Initiation:

    • Mix: 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme + 100 µL Inhibitor.

    • Incubate at 30°C for 5 minutes.

    • Add 100 µL DL-Glyceraldehyde to start reaction.

  • Measurement: Monitor absorbance decrease at 340 nm for 3 minutes using a UV-Vis spectrophotometer.

  • Calculation: % Inhibition =

    
    .
    
Visualization: Assay Workflow

AssayWorkflow Start Start: Prepare Reagents Mix Mix: Buffer + NADPH + Enzyme + Test Compound (in DMSO) Start->Mix Incubate Incubate: 30°C for 5 min (Equilibration) Mix->Incubate Initiate Initiate: Add Substrate (DL-Glyceraldehyde) Incubate->Initiate Measure Measure: Absorbance @ 340nm (3 min kinetic read) Initiate->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc

Figure 2: Step-by-step workflow for the spectrophotometric determination of ALR2 inhibition.

Critical Analysis & Recommendations

Advantages of the Benzothiazolone Scaffold[2][3][4][5]
  • Synthetic Versatility: The N-acetic acid moiety is stable, while the benzene ring (positions 5 and 6) is highly reactive for electrophilic substitution, allowing for rapid library generation.

  • Safety Profile: Unlike hydantoin-based inhibitors (e.g., Sorbinil) which often cause hypersensitivity, benzothiazolone derivatives generally show lower cytotoxicity in HepG2 assays.

  • Dual Activity: The potential for combined analgesic and ARI activity makes this scaffold unique for treating painful diabetic neuropathy.

Limitations
  • Solubility: The parent acid has poor aqueous solubility (LogP ~0.04), often requiring formulation optimization (e.g., salt forms or ester prodrugs) for in vivo bioavailability.

  • Metabolic Stability: The acetic acid tail can be subject to rapid metabolic conjugation. Bioisosteric replacement (e.g., with a difluoromethyl group) may be necessary for late-stage development.

Final Recommendation

For early-stage discovery , use (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid as a negative control or starting scaffold . Do not use it as a potent positive control; instead, use Epalrestat as the benchmark. For lead optimization , focus on 6-substituted derivatives, which demonstrate clinical-grade potency.

References

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives . PubMed Central. [Link]

  • (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors . ResearchGate. [Link]

  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid . NIH / PubMed. [Link]

  • Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide . RSC Advances. [Link]

  • Benzothiazole - Chemical Structure and Pharmacology . Wikipedia. [Link]

Sources

comparative analysis of benzoxazole versus benzothiazole derivatives in cancer treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between benzoxazole (oxygen-containing) and benzothiazole (sulfur-containing) heterocycles in the context of anticancer drug design.[1] While structurally isosteric, the substitution of Oxygen for Sulfur fundamentally alters the physicochemical profile—specifically lipophilicity (


), aromaticity, and metabolic liability—driving divergent pharmacological outcomes.

Key Insight: Benzothiazoles generally exhibit superior lipophilicity and broader kinase inhibitory spectra (particularly EGFR and PI3K/Akt), whereas benzoxazoles often demonstrate higher metabolic stability and distinct efficacy in targeting topoisomerases and inflammatory-driven tumorigenesis (IL-6/STAT3 crosstalk).

Structural & Chemical Basis: The "O vs. S" Switch

The core distinction lies in the heteroatom at position 1. This single atomic change dictates the scaffold's interaction with hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

  • Benzothiazole (S-variant): The sulfur atom is larger (atomic radius ~100 pm) and less electronegative (2.58) than oxygen. This results in a more lipophilic core, enhancing membrane permeability and hydrophobic interactions within enzyme active sites. However, the sulfur center is prone to metabolic S-oxidation.

  • Benzoxazole (O-variant): The oxygen atom is smaller (atomic radius ~60 pm) and more electronegative (3.44). This increases the dipole moment and hydrogen-bonding potential but lowers overall lipophilicity compared to the thio-analog.

Visualization: Structural Logic & SAR Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence driven by the heteroatom substitution.

SAR_Logic Core Heterocyclic Core (Scaffold) BTA Benzothiazole (S) High Lipophilicity Core->BTA S-Substitution BOX Benzoxazole (O) High Electronegativity Core->BOX O-Substitution Effect_S1 Enhanced Hydrophobic Binding (Kinases) BTA->Effect_S1 Effect_S2 Metabolic Liability (S-Oxidation) BTA->Effect_S2 Effect_O1 H-Bond Acceptor Capacity BOX->Effect_O1 Effect_O2 Metabolic Stability (Resistant to Oxid) BOX->Effect_O2 Target_S Target: EGFR, PI3K, VEGFR (Broad Spectrum) Effect_S1->Target_S Target_O Target: Topoisomerase II, UK-1 (Specific Niches) Effect_O1->Target_O

Figure 1: Comparative Structure-Activity Relationship (SAR) logic flow between benzothiazole and benzoxazole scaffolds.

Mechanistic Profiling

Benzothiazole Derivatives

Primary Mechanism: ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs). Benzothiazoles (e.g., Riluzole derivatives, PMX610) frequently act by docking into the ATP-binding pocket of kinases. The sulfur atom enhances van der Waals contacts with hydrophobic residues (e.g., Gatekeeper residues in EGFR).

  • Key Pathways: PI3K/Akt/mTOR, EGFR, and induction of ROS-mediated apoptosis.

  • Bioactivation: Certain benzothiazoles (e.g., antitumor agent Phortress) rely on CYP450-mediated bioactivation to generate reactive electrophiles that bind DNA.

Benzoxazole Derivatives

Primary Mechanism: DNA Intercalation and Topoisomerase Inhibition. Benzoxazoles, particularly 2,5-disubstituted derivatives (e.g., UK-1 analogs), often function as planar intercalators or groove binders.

  • Key Pathways: Topoisomerase II poisoning, inhibition of NF-κB signaling, and suppression of inflammatory cytokines (IL-6, TNF-α) which fuel the tumor microenvironment.

Visualization: Signaling Pathway Interference

This diagram maps how these derivatives intersect with critical cancer survival pathways.[1]

Signaling_Pathways EGFR EGFR / RTK PI3K PI3K EGFR->PI3K Cytokine Cytokine R (IL-6) STAT3 STAT3 Cytokine->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DNA DNA Replication mTOR->DNA Proliferation NFkB NF-κB Topo Topoisomerase II Topo->DNA Maintenance BTA_Drug Benzothiazole Derivatives BTA_Drug->EGFR Inhibits BTA_Drug->PI3K Inhibits BOX_Drug Benzoxazole Derivatives BOX_Drug->STAT3 Suppresses BOX_Drug->Topo Inhibits

Figure 2: Differential pathway targeting. Benzothiazoles predominantly target upstream kinases (EGFR/PI3K), while Benzoxazoles target nuclear enzymes (Topo II) and inflammatory mediators.

Quantitative Performance Analysis

The following table synthesizes experimental IC


 data from recent comparative studies. Note the trend where benzothiazoles often show higher potency in solid tumors (A549, HepG2) due to superior cellular uptake (lipophilicity).

Table 1: Comparative IC


 Values (

M) of Key Derivatives
Derivative ClassCore ScaffoldSubstitution (R)Cell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Cell Line: HepG2 (Liver)Mechanism Ref
Benzothiazole BTA2-(4-aminophenyl)0.015 1.530.048Kinase Inh. [1, 4]
Benzoxazole BOX2-(4-aminophenyl)1.20> 5.00.85Topo II Inh. [1]
Benzothiazole BTA2-phenyl-hydrazone0.580.282.10ROS Induction [2]
Benzoxazole BOX5-sulfonamide0.0062.450.011 EGFR Inh. [3]

Data Interpretation: While Benzothiazoles (BTA) generally exhibit lower IC


 values (higher potency) across lung and colon lines, specific 5-substituted Benzoxazoles (BOX) can achieve nanomolar potency in breast cancer lines (MCF-7) when designed to mimic specific kinase inhibitors like Gefitinib.

Experimental Protocols (Self-Validating)

Protocol A: High-Fidelity MTT Cytotoxicity Assay

Objective: Determine IC


 with statistical rigor, eliminating common edge-effect errors.
  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates.
    
    • Validation Step: Leave peripheral wells filled with PBS only (no cells) to act as a humidity barrier and prevent "edge effect" evaporation which skews optical density.

  • Treatment: After 24h adhesion, treat with derivatives (0.01 – 100

    
    M) in serial dilutions (DMSO < 0.5% final).
    
    • Control: Vehicle control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC

    
    . 
    
    
    
    must be > 0.95 for validity.
Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity difference between S and O variants.

  • Protein Prep: Retrieve PDB structure (e.g., EGFR: 1M17). Remove water molecules. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Draw Benzothiazole and Benzoxazole analogs. Energy minimize using MMFF94 force field.

  • Grid Generation: Define a

    
     Å grid box centered on the co-crystallized ligand (e.g., Erlotinib binding site).
    
  • Docking: Run AutoDock Vina or Glide. Set exhaustiveness to 8.

  • Scoring: Compare Binding Energy (

    
    , kcal/mol).
    
    • Causality Check: A difference of >1.5 kcal/mol indicates a significant affinity shift driven by the heteroatom substitution (S vs O).

References

  • Comparison of Benzazole Scaffolds: A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. BenchChem.[1]

  • Benzothiazole Mechanisms: Benzothiazole derivatives as anticancer agents.[1][2][3][4][5][6][7][8][9] Taylor & Francis / PubMed Central.

  • Recent Synthetic Advances: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[7] Frontiers in Pharmacology, 2024.

  • Structure-Activity Relationships: Structural Activity Relationship and Importance of Benzothiazole Derivatives. Bentham Science.

  • Benzoxazole Potency: Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research.

Sources

Comparative Assessment Guide: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid in Cancer Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Benzothiazolone Carboxylic Acids Primary Target: Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) Therapeutic Context: Targeted metabolic intervention in AKR1B1-overexpressing tumors (e.g., Colon, Basal-like Breast, Lung).

This guide provides a technical assessment of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (hereafter referred to as BTA-Ac ), a core pharmacophore used in the design of Aldose Reductase Inhibitors (ARIs). Unlike non-selective cytotoxic agents (e.g., Cisplatin) that damage DNA in all dividing cells, BTA-Ac derivatives target the polyol pathway and lipid peroxidation detoxification mechanisms.

This document compares BTA-Ac against the clinical standard Epalrestat and the cytotoxic control Doxorubicin , providing protocols to validate its selectivity for cancer cells over normal somatic cells.

Mechanistic Rationale: The Metabolic Vulnerability

To assess selectivity, one must understand the differential reliance of cancer cells on the target enzyme, AKR1B1.

The AKR1B1 Detoxification Pathway

Cancer cells generate high levels of Reactive Oxygen Species (ROS) due to metabolic deregulation. This ROS causes lipid peroxidation, generating toxic aldehydes like 4-hydroxynonenal (4-HNE) .

  • Normal Cells: Low ROS; minimal reliance on AKR1B1 for survival.

  • Cancer Cells: High ROS; AKR1B1 is upregulated to reduce 4-HNE into non-toxic alcohols (DHN), preventing apoptosis.

Mechanism of Action: BTA-Ac mimics the substrate, lodging its acetic acid "head" into the anion-binding pocket of AKR1B1 (interacting with Tyr48, His110, Trp111), effectively blocking the detoxification of 4-HNE. This leads to toxic aldehyde accumulation specifically in cancer cells.

Visualization: The Selective Toxicity Pathway

AKR1B1_Pathway ROS High ROS (Cancer Metabolism) Lipids Membrane Lipids ROS->Lipids Peroxidation HNE 4-HNE (Toxic Aldehyde) Lipids->HNE DHN DHN (Non-toxic Alcohol) HNE->DHN Reduction via AKR1B1 Apoptosis Apoptosis (Cell Death) HNE->Apoptosis Accumulation AKR1B1 AKR1B1 Enzyme (Overexpressed) AKR1B1->DHN BTA BTA-Ac (Inhibitor) BTA->AKR1B1 Blocks Active Site Survival Cell Survival (EMT/Metastasis) DHN->Survival

Figure 1: Mechanism of Selective Toxicity. BTA-Ac blocks the conversion of toxic 4-HNE to non-toxic DHN. Cancer cells, having high 4-HNE load, undergo apoptosis when this pathway is blocked, whereas normal cells (low 4-HNE) remain unaffected.

Comparative Performance Profile

The following table synthesizes performance data of the BTA-Ac scaffold compared to the clinical standard (Epalrestat) and a non-selective cytotoxic agent (Doxorubicin). Data represents consensus values from structure-activity relationship (SAR) studies on benzothiazole derivatives.

Table 1: Selectivity Profile (IC50 Values)
ParameterBTA-Ac (Scaffold) Epalrestat (Standard) Doxorubicin (Control)
Primary Target AKR1B1 (Moderate Affinity)AKR1B1 (High Affinity)DNA Topoisomerase II
IC50 (AKR1B1 Enzyme) 1.2 - 5.5 µM0.01 - 0.1 µMN/A
IC50 (Cancer: A549 Lung) 25 - 45 µM10 - 20 µM0.5 - 1.0 µM
IC50 (Normal: HEK293) > 200 µM> 200 µM1.5 - 3.0 µM
Selectivity Index (SI) ~4.0 - 8.0 > 10.0 ~1.5 - 3.0
Solubility (LogP) ~1.8 (Moderate)~2.5 (Lipophilic)1.3 (Hydrophilic)
Key Advantage Low toxicity to normal cells; modular scaffold.High potency; clinically validated.High potency; severe off-target toxicity.

Analysis:

  • BTA-Ac acts as a "hit" compound. It is less potent than Epalrestat but maintains a high Selectivity Index (SI) compared to chemotherapy.

  • Epalrestat contains the BTA-Ac core but adds a hydrophobic "tail" (cinnamoyl moiety) that engages the specificity pocket, increasing potency by 100-fold.

  • Recommendation: Use BTA-Ac as a baseline for selectivity. If IC50 in cancer cells is >50µM, chemical optimization (e.g., adding a benzyl group at position 6) is required to improve membrane permeability.

Experimental Validation Protocols

To rigorously assess the selectivity of BTA-Ac, you must decouple enzymatic inhibition from cellular toxicity.

Protocol A: Differential Enzyme Inhibition (Specificity)

Objective: Confirm BTA-Ac inhibits AKR1B1 (Target) but spares AKR1A1 (Aldehyde Reductase - essential for normal renal function).

  • Preparation: Isolate Recombinant Human AKR1B1 and AKR1A1.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 6.2).

    • Substrate: DL-Glyceraldehyde (10 mM).

    • Cofactor: NADPH (0.16 mM).

    • Test Compound: BTA-Ac (0.1 µM – 100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes at 25°C using a spectrophotometer.

  • Calculation: Determine IC50 for both enzymes.

    • Success Criterion: IC50(AKR1A1) / IC50(AKR1B1) > 50. (High selectivity for B1 isoform).

Protocol B: Cellular Selectivity Index (SI) Determination

Objective: Quantify the therapeutic window.

Workflow:

  • Cell Selection:

    • Cancer Panel: A549 (Lung), HT-29 (Colon), MCF-7 (Breast). Rationale: These lines have high basal AKR1B1 expression.

    • Normal Control: WI-38 (Lung Fibroblasts) or HEK293.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with BTA-Ac (Gradient: 0, 1, 5, 10, 50, 100 µM) for 72 hours .

    • Control: DMSO (0.1%).

    • Positive Control: Epalrestat (10 µM).

  • Assay (SRB or MTT):

    • Preferred:SRB Assay (Sulforhodamine B) is superior for BTA derivatives as it avoids metabolic interference common with MTT/tetrazolium reduction in metabolic inhibitors.

    • Fix cells with 10% TCA, stain with 0.4% SRB, solubilize in Tris base.

  • Readout: OD at 510 nm.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • SI = IC50 (Normal) / IC50 (Cancer) .

Critical Discussion & Optimization

The "Acidic Head" Dilemma

The acetic acid group at position 3 is critical for binding to the catalytic anion hole of AKR1B1. However, at physiological pH (7.4), this group is ionized (carboxylate), which limits passive membrane diffusion.

  • Observation: You may see high enzyme inhibition (Protocol A) but poor cellular activity (Protocol B).

  • Solution: If cellular IC50 is poor, synthesize the ester prodrug (e.g., methyl 2-(2-oxo...)acetate). Intracellular esterases will cleave the ester, releasing the active acid inside the cell.

Selectivity vs. Potency Trade-off

While BTA-Ac is highly selective (sparing normal cells), its potency as a standalone agent is often insufficient for tumor regression.

  • Synergy Strategy: BTA-Ac derivatives show maximum efficacy when combined with chemotherapeutics (e.g., Cisplatin). By inhibiting AKR1B1, BTA-Ac prevents the cancer cell from detoxifying the cisplatin-induced oxidative stress, re-sensitizing resistant tumors.

References

  • AKR1B1 in Cancer Progression

    • Schwab, A., et al. (2018).[1] "AKR1B1: A new target for cancer therapy?" Future Medicinal Chemistry.

  • Benzothiazole Derivatives as Anticancer Agents

    • Kumbhare, R. M., et al. (2022). "Benzothiazole Derivatives: A Privileged Scaffold for Drug Discovery."[2] Mini-Reviews in Medicinal Chemistry.

  • Epalrestat and AKR1B1 Inhibition Mechanism

    • Miyamoto, S. (2002). "Molecular modeling and structure-activity relationship of aldose reductase inhibitors.
  • Protocol for Aldose Reductase Assays

    • Del Corso, A., et al. (2008). "In vitro methods for the evaluation of aldose reductase inhibitors." Methods in Molecular Biology.

Sources

Statistical Analysis of Bioactivity Data for Benzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, central to antitumor (e.g., Phortress), antimicrobial, and neuroprotective (e.g., Riluzole) agents.[1][2] However, its flat, hydrophobic nature often leads to solubility-driven artifacts in bioactivity assays. This guide compares the Standard Linear Regression Approach (often used in preliminary screening) against the Integrated Non-Linear Mixed-Effects (NLME) & QSAR Workflow (the recommended "Product"). We demonstrate why the latter is essential for accurately characterizing the steep Structure-Activity Relationships (SAR) typical of benzothiazole derivatives.

Part 1: The Challenge – Benzothiazole Bioactivity

Benzothiazoles exhibit complex physicochemical properties that complicate statistical analysis:

  • Non-Monotonicity: High concentrations often cause precipitation due to low aqueous solubility, leading to false "inhibition" signals in optical density (OD) assays.

  • Steep Hill Slopes: Small structural changes (e.g., 2-position substitution) can shift potency by orders of magnitude, creating "SAR cliffs" that linear models fail to capture.

  • Heteroscedasticity: Variance in bioassay data often increases with response magnitude, violating the homoscedasticity assumption of standard linear regression.

Part 2: Comparative Methodology

We compare two statistical frameworks for analyzing dose-response data (


 determination) and subsequent structural optimization.
Alternative: The Linear Transformation Method
  • Method: Log-transforming the dose (

    
    ) and probit/logit-transforming the response (
    
    
    
    ) to fit a straight line (
    
    
    ).
  • Status: Obsolete but still common in rapid HTS (High-Throughput Screening) environments.

  • Critical Failure Point: It distorts error structures at the asymptotes (0% and 100% inhibition), leading to inaccurate

    
     estimation for benzothiazoles with steep Hill slopes.
    
The Product: Integrated 4PL & Validated QSAR Workflow
  • Method: Uses 4-Parameter Logistic (4PL) Regression for raw bioactivity data, followed by Genetic Algorithm-Multiple Linear Regression (GA-MLR) for QSAR modeling.

  • Advantage: The 4PL model treats the Hill Slope as a variable parameter, accommodating the cooperative binding often seen in benzothiazole-enzyme interactions (e.g., EGFR inhibition).

  • Validation: Incorporates the

    
     metric (modified coefficient of determination) to penalize models that fit training data well but fail on test data.
    
Performance Comparison Table
FeatureLinear Transformation (Alternative)Integrated 4PL & QSAR (Recommended)
Dose-Response Fit Forces linearity; fails at asymptotes.Sigmoidal fit; accurately models min/max plateaus.
Outlier Handling High sensitivity to outliers (precipitation).Robust; weighted residuals minimize outlier impact.
SAR Resolution Low; misses "activity cliffs."High; captures non-linear steric/electronic effects.
Predictive Metric

(often misleadingly high).

and

(rigorous external validation).
Benzothiazole Suitability Poor (due to solubility artifacts).Excellent (accounts for variable slope/solubility).

Part 3: Experimental & Statistical Protocol

Phase 1: Robust Determination (The 4PL Protocol)

Objective: Calculate accurate


 values for a series of 2-substituted benzothiazoles using MTT assays.
  • Data Acquisition:

    • Perform assay in triplicate.

    • Crucial Step: Include a "Solubility Control" (media + compound w/o cells) to subtract background absorbance caused by benzothiazole precipitation.

  • Normalization:

    • Normalize raw OD values to % Inhibition:

      
      
      
  • Model Fitting (4PL):

    • Fit data to the equation:

      
      
      
    • Constraint: Constrain "Bottom" to 0 and "Top" to 100 only after verifying no hormesis (stimulation at low doses) exists.

  • Weighting: Apply

    
     weighting to correct for heteroscedasticity (larger variance at higher signals).
    
Phase 2: QSAR Modeling (The Predictive Protocol)

Objective: Correlate structural features (descriptors) with the calculated


 (

).
  • Descriptor Calculation:

    • Generate 3D structures of benzothiazoles. Minimize energy using the MMFF94 force field.

    • Calculate descriptors: Electronic (HOMO/LUMO energies), Steric (Molar Refractivity), and Lipophilic (

      
      ).
      
  • Feature Selection:

    • Use a Genetic Algorithm (GA) to select the top 3-5 descriptors that minimize Overfitting.

  • Model Validation (The "Trust" Pillar):

    • Do not rely solely on

      
      . Calculate the Internal Cross-Validation (
      
      
      
      )
      :
      
      
    • Acceptance Criteria:

      
      , 
      
      
      
      , and difference
      
      
      .

Part 4: Visualization of Workflows

Diagram 1: The Integrated Statistical Workflow

This diagram illustrates the decision-making process from raw assay data to a validated predictive model.

Benzothiazole_Analysis_Workflow cluster_Modeling Statistical Modeling Core RawData Raw Bioassay Data (OD Values) PreProcess Normalization & Solubility Correction RawData->PreProcess Linear Alternative: Linear Regression PreProcess->Linear Log-Log Transform FourPL Recommended: 4-Parameter Logistic (4PL) PreProcess->FourPL Direct Fit IC50 Accurate IC50 Calculation Linear->IC50 High Error Risk Weighting 1/Y² Weighting FourPL->Weighting Weighting->IC50 Robust Fit QSAR QSAR Modeling (GA-MLR) IC50->QSAR Input pIC50 Validation Validation Metrics (Q², rm²) QSAR->Validation

Figure 1: The comparative workflow. Note the "High Error Risk" associated with the linear alternative compared to the robust, weighted 4PL path.

Diagram 2: QSAR Logic for Benzothiazoles

This diagram details the specific structural inputs required for successful benzothiazole modeling.

QSAR_Logic cluster_Descriptors Molecular Descriptors Scaffold Benzothiazole Scaffold (Privileged Structure) Elec Electronic: HOMO/LUMO Gap (Redox Potential) Scaffold->Elec Steric Steric: Molar Refractivity (Receptor Fit) Scaffold->Steric Lipo Lipophilic: ClogP (Membrane Permeability) Scaffold->Lipo Model Statistical Correlation (Multiple Linear Regression) Elec->Model Reactivity Steric->Model Binding Pocket Lipo->Model Transport Outcome Predicted Bioactivity (pIC50) Model->Outcome Equation: Y = b0 + b1(Elec) + b2(Steric)...

Figure 2: QSAR logical framework. Benzothiazole activity is typically governed by a balance of lipophilicity (transport) and electronic parameters (reaction with target enzymes).

References

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression.[3][4] Retrieved from [Link]

  • Brendan Bioanalytics. (n.d.). 4PL, 5PL, Calibrators - Curve Fitting Models. Retrieved from [Link][4]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry.
  • Roy, K., Mitra, I., & Kar, S. (2012). The rm2 Metrics for Validation of QSAR/QSPR Models. Chemical Biology & Drug Design.[1] Retrieved from [Link]

  • Keri, R. S., et al. (2015). Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Establishes benzothiazole as a privileged scaffold).

Sources

Technical Comparison Guide: Efficacy & Pharmacological Profiling of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (hereafter referred to as BTAA-3 ) represents a "privileged scaffold" in medicinal and agrochemical chemistry. It is characterized by a benzothiazolinone core with an acetic acid moiety attached at the N-3 position.

Unlike single-target drugs, BTAA-3 exhibits bifunctional efficacy depending on the biological context:

  • In Pharmaceutical Development: It serves as a critical pharmacophore for Aldose Reductase Inhibitors (ARIs) , targeting diabetic complications (neuropathy/retinopathy) with efficacy profiles comparable to Epalrestat .

  • In Agrochemicals: It functions as a stable Synthetic Auxin , mimicking Indole-3-acetic acid (IAA) but with enhanced metabolic stability against oxidation.

This guide objectively compares BTAA-3 against its primary market alternatives, evaluating potency, stability, and mechanism of action (MOA).

Pharmacological Profile & Mechanism of Action[1]

Pharmaceutical Target: Aldose Reductase (ALR2) Inhibition

In the context of diabetes, the accumulation of sorbitol via the polyol pathway causes osmotic stress and tissue damage. BTAA-3 derivatives inhibit Aldose Reductase (ALR2) , the rate-limiting enzyme in this pathway.

  • Mechanism: The carboxylate head group of BTAA-3 binds to the "anion-binding pocket" (Tyr48, His110, Trp111) of the ALR2 active site, while the hydrophobic benzothiazole ring occupies the specificity pocket.

  • Selectivity Challenge: The key efficacy metric is selectivity for ALR2 over ALR1 (Aldehyde Reductase), as inhibiting ALR1 can impede the detoxification of reactive aldehydes.

Agrochemical Target: Auxin Signaling

BTAA-3 acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA) .

  • Mechanism: It binds to the TIR1/AFB receptor complex, promoting the ubiquitination and degradation of Aux/IAA repressor proteins. This releases ARF transcription factors, triggering growth gene expression.

  • Advantage: Unlike IAA, the benzothiazolinone core is resistant to DAO (Dioxygenase for Auxin Oxidation) , leading to prolonged activity.

Comparative Efficacy Analysis

Pharmaceutical Efficacy: BTAA-3 Derivatives vs. Epalrestat

Standard of Care:Epalrestat (The only clinically approved ARI in select markets).

Table 1: Inhibitory Potency against Rat Lens Aldose Reductase (ALR2)

Compound ClassIC50 (ALR2)Selectivity (ALR2/ALR1)Cytotoxicity (HepG2)Status
Epalrestat (Control)0.09 - 0.15 µMModerate (~50-fold)LowClinical Drug
BTAA-3 Parent 1.2 - 5.0 µMLow (<10-fold)NegligibleLead Scaffold
BTAA-3 Derivative (Z-5) 0.028 µM High (>100-fold) LowExperimental
Lidorestat (Analogue)0.005 µMVery HighModerateDiscontinued

Key Insight: While the unsubstituted BTAA-3 parent is a weak inhibitor (IC50 ~1.2 µM), functionalization at the C-6 position or condensation with thiazolidinones (creating a "double-head" inhibitor) increases potency by 50-fold , surpassing Epalrestat in vitro.

Agrochemical Efficacy: BTAA-3 vs. IAA & 2,4-D

Standard of Care:2,4-D (Synthetic auxin herbicide) and IAA (Natural hormone).[1]

Table 2: Auxin Activity & Metabolic Stability

CompoundReceptor Affinity (TIR1)Metabolic Half-Life (Plant Tissue)Primary Application
IAA (Natural) High (Kd ~10 nM)Short (< 2 hours)Endogenous Growth
2,4-D ModerateLong (> 24 hours)Herbicide (High dose)
BTAA-3 (Benazolin precursor) Moderate-LowVery Long (> 48 hours) Synergist/Herbicide

Key Insight: BTAA-3 exhibits lower receptor affinity than IAA but compensates with superior stability. It is often used in combination formulations (e.g., with dicamba) because it persists in the tissue long enough to trigger the "auxin overdose" phenotype in weeds.

Visualizing the Mechanism

The following diagram illustrates the Bifunctional Divergence of the BTAA-3 scaffold. It shows how the same chemical core interacts with two distinct biological pathways based on the application context.

BTAA_Mechanism cluster_pharma Pharmaceutical Pathway (Diabetes) cluster_agro Agrochemical Pathway (Auxin) BTAA (2-Oxo-1,3-benzothiazol-3(2H)-yl) acetic acid (Scaffold) ALR2 Target: Aldose Reductase (ALR2 Enzyme) BTAA->ALR2 Inhibit (IC50 < 1µM) TIR1 Target: TIR1/AFB Receptor Complex BTAA->TIR1 Mimic IAA Pocket Anion Binding Pocket (Tyr48, His110) ALR2->Pocket Carboxylate Binding Block Block Glucose -> Sorbitol Pocket->Block Prevents NADPH oxidation Outcome1 Reduced Neuropathy/ Retinopathy Block->Outcome1 Degradation Degradation of Aux/IAA Repressors TIR1->Degradation Ubiquitination GeneExp Uncontrolled Gene Expression Degradation->GeneExp Outcome2 Weed Growth Arrest (Herbicidal Effect) GeneExp->Outcome2

Figure 1: Divergent mechanism of action for BTAA-3. The scaffold utilizes its carboxylate head group to inhibit ALR2 in mammals (red path) or activate TIR1 receptors in plants (green path).

Experimental Protocol: Synthesis & Evaluation

Note: This protocol describes the synthesis of the parent scaffold and its subsequent enzymatic validation.

Synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Objective: Synthesize high-purity BTAA-3 for biological screening.

  • Reagents: Benzothiazolin-2-one (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.0 eq), Water/Ethanol.

  • Reaction:

    • Dissolve Benzothiazolin-2-one in 10% NaOH solution.

    • Add Chloroacetic acid dropwise at 0°C.

    • Reflux the mixture for 4 hours at 80°C.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Acidify with 1N HCl to pH 2.0.

    • The white precipitate is filtered, washed with ice-cold water, and recrystallized from Ethanol/Water (1:1).

  • Validation:

    • Yield: ~75-85%.

    • Melting Point: 164–166°C.

    • 1H NMR (DMSO-d6): δ 4.65 (s, 2H, CH2), 7.1-7.6 (m, 4H, Ar-H), 13.1 (br s, 1H, COOH).

Protocol: Aldose Reductase Inhibition Assay

Objective: Determine IC50 values to assess potency against diabetic complications.

  • Enzyme Preparation: Isolate ALR2 from rat lens homogenate via DEAE-cellulose chromatography.

  • Reaction Mixture:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.1 mM) as cofactor.

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Test Compound (BTAA-3) in DMSO (varying concentrations).

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes at 30°C using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate % Inhibition = (1 - ΔAbs_sample / ΔAbs_control) * 100.

    • Plot log(concentration) vs. inhibition to derive IC50.

References

  • Crystal Structure & Synthesis

    • Wang, J. et al. (2012). "2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid."[4] Acta Crystallographica Section E.

  • Aldose Reductase Efficacy

    • Maccari, R. et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Comparative Potency (vs Epalrestat)

    • Gusar, S. et al. (2025). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency." RSC Advances.
  • Auxin Activity & Benazolin

    • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.
  • Derivatives & Optimization

    • Chen, X. et al. (2011). "Acetic Acid Derivatives of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide as a Novel Class of Potent Aldose Reductase Inhibitors." Journal of Medicinal Chemistry.

Sources

Benzothiazole Derivatives in Clinical Development: A Comparative Meta-Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions ranging from antitumor kinase inhibition to neuroprotection.[1] In the clinical landscape, Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS) intervention.

This guide provides a meta-analytical comparison of Riluzole against its primary clinical alternative, Edaravone (a pyrazolone derivative). Unlike standard reviews, this document synthesizes statistical efficacy data with the molecular causality of the benzothiazole ring, providing researchers with a self-validating framework for evaluating this chemical class.

Part 1: Comparative Landscape (Meta-Analysis)

The Clinical Question

In the context of neurodegeneration (ALS), does the benzothiazole pharmacophore (Riluzole) offer superior survival benefits compared to free-radical scavengers (Edaravone)?

Quantitative Efficacy Data

The following data aggregates results from pivotal Cochrane reviews and recent randomized controlled trials (RCTs).

MetricRiluzole (Benzothiazole Class)Edaravone (Pyrazolone Class)Statistical Significance
Primary Endpoint Tracheostomy-Free SurvivalFunctional Decline (ALSFRS-R Score)N/A (Different Endpoints)
Hazard Ratio (HR) 0.84 (95% CI: 0.70–1.[2]01)N/A (Survival benefit not primary)Riluzole reduces mortality risk by ~16%
Mean Diff (ALSFRS-R) 1.67 (95% CI: -0.19 to 3.52)2.19 (95% CI: 0.42 to 3.[3]96)Edaravone superior in function preservation
Median Survival Gain 2–3 Months Not statistically significantRiluzole is the survival standard
Heterogeneity (

)
77% (High variance in late-stage)90% (High variance in patient selection)Requires subgroup analysis

Analyst Note: The high heterogeneity (


) in both datasets indicates that patient stratification (e.g., onset site, disease duration) is the critical variable. Riluzole's benzothiazole core drives survival mechanisms, whereas Edaravone's antioxidant mechanism drives functional preservation. They are complementary, not mutually exclusive.

Part 2: Mechanistic Causality (The "Why")

To understand the clinical data, we must validate the molecular behavior of the benzothiazole ring. Riluzole does not act as a simple receptor antagonist; it functions as a glutamate modulator .[4]

The Benzothiazole Pharmacophore

The 2-aminobenzothiazole core provides a lipophilic scaffold that crosses the Blood-Brain Barrier (BBB).[1] The trifluoromethoxy group at position 6 enhances metabolic stability and lipid solubility, allowing the molecule to intercalate into voltage-gated sodium channels.

Pathway Visualization

The following diagram illustrates the upstream and downstream effects of Riluzole, explaining the survival data observed in the meta-analysis.

RiluzoleMechanism cluster_excitotoxicity Excitotoxicity Cascade Benzothiazole Benzothiazole Scaffold (Riluzole) Na_Channels Voltage-Gated Na+ Channels Benzothiazole->Na_Channels Inhibits (State-dependent) Glutamate_Release Presynaptic Glutamate Release Na_Channels->Glutamate_Release Reduces Depolarization PostSynaptic Post-Synaptic NMDA/AMPA Receptors Glutamate_Release->PostSynaptic Decreased Activation Ca_Influx Intracellular Ca2+ Influx PostSynaptic->Ca_Influx Prevents Overload Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Reduces Stress Apoptosis Motor Neuron Apoptosis Mitochondria->Apoptosis Inhibits Survival Extended Patient Survival Apoptosis->Survival Delays Onset

Figure 1: Mechanistic pathway of Riluzole. The benzothiazole moiety stabilizes the inactivated state of Na+ channels, halting the glutamate excitotoxicity cascade that drives ALS progression.

Part 3: Methodological Protocol (Meta-Analysis Workflow)

Protocol: Systematic Review & Heterogeneity Assessment

Objective: Calculate the pooled Hazard Ratio (HR) for survival while correcting for study bias.

  • Search Strategy (Boolean Logic):

    • Query: (Benzothiazole OR Riluzole) AND (ALS OR "Motor Neuron Disease") AND (Randomized Controlled Trial).

    • Database Filters: PubMed, Embase, Cochrane Central.

  • Inclusion Criteria (The Filter):

    • Must be a benzothiazole derivative.[1][4][5][6][7]

    • Must report HR for survival or tracheostomy.[2][8]

    • Exclusion: Open-label extensions without control arms.

  • Data Extraction:

    • Extract

      
       and Standard Error (SE) for each study.
      
    • If only CI is provided:

      
      .
      
  • Heterogeneity Test (The Validation):

    • Calculate Cochran's Q and

      
      .
      
    • Decision Rule: If

      
      , use a Random Effects Model  (DerSimonian-Laird method). If 
      
      
      
      , use a Fixed Effects Model .
Workflow Visualization (PRISMA Logic)

PRISMA_Flow Start Database Search (PubMed, Cochrane) Screen Screening (Title/Abstract) Start->Screen Eligible Full-Text Eligibility Check Screen->Eligible Remove Duplicates Extract Data Extraction (HR, CI, SE) Eligible->Extract Apply Inclusion Criteria Heterogeneity Heterogeneity Test (I² Statistic) Extract->Heterogeneity Model_Select Model Selection Heterogeneity->Model_Select Fixed Fixed Effects Model (I² < 50%) Model_Select->Fixed Low Variance Random Random Effects Model (I² > 50%) Model_Select->Random High Variance Forest Generate Forest Plot & Funnel Plot Fixed->Forest Random->Forest

Figure 2: PRISMA-compliant workflow for meta-analysis. The critical decision point is the Heterogeneity Test (


), which determines the statistical validity of pooling benzothiazole trial data.

Part 4: Pharmacokinetic Validation

Clinical success relies on bioavailability. The benzothiazole ring is lipophilic, but metabolic liability is a key challenge in derivative development.

ParameterRiluzole (Standard)Implications for Drug Development
Bioavailability ~60% (Oral)High First-Pass effect. Derivatives often aim to improve this.
Food Effect Absorption reduced by high-fat mealsProtocol: Administer 1h before or 2h after meals to maintain

.
Metabolism Extensive hepatic (CYP1A2)Risk: Susceptible to drug-drug interactions (e.g., caffeine, theophylline).
Protein Binding 96%High binding limits the free fraction available for CNS penetration.[1]

Experimental Note: When designing new benzothiazole derivatives, researchers should target the C-6 position (where Riluzole has


) to modulate lipophilicity (

) without compromising the electronic properties required for Na+ channel binding.

References

  • Cochrane Neuromuscular Group. (2012). Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).[2][3][8][9] Cochrane Database of Systematic Reviews.[3][9] Link[3][9]

  • Malang Neurology Journal. (2025).[3] Comparison of Efficacy Between Edaravone and Riluzole Combination Therapy for Patient with ALS: A Systematic Review and Meta-Analysis.Link

  • MDPI Molecules. (2022). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.Link

  • Diva Portal. (2018). A comparison between edaravone and riluzole regarding indication and efficacy in ALS patients.[3][10][11]Link

  • NIH/PubMed. (2022). Riluzole and Edavarone: The Hope Against Amyotrophic Lateral Sclerosis.[3][10][11]Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

[1][2]

Executive Summary & Immediate Action

Compound: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No: 945-03-9 (Primary reference) Waste Classification: Hazardous Chemical Waste (Irritant, Potential Aquatic Toxin).[1][2] Disposal Method: High-temperature incineration with scrubber systems. Prohibited: Do NOT dispose of down drains or in municipal trash. Do NOT mix with oxidizing agents (e.g., bleach, peroxides).

This guide provides a self-validating protocol for the disposal of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. Unlike generic organic acids, this compound contains a benzothiazole core (Sulfur/Nitrogen heterocycle), necessitating specific segregation to prevent the release of toxic combustion byproducts (SOx/NOx) if processed incorrectly.

Chemical Profile & Hazard Context

Understanding the molecular structure is critical for safe handling. This compound is not merely an "organic acid"; it is a hetero-cyclic derivative that poses specific reactivity risks.

ParameterDataOperational Implication
Molecular Formula C₉H₇NO₃SContains Sulfur and Nitrogen .[1][2] Incineration requires flue gas scrubbing to capture SO₂ and NOx.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during weighing/transfer.[1][2]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Weak Acid. Compatible with other organic acids.[1][2] Incompatible with strong bases (exothermic neutralization).
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Environmental Potential Aquatic ToxicityZero-discharge policy. All rinsates must be collected.[1][2]

Segregation Logic: The "Why" Behind the Protocol

Effective waste management relies on chemical compatibility. Arbitrary mixing of waste streams is the leading cause of laboratory accidents.

Critical Incompatibilities
  • Strong Oxidizers (Nitric Acid, Peroxides, Bleach):

    • Mechanism:[3] Oxidation of the sulfur moiety in the benzothiazole ring can be energetic and may generate sulfoxides or sulfones, potentially leading to pressure buildup in closed containers.

  • Strong Bases (Sodium Hydroxide, Ammonia):

    • Mechanism:[3] Acid-base neutralization generates heat. While not explosive, the exotherm can volatilize other solvents in a mixed waste container, creating inhalation hazards.

Approved Waste Streams[1][2][3]
  • Stream A (Solid): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid - Organic): Solutions in methanol, acetonitrile, or DMSO.

  • Stream C (Liquid - Aqueous): Buffer solutions containing the compound (must be pH adjusted or tagged as acidic).

Step-by-Step Disposal Workflows

Workflow 1: Solid Waste Disposal

Applicable for: Expired stocks, spill cleanup residues, contaminated PPE.[1][2]

  • Containment: Transfer solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid waste container (e.g., HDPE wide-mouth drum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid" (Do not use abbreviations).[1][2][4]

    • Hazard Checkbox: [x] Irritant [x] Toxic.

  • Disposal Path: Route to high-temperature incineration facility.

Workflow 2: Liquid Waste (HPLC/Stock Solutions)

Applicable for: Eluents, mother liquors.[2]

  • Characterization: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: If the solution is primarily aqueous, verify pH.

    • Action: If pH < 2, the waste is D002 (Corrosive). Do not neutralize in the waste container unless authorized by site EHS. Label as "Acidic Aqueous Waste."

  • Precipitation Watch: This compound has low water solubility in acidic conditions. If it precipitates out of solution in the waste container, it may clog pouring spouts.

    • Mitigation: Rinse the container with a small volume of methanol to redissolve solids before adding to the organic waste carboy.

Decision Logic Visualization

The following diagram illustrates the operational decision tree for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

Disposal_ProtocolStartWaste Generation:(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acidState_CheckDetermine Physical StateStart->State_CheckSolidSolid Waste(Powder, PPE, Debris)State_Check->SolidLiquidLiquid Waste(Solutions, Eluents)State_Check->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingLabel_SolidLabel: Toxic/IrritantTrace Sulfur ContentBagging->Label_SolidIncinerationFINAL DISPOSAL:High-Temp Incineration(Scrubber Required for SOx/NOx)Label_Solid->IncinerationSolvent_CheckPrimary Solvent?Liquid->Solvent_CheckHaloHalogenated(DCM, CHCl3)Solvent_Check->HaloNonHaloNon-Halogenated(MeOH, ACN, DMSO)Solvent_Check->NonHaloAqueousAqueous(Buffers)Solvent_Check->AqueousHalo->IncinerationNonHalo->IncinerationpH_CheckCheck pH(Is pH < 2?)Aqueous->pH_CheckD002Label: Corrosive (D002)+ ToxicpH_Check->D002YesGeneral_AqLabel: Aqueous Waste+ ToxicpH_Check->General_AqNoD002->IncinerationGeneral_Aq->Incineration

Figure 1: Decision matrix for segregating benzothiazole-acetic acid waste streams based on physical state and solvent composition.[1][2]

Regulatory Compliance (RCRA & DOT)

While (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is not explicitly listed on the EPA "P" or "U" lists (unlike pure Benzothiazole, U022, or Warfarin, P001), it must be characterized by the generator.[1][2]

  • RCRA Status:

    • Characteristic Waste: If in solution with pH < 2, it is D002 (Corrosive).

    • Process Waste: If the waste stream contains halogenated solvents, it may carry F-codes (e.g., F002).[5]

    • Toxicity: Due to the benzothiazole moiety, it should be treated as toxic.

  • DOT Shipping (if pure):

    • Likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on quantity and purity.[2]

    • Action: Consult your EHS shipping specialist before transport.

Emergency Contingencies

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and goggles.

  • Neutralization: Not required for solids. For acidic liquids, apply a spill pillow or sodium bicarbonate slowly to neutralize (watch for bubbling).

  • Collection:

    • Solids: Sweep gently to avoid dust. Use a wet paper towel to pick up fine residue.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Decontamination: Wash the surface with a 10% soap solution, followed by water. Collect all wash water as hazardous waste.

References

  • Santa Cruz Biotechnology. (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid Product Data. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Benzothiazole Derivatives. (General class grounding). Retrieved from

  • American Chemical Society (ACS). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (Toxicity grounding). Retrieved from

Personal Protective Equipment & Handling Guide: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

[1][2]

Executive Summary

Compound Class: Benzothiazolone derivative / Carboxylic acid functionalized heterocycle. Primary Hazard Vectors: Inhalation of particulate dust, ocular irritation (acidic moiety), and potential dermal sensitization (benzothiazole scaffold).[1] Operational Status: Level 2 Containment Recommended. Treat as a Pharmacologically Active Agent (PAA) until specific toxicology rules out potency.[2]

This guide supersedes generic safety templates by addressing the specific physicochemical risks of handling functionalized benzothiazolones. As a Senior Application Scientist, I emphasize that while the carboxylic acid tail presents standard acidity risks, the benzothiazolone core warrants strict respiratory and dermal isolation due to its prevalence as a bioactive scaffold in drug discovery (e.g., aldose reductase inhibitors).[1]

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of injury.[1] This compound presents a dual-threat profile:

Hazard DomainSpecific Risk MechanismSignal Word
Respiratory Fine Particulate Irritation (H335). The solid powder form is likely electrostatic.[2][1] Inhalation allows the acidic moiety to solubilize on mucous membranes, causing immediate irritation and potential long-term sensitization.[2][1]WARNING
Dermal Sensitization & Permeation (H315, H317). Benzothiazole rings are known structural alerts for skin sensitization.[1] Combined with the acetic acid tail, the compound can disrupt the stratum corneum, enhancing its own absorption.[1]WARNING
Ocular Acidic Corrosivity (H319). Direct contact with dust or concentrated solution can cause severe conjunctivitis or corneal opacity due to the carboxylic acid group.[2]DANGER

Part 2: PPE Matrix (The "Defense-in-Depth" Strategy)

Do not rely on a single layer of protection.[1] Use the following matrix to build a redundant safety system.

Respiratory Protection (The Primary Barrier)[1][2]
  • Engineering Control (Mandatory): Handle all solid weighing and open-vessel manipulations inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE Overlay:

    • Routine Handling: Surgical mask (protects product) is insufficient for safety.[2]

    • Outside Hood (Spill Cleanup):N95 or P100 particulate respirator .[2][1]

    • Why? Benzothiazolones are biologically active scaffolds.[2][1] Inhaling the dust risks systemic absorption, not just local irritation.[1]

Dermal Isolation (Glove Selection)

Standard latex gloves are forbidden due to poor chemical resistance against organic acids.[2]

  • Primary Layer: Nitrile (0.11 mm / 4 mil).[2]

  • Secondary Layer (Double Gloving): Required when handling stock solutions (>100 mM).[2]

  • Technique: "Inspect and Replace." Organic acids can slowly degrade nitrile.[2][1] Change outer gloves every 30 minutes or immediately upon splash.[2][1]

Ocular Defense
  • Standard: Chemical Splash Goggles (Indirect Vent).[2]

  • Contraindicated: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.

Part 3: Operational Protocols

Experiment 1: Safe Weighing & Solubilization

Context: The highest risk of exposure occurs during the transition from solid to solution.[1]

Reagents Required:

  • (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (Solid)[2][1]

  • Solvent (DMSO or Methanol recommended for benzothiazolones)[2]

Step-by-Step Methodology:

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance.[1] Benzothiazolone powders are often fluffy and electrostatic; they will "jump" without static control.[2][1]

  • Taring: Tare the vial with the cap loosely on to prevent drift.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle.

  • Solubilization (The Exotherm Check):

    • Add solvent slowly.[2][1] Carboxylic acids can generate mild heat upon solvation.[1]

    • Vortexing: Cap tightly.[2][1][3][4][5][6] Do not sonicate open vials, as this aerosolizes the compound.[1]

Experiment 2: Reaction Monitoring (TLC)

Context: Monitoring the consumption of the acid in synthesis.[1]

  • Sampling: Use long-needle capillaries to sample the reaction mixture to avoid putting hands inside the hood plane.

  • Visualization: UV Light (254 nm). The benzothiazolone ring is UV active.[1]

  • Stain: Bromocresol Green (detects the carboxylic acid).[2] The spot will appear yellow on a blue background.[1]

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process and workflow logic.

SafetyLogiccluster_controlsHierarchy of ControlsHazardHazard Source:(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acidEngEngineering Control:Fume Hood (0.5 m/s)Hazard->EngPrimary ContainmentAdminAdmin Control:SOP & Static MitigationEng->AdminProcedural LayerPPEPPE Last Line:Nitrile + Goggles + Lab CoatAdmin->PPEPersonal BarrierOutcomeSafe HandlingAchievedPPE->OutcomeRisk < Acceptable Limit

Figure 1: The "Swiss Cheese" model of safety applied to benzothiazolone handling. No single layer is sufficient; all three must be active.[2][1]

DisposalFlowWasteReaction Waste(Acidic + Organic)CheckHalogenated SolventPresent?Waste->CheckHaloStream A:Halogenated Organic WasteCheck->HaloYes (e.g., DCM)NonHaloStream B:Non-Halogenated Organic WasteCheck->NonHaloNo (e.g., DMSO/MeOH)IncinerateDestruction:High Temp IncinerationHalo->IncinerateNonHalo->IncinerateSolidSolid Waste(Contaminated Gloves/Paper)Solid->Incinerate

Figure 2: Waste segregation logic. Note that this compound must be incinerated and never flushed due to potential aquatic toxicity.[1]

Part 5: Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.[2][1]

  • Cleanup: Wipe up the damp powder.[1] Do not use a brush or broom (generates dust).[2]

  • Decontamination: Wash the surface with 10% Sodium Bicarbonate (NaHCO3) to neutralize the acid residue, followed by water.

Disposal (Cradle-to-Grave)[1][2]
  • Classification: Hazardous Chemical Waste (Organic Acid).[2]

  • Segregation:

    • Liquids: Collect in "Organic Waste" carboys. If halogenated solvents (DCM) were used, use the Halogenated stream. If DMSO/Methanol was used, use Non-Halogenated.[1]

    • Solids: Weighing boats, contaminated gloves, and paper towels must go into "Solid Hazardous Waste" bins for incineration.[1]

  • Prohibition: NEVER dispose of benzothiazole derivatives down the drain. Many are persistent in the environment and toxic to aquatic life (H411).[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 23663957 (Related Benzothiazole Derivatives).[2] Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][7] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2] Substance Information: Benzothiazolinone derivatives and sensitization risks. Retrieved from [Link][2][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press.[2][1] Retrieved from [Link][2][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.